molecular formula C18H18N8O5 B1665978 4-Aminopteroylaspartic acid CAS No. 25312-31-6

4-Aminopteroylaspartic acid

Cat. No.: B1665978
CAS No.: 25312-31-6
M. Wt: 426.4 g/mol
InChI Key: ODLOSKQDGGOAJH-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aminoanfol is an antifolic acid compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25312-31-6

Molecular Formula

C18H18N8O5

Molecular Weight

426.4 g/mol

IUPAC Name

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid

InChI

InChI=1S/C18H18N8O5/c19-14-13-15(26-18(20)25-14)22-7-10(23-13)6-21-9-3-1-8(2-4-9)16(29)24-11(17(30)31)5-12(27)28/h1-4,7,11,21H,5-6H2,(H,24,29)(H,27,28)(H,30,31)(H4,19,20,22,25,26)/t11-/m0/s1

InChI Key

ODLOSKQDGGOAJH-NSHDSACASA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N

Appearance

Solid powder

Other CAS No.

25312-31-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Aminoanfol;  NSC 98535;  NSC-98535;  NSC98535; 

Origin of Product

United States

Foundational & Exploratory

The Dawn of Chemotherapy: A Technical Guide to the History and Discovery of 4-Aminopteroylaspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the history, discovery, and core scientific principles of 4-Aminopteroylaspartic acid, more commonly known as aminopterin (B17811). As a pivotal molecule in the history of medicine, aminopterin's journey from a laboratory curiosity to the first drug to induce remission in childhood leukemia marks the dawn of the modern era of cancer chemotherapy. This document details its mechanism of action, summarizes key quantitative data, and provides an overview of the experimental protocols that defined its biological activity.

A Landmark Discovery: The History of Aminopterin

The story of aminopterin is a tale of serendipity, keen observation, and groundbreaking scientific collaboration. In the mid-1940s, the prevailing medical consensus was that leukemia was an untreatable and invariably fatal disease. However, pioneering work on folic acid and its role in cell proliferation would soon challenge this dogma.

The key breakthrough came from the laboratory of Dr. Yellapragada Subbarow, an Indian biochemist working at Lederle Laboratories (a division of American Cyanamid). In 1947, Subbarow and his team synthesized a new compound, this compound, a derivative of folic acid.[1][2] This was not a random act of synthesis; it was part of a concerted effort to create antagonists of folic acid.

The rationale for this approach stemmed from the work of Dr. Sidney Farber, a pathologist at Children's Hospital Boston. Farber had observed that administering folic acid to children with acute leukemia seemed to accelerate the disease.[3] He hypothesized that if an excess of folic acid fueled the cancer's growth, then a compound that blocked its action—an antifolate—might have the opposite effect.

This hypothesis led to a collaboration between Farber and Subbarow. Subbarow's team at Lederle provided Farber with a series of newly synthesized antifolates, including aminopterin. In 1947, in a landmark clinical trial, Farber administered aminopterin to children with acute lymphoblastic leukemia.[3][4] The results were astonishing. For the first time in medical history, temporary remissions were observed in children with this devastating disease.[3][4] This pivotal moment is widely regarded as the birth of modern chemotherapy.[3]

While aminopterin was later largely replaced by the related and less toxic antifolate, methotrexate, in the 1950s, its discovery and successful clinical application fundamentally changed the perception of cancer treatment.[1][4] It proved that chemical agents could be used to effectively combat malignant cells, paving the way for the development of countless other chemotherapeutic drugs.

Mechanism of Action: Competitive Inhibition of Dihydrofolate Reductase

Aminopterin is a 4-amino derivative of folic acid and functions as a potent competitive inhibitor of the enzyme dihydrofolate reductase (DHFR).[1][5][6] DHFR is a critical enzyme in the folic acid metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][5][6]

THF and its derivatives are essential cofactors in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By competitively binding to the active site of DHFR, aminopterin prevents the production of THF. This leads to a depletion of the nucleotide precursors necessary for DNA and RNA synthesis, ultimately inhibiting cell proliferation and leading to cell death, particularly in rapidly dividing cells such as cancer cells.[1][5][6]

The following Graphviz diagram illustrates the folic acid metabolic pathway and the inhibitory action of aminopterin.

Folic_Acid_Pathway Folic Acid Metabolic Pathway and Aminopterin Inhibition Folate Folic Acid DHF Dihydrofolate (DHF) Folate->DHF Reduction THF Tetrahydrofolate (THF) DHF->THF Reduction Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA_RNA DNA and RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA Aminopterin This compound (Aminopterin) DHFR Dihydrofolate Reductase (DHFR) Aminopterin->DHFR Competitive Inhibition

Caption: Folic acid pathway and aminopterin's site of action.

Quantitative Data

The potency of this compound has been quantified through various in vitro studies. The following tables summarize key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) against dihydrofolate reductase and various leukemia cell lines.

Enzyme Inhibition Data
Target Enzyme Dihydrofolate Reductase (DHFR)
Inhibitor This compound (Aminopterin)
Ki Value 3.7 pM[6][7]
Inhibition Type Competitive[5][6]
Cytotoxicity Data (IC50 Values)
Cell Line Cancer Type IC50 (nM) Reference
CCRF-CEMAcute Lymphoblastic Leukemia4.4[6]
HL-60Acute Promyelocytic LeukemiaNot explicitly found, but shown to be sensitive
K562Chronic Myelogenous LeukemiaNot explicitly found, but shown to be sensitive
MOLT-4Acute Lymphoblastic LeukemiaNot explicitly found, but shown to be sensitive

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time. The provided data should be considered as representative values.

Experimental Protocols

The following sections provide an overview of the methodologies used in the key experiments that established the biological activity of this compound.

Original Synthesis of this compound
Dihydrofolate Reductase (DHFR) Inhibition Assay

The inhibitory activity of aminopterin on DHFR is typically determined using a spectrophotometric assay.

Principle: The activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ as dihydrofolate (DHF) is reduced to tetrahydrofolate (THF). The presence of an inhibitor like aminopterin will slow down this reaction.

General Protocol:

  • Reaction Mixture Preparation: A reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing a known concentration of recombinant human DHFR, NADPH, and varying concentrations of aminopterin is prepared in a multi-well plate.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, dihydrofolate (DHF).

  • Data Acquisition: The absorbance at 340 nm is measured at regular intervals using a microplate reader.

  • Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time plot. The percentage of inhibition at each aminopterin concentration is determined relative to a control reaction without the inhibitor. The Ki value is then calculated using appropriate enzyme kinetic models.

Cell Cytotoxicity Assay (e.g., Sulforhodamine B Assay)

The cytotoxic effect of aminopterin on cancer cell lines is commonly assessed using assays that measure cell viability. The Sulforhodamine B (SRB) assay is a widely used method.

Principle: The SRB assay is a colorimetric assay that measures the total protein content of cells, which is proportional to the number of viable cells.

General Protocol:

  • Cell Seeding: Leukemia cell lines (e.g., CCRF-CEM, HL-60) are seeded in 96-well plates at a predetermined density and allowed to adhere or stabilize overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of aminopterin and incubated for a specified period (e.g., 72 hours).

  • Cell Fixation: The cells are fixed to the plate using a solution like trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with Sulforhodamine B dye, which binds to cellular proteins.

  • Washing: Unbound dye is washed away with a dilute acetic acid solution.

  • Dye Solubilization: The protein-bound dye is solubilized using a basic solution (e.g., 10 mM Tris base).

  • Absorbance Measurement: The absorbance of the solubilized dye is measured using a microplate reader at a wavelength of approximately 515 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each aminopterin concentration relative to untreated control cells. The IC50 value is then determined from the dose-response curve.

Logical Workflow of Discovery and Development

The discovery and initial development of this compound followed a logical progression from clinical observation to chemical synthesis and preclinical and clinical testing. This workflow can be visualized as follows:

Discovery_Workflow Discovery and Development Workflow of Aminopterin Observation Clinical Observation: Folic acid accelerates leukemia (Sidney Farber) Hypothesis Hypothesis: Folic acid antagonists may inhibit leukemia growth Observation->Hypothesis Synthesis Chemical Synthesis: This compound (Yellapragada Subbarow) Hypothesis->Synthesis Preclinical Preclinical Testing: In vitro and in vivo models Synthesis->Preclinical ClinicalTrial Pioneering Clinical Trial: Childhood Leukemia (Sidney Farber, 1947) Preclinical->ClinicalTrial Remission First Remissions Observed: Proof-of-Concept for Chemotherapy ClinicalTrial->Remission

References

An In-Depth Technical Guide to 4-Aminopteroylaspartic Acid (Aminopterin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Aminopteroylaspartic acid, more commonly known as Aminopterin (B17811). It details its chemical structure, physicochemical and biological properties, and its mechanism of action as a potent inhibitor of dihydrofolate reductase (DHFR). This document includes structured data tables for easy reference, detailed experimental protocols for its use in cell culture, and visualizations of its signaling pathway and experimental workflows using the DOT language.

Introduction

Aminopterin, systematically named (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid, is a synthetic derivative of pterin (B48896) and a powerful folic acid antagonist.[1][2] Historically, it was one of the first antimetabolite drugs to induce temporary remissions in pediatric acute leukemia, marking a significant milestone in the development of modern chemotherapy.[2] Although largely supplanted in clinical use by methotrexate (B535133) due to a better therapeutic index, aminopterin remains a valuable tool in biomedical research, particularly as a selection agent in hybridoma technology.[1] This guide aims to provide a detailed technical resource for professionals working with this compound.

Chemical Structure and Identification

Aminopterin is structurally analogous to folic acid, with the key difference being the substitution of a hydroxyl group with an amino group at the 4-position of the pteridine (B1203161) ring. This modification is crucial for its enhanced binding affinity to dihydrofolate reductase.[2]

Synonyms: 4-Aminofolic acid, 4-Aminopteroylglutamic acid, 4-Amino-PGA, APGA, Aminopteridine, Aminopterine, Minopterin, Pteramina.[3]

Chemical Structure:

Physicochemical and Biological Properties

A summary of the key physicochemical and biological properties of Aminopterin is presented in the tables below for easy comparison and reference.

Physicochemical Properties
PropertyValueReference
Molecular Formula C19H20N8O5[3]
Molecular Weight 440.41 g/mol [3]
Appearance Yellow to orange-yellow crystalline powder[3]
Melting Point 225 °C[3]
Solubility Slightly soluble in ethanol. Moderately soluble in water. Soluble in aqueous sodium hydroxide (B78521) solutions.[4]
logP -1.8[3]
pKa 5.5
Biological Properties
PropertyValueReference
Mechanism of Action Competitive inhibitor of dihydrofolate reductase (DHFR)[2][3]
Biological Targets Dihydrofolate reductase (DHFR)[2]
Ki for human DHFR 34 pM (for an aminopterin analogue)[5]
IC50 (CCRF-CEM cells, 72h) 5.1 nM (for an aminopterin analogue)[5]
Cellular Uptake Via the reduced folate carrier (RFC) system[2]

Mechanism of Action: Inhibition of Dihydrofolate Reductase

Aminopterin exerts its biological effects by potently inhibiting the enzyme dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.

By competitively binding to the active site of DHFR, aminopterin blocks the production of THF. This leads to a depletion of the intracellular pool of reduced folates, thereby inhibiting the de novo synthesis of purines and thymidylate. The consequence is an arrest of DNA and RNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells.[2][3]

Signaling Pathway Diagram

The following diagram illustrates the inhibition of the folate synthesis pathway by Aminopterin.

DHFR_Inhibition cluster_0 Folate Metabolism Folate Folate DHF Dihydrofolate (DHF) Folate->DHF DHFR (Step 1) THF Tetrahydrofolate (THF) DHF->THF DHFR (Step 2) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis (dUMP -> dTMP) THF->Thymidylate DNA_RNA DNA and RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA Aminopterin Aminopterin Aminopterin->DHF Inhibits

Caption: Inhibition of the Dihydrofolate Reductase (DHFR) pathway by Aminopterin.

Experimental Protocols

This section provides detailed methodologies for key experiments involving Aminopterin.

Synthesis, Purification, and Characterization

While the complete de novo synthesis of aminopterin is a complex multi-step process, this guide focuses on commercially available aminopterin and its application. For researchers interested in the synthesis of aminopterin analogs, a representative multi-step synthesis is described by Taylor et al. (1985), which involves the conversion of a pyrimidine (B1678525) to a pyrido[2,3-d]pyrimidine (B1209978) ring system, followed by coupling with diethyl (p-aminobenzoyl)-L-glutamate and subsequent saponification.[6]

Purification: High-performance liquid chromatography (HPLC) is a common method for the purification and analysis of aminopterin and its metabolites.[7][8][9]

  • Column: Reverse-phase C18 column (e.g., Primesep 100, 4.6 x 150 mm, 5 µm).[7][8]

  • Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer such as ammonium (B1175870) formate.[7][8]

  • Detection: UV detection at 290 nm.[7][8]

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of aminopterin. Studies have been conducted on the protonation of aminopterin when bound to DHFR using 13C NMR.[10]

  • Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS/MS) is a sensitive method for the quantification of aminopterin in biological samples.[11] A common transition monitored is the [M+H]+ ion at m/z 441.2 to its product ion at m/z 294.0.[11]

In Vitro IC50 Determination using MTT Assay

This protocol outlines a typical workflow for determining the half-maximal inhibitory concentration (IC50) of aminopterin on adherent cancer cell lines.

Materials:

  • Adherent cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Aminopterin stock solution (dissolved in a suitable solvent like DMSO or water)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of aminopterin in complete medium.

    • Remove the medium from the wells and add 100 µL of the aminopterin dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate gently for 10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the aminopterin concentration and fit a dose-response curve to determine the IC50 value.[12]

Experimental Workflow Diagram:

IC50_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells end End incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_dilutions Prepare Aminopterin Dilutions incubate_24h->prepare_dilutions add_drug Add Drug to Cells prepare_dilutions->add_drug incubate_48_72h Incubate for 48-72h add_drug->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO incubate_4h->add_dmso read_absorbance Read Absorbance at 490nm add_dmso->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 determine_ic50->end

Caption: Workflow for determining the IC50 of Aminopterin using an MTT assay.

Hybridoma Selection using HAT Medium

Aminopterin is a key component of HAT (Hypoxanthine-Aminopterin-Thymidine) medium, which is used for the selection of hybridoma cells in monoclonal antibody production.[13][14][15]

Principle: HAT medium works by blocking the de novo nucleotide synthesis pathway with aminopterin. This forces cells to rely on the salvage pathway for survival. Myeloma cells used for fusion are deficient in the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), making them unable to utilize the salvage pathway and thus they die in HAT medium. B-cells have a limited lifespan. Therefore, only the fused hybridoma cells, which inherit immortality from the myeloma cells and a functional HGPRT gene from the B-cells, can survive and proliferate in HAT medium.[14]

HAT Medium Composition:

  • Basal medium (e.g., DMEM or RPMI-1640)

  • 10-20% Fetal Bovine Serum (FBS)

  • 100 µM Hypoxanthine

  • 0.4 µM Aminopterin

  • 16 µM Thymidine

  • Antibiotics (e.g., penicillin-streptomycin)

Protocol Outline:

  • Cell Fusion: Fuse antibody-producing spleen cells with HGPRT-deficient myeloma cells using polyethylene (B3416737) glycol (PEG) or electrofusion.

  • Plating: Plate the fused cells in 96-well plates in complete medium.

  • Selection: After 24 hours, replace the medium with HAT medium.

  • Culture and Screening: Culture the cells in HAT medium for 10-14 days, replacing the medium every 2-3 days. Surviving colonies are then screened for the production of the desired monoclonal antibody.

Conclusion

Aminopterin, or this compound, is a historically significant and scientifically valuable molecule. Its potent and specific inhibition of dihydrofolate reductase provides a clear mechanism of action that has been exploited in both clinical and research settings. This technical guide has provided a detailed summary of its chemical and biological properties, along with practical experimental protocols. A thorough understanding of this compound's characteristics is essential for its safe and effective use in the laboratory.

References

A Proposed Synthesis Pathway for 4-Aminopteroylaspartic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminopteroylaspartic acid, a close structural analog of the well-known antifolate drug aminopterin (B17811), holds potential as a targeted therapeutic agent. Its synthesis, while not extensively documented, can be strategically devised by leveraging established synthetic methodologies for related pterin-based compounds. This technical guide outlines a proposed, multi-step chemical synthesis pathway for this compound. The synthesis is centered around the preparation of two key intermediates: 2,4-diamino-6-(bromomethyl)pteridine and diethyl N-(p-aminobenzoyl)-L-aspartate, followed by their condensation and subsequent hydrolysis. This document provides a comprehensive overview of the proposed reaction scheme, detailed experimental protocols for analogous reactions, and a summary of expected quantitative data based on similar syntheses. The logical workflow of the synthesis is also visualized using a Graphviz diagram. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the synthesis and exploration of novel antifolate agents.

Introduction

This compound is a synthetic derivative of pterin (B48896) and an analog of folic acid. Structurally, it is characterized by a 2,4-diaminopteridine (B74722) core linked via a methylene (B1212753) bridge to a p-aminobenzoyl group, which is in turn conjugated to L-aspartic acid. This structure is highly similar to that of aminopterin (4-aminopteroyl-L-glutamic acid), a potent inhibitor of dihydrofolate reductase (DHFR). The inhibition of DHFR disrupts the synthesis of tetrahydrofolate, a crucial cofactor in the biosynthesis of nucleotides and certain amino acids, thereby impeding DNA, RNA, and protein synthesis.[1][2] Given the established anticancer and immunosuppressive properties of aminopterin, its aspartic acid analog, this compound, represents a compound of significant interest for therapeutic development.

This technical guide presents a proposed synthesis pathway for this compound, based on established chemical principles for the synthesis of aminopterin and its analogs. The proposed route is a convergent synthesis that involves the preparation of two key intermediates followed by their coupling.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a three-stage process:

  • Stage 1: Synthesis of Diethyl N-(p-aminobenzoyl)-L-aspartate. This stage involves the protection of the amino group of p-aminobenzoic acid, followed by coupling with diethyl L-aspartate and subsequent deprotection. A more direct approach starts with p-nitrobenzoyl chloride and diethyl L-aspartate, followed by reduction of the nitro group.

  • Stage 2: Synthesis of 2,4-Diamino-6-(bromomethyl)pteridine hydrobromide. This key intermediate is synthesized from 2,4-diamino-6-(hydroxymethyl)pteridine.

  • Stage 3: Coupling and Hydrolysis. The final stage involves the condensation of the two key intermediates, followed by the hydrolysis of the ester groups to yield the final product, this compound.

The overall proposed synthesis workflow is depicted in the following diagram:

G cluster_0 Stage 1: Synthesis of Diethyl N-(p-aminobenzoyl)-L-aspartate cluster_1 Stage 2: Synthesis of 2,4-Diamino-6-(bromomethyl)pteridine cluster_2 Stage 3: Coupling and Hydrolysis p-Nitrobenzoyl chloride p-Nitrobenzoyl chloride Diethyl N-(p-nitrobenzoyl)-L-aspartate Diethyl N-(p-nitrobenzoyl)-L-aspartate p-Nitrobenzoyl chloride->Diethyl N-(p-nitrobenzoyl)-L-aspartate Condensation Diethyl L-aspartate Diethyl L-aspartate Diethyl L-aspartate->Diethyl N-(p-nitrobenzoyl)-L-aspartate Diethyl N-(p-aminobenzoyl)-L-aspartate Diethyl N-(p-aminobenzoyl)-L-aspartate Diethyl N-(p-nitrobenzoyl)-L-aspartate->Diethyl N-(p-aminobenzoyl)-L-aspartate Reduction Diethyl 4-Aminopteroylaspartate Diethyl 4-Aminopteroylaspartate Diethyl N-(p-aminobenzoyl)-L-aspartate->Diethyl 4-Aminopteroylaspartate Coupling 2,4-Diamino-6-(hydroxymethyl)pteridine 2,4-Diamino-6-(hydroxymethyl)pteridine 2,4-Diamino-6-(bromomethyl)pteridine 2,4-Diamino-6-(bromomethyl)pteridine 2,4-Diamino-6-(hydroxymethyl)pteridine->2,4-Diamino-6-(bromomethyl)pteridine Bromination 2,4-Diamino-6-(bromomethyl)pteridine->Diethyl 4-Aminopteroylaspartate This compound This compound Diethyl 4-Aminopteroylaspartate->this compound Hydrolysis

Caption: Proposed Synthesis Workflow for this compound.

Data Presentation

The following tables summarize the expected quantitative data for the key steps in the proposed synthesis of this compound. The data is based on reported yields for analogous reactions in the synthesis of aminopterin and related compounds.

Table 1: Synthesis of Diethyl N-(p-aminobenzoyl)-L-aspartate

StepReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
1. Acylationp-Nitrobenzoyl chloride, Diethyl L-aspartateTriethylamine (B128534)Dichloromethane (B109758)0 to RT2-490-95Analogous to[3][4]
2. ReductionDiethyl N-(p-nitrobenzoyl)-L-aspartateH₂, Pd/CMethanolRT1-395-99Analogous to[5]

Table 2: Synthesis of 2,4-Diamino-6-(bromomethyl)pteridine hydrobromide

StepReactantReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Bromination2,4-Diamino-6-(hydroxymethyl)pteridinePPh₃, NBSCarbon Tetrachloride0 to RT12-16~96[6][7]

Table 3: Coupling and Hydrolysis to this compound

StepReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
1. CouplingDiethyl N-(p-aminobenzoyl)-L-aspartate, 2,4-Diamino-6-(bromomethyl)pteridineBase (e.g., NaH)DMFRT12-2460-70Analogous to[8][9]
2. HydrolysisDiethyl 4-AminopteroylaspartateNaOH (aq), then HCl (aq)Water/Ethanol (B145695)RT2-485-95Analogous to[8]

Experimental Protocols

The following are detailed experimental protocols for the key stages of the proposed synthesis. These protocols are adapted from established procedures for the synthesis of structurally similar compounds.

Stage 1: Synthesis of Diethyl N-(p-aminobenzoyl)-L-aspartate

4.1.1. Synthesis of Diethyl N-(p-nitrobenzoyl)-L-aspartate

  • To a solution of diethyl L-aspartate hydrochloride (1.1 equivalents) in dichloromethane at 0°C, add triethylamine (2.2 equivalents) dropwise.

  • Stir the mixture for 15 minutes, then add a solution of p-nitrobenzoyl chloride (1.0 equivalent) in dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

4.1.2. Synthesis of Diethyl N-(p-aminobenzoyl)-L-aspartate

  • Dissolve diethyl N-(p-nitrobenzoyl)-L-aspartate in methanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (approximately 5-10% by weight of the substrate).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the desired product.

Stage 2: Synthesis of 2,4-Diamino-6-(bromomethyl)pteridine hydrobromide
  • Suspend 2,4-diamino-6-(hydroxymethyl)pteridine in anhydrous dimethylformamide (DMF).

  • Add triphenylphosphine (B44618) (1.5 equivalents) to the suspension.

  • Cool the mixture to 0°C and add N-bromosuccinimide (NBS) (1.5 equivalents) portion-wise, maintaining the temperature below 5°C.

  • Stir the reaction mixture at room temperature overnight.

  • The resulting precipitate is collected by filtration, washed with cold DMF and then with diethyl ether.

  • Dry the solid under vacuum to yield 2,4-diamino-6-(bromomethyl)pteridine hydrobromide.[6][7]

Stage 3: Coupling and Hydrolysis

4.3.1. Synthesis of Diethyl 4-Aminopteroylaspartate

  • To a solution of diethyl N-(p-aminobenzoyl)-L-aspartate (1.0 equivalent) in anhydrous DMF, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0°C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2,4-diamino-6-(bromomethyl)pteridine hydrobromide (1.0 equivalent) in anhydrous DMF dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

4.3.2. Synthesis of this compound

  • Dissolve diethyl 4-aminopteroylaspartate in a mixture of ethanol and water.

  • Add a 1N aqueous solution of sodium hydroxide (B78521) (2.5 equivalents) and stir at room temperature for 2-4 hours.

  • Monitor the hydrolysis by TLC.

  • Upon completion, acidify the reaction mixture to pH 3-4 with 1N HCl.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Mandatory Visualizations

The following diagrams visualize the key chemical transformations in the proposed synthesis pathway.

G cluster_stage1 Stage 1: Synthesis of Diethyl N-(p-aminobenzoyl)-L-aspartate pNBCl p-Nitrobenzoyl chloride pNB_DELA Diethyl N-(p-nitrobenzoyl)-L-aspartate pNBCl->pNB_DELA Et3N, DCM DELA Diethyl L-aspartate DELA->pNB_DELA pAB_DELA Diethyl N-(p-aminobenzoyl)-L-aspartate pNB_DELA->pAB_DELA H2, Pd/C, MeOH

Caption: Reaction Scheme for Stage 1.

G cluster_stage2 Stage 2: Synthesis of 2,4-Diamino-6-(bromomethyl)pteridine DAHMP 2,4-Diamino-6-(hydroxymethyl)pteridine DABMP 2,4-Diamino-6-(bromomethyl)pteridine DAHMP->DABMP PPh3, NBS, DMF

Caption: Reaction Scheme for Stage 2.

G cluster_stage3 Stage 3: Coupling and Hydrolysis pAB_DELA Diethyl N-(p-aminobenzoyl)-L-aspartate DE_APA Diethyl 4-Aminopteroylaspartate pAB_DELA->DE_APA NaH, DMF DABMP 2,4-Diamino-6-(bromomethyl)pteridine DABMP->DE_APA APA This compound DE_APA->APA 1. NaOH (aq) 2. HCl (aq)

Caption: Reaction Scheme for Stage 3.

Conclusion

This technical guide provides a detailed, albeit proposed, synthetic pathway for this compound. By adapting established methodologies for the synthesis of aminopterin and its analogs, a viable route involving the preparation and coupling of key intermediates has been outlined. The provided experimental protocols and expected quantitative data serve as a valuable starting point for the practical synthesis of this promising compound. Further optimization of reaction conditions will be necessary to maximize yields and purity. The successful synthesis of this compound will enable its biological evaluation and the exploration of its potential as a novel therapeutic agent.

References

The Core Mechanism of 4-Aminopteroylaspartic Acid: A Technical Guide to Dihydrofolate Reductase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminopteroylaspartic acid, more commonly known as aminopterin (B17811), is a potent antifolate agent that has played a significant role in the history of chemotherapy. As the 4-amino derivative of folic acid, its mechanism of action is centered on the competitive inhibition of dihydrofolate reductase (DHFR), a critical enzyme in cellular metabolism.[1][2][3][4][5] This in-depth technical guide elucidates the core mechanism of aminopterin, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways to provide a comprehensive resource for researchers and drug development professionals.

Mechanism of Action: Competitive Inhibition of Dihydrofolate Reductase

The primary molecular target of aminopterin is dihydrofolate reductase (DHFR).[1][2][3][4][5] DHFR is a crucial enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor.[6][7] THF and its derivatives are essential one-carbon donors in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[6]

Aminopterin's structure is highly similar to that of the natural substrate, folic acid, allowing it to bind with high affinity to the active site of the DHFR enzyme.[1] This binding is competitive and exceptionally tight, effectively blocking the binding of DHF and halting the production of THF.[2][3][4][8] The inhibition of DHFR by aminopterin is characterized by a slow-binding mechanism.[9]

The depletion of the intracellular pool of THF has profound downstream consequences. Without sufficient THF, the de novo synthesis of purines and the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) are inhibited.[10] This leads to a cessation of DNA, RNA, and protein synthesis, ultimately resulting in cell cycle arrest and apoptosis (programmed cell death).[1][11]

Quantitative Data on Aminopterin Inhibition

The potency of aminopterin as a DHFR inhibitor is demonstrated by its low inhibition constant (Ki) and half-maximal inhibitory concentration (IC50).

ParameterValueTarget/Cell LineReference
Ki 3.7 pMDihydrofolate Reductase (DHFR)[2][3][4][12]
IC50 4.4 nMCCRF-CEM cells (human leukemia)[2]
Ki (analogue) 34 pMHuman Dihydrofolate Reductase (DHFR)[13]

Signaling Pathway of DHFR Inhibition by Aminopterin

The following diagram illustrates the central role of DHFR in the folate pathway and the inhibitory effect of aminopterin, leading to the disruption of nucleotide synthesis.

DHFR_Inhibition_Pathway Folic Acid Folic Acid DHF Dihydrofolate (DHF) Folic Acid->DHF Dihydrofolate Synthase THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) Purines Purine Synthesis (dATP, dGTP) THF->Purines Thymidylate Thymidylate Synthesis (dTMP) THF->Thymidylate Aminopterin This compound (Aminopterin) Aminopterin->DHF DNA_RNA DNA, RNA, and Protein Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA Cell_Cycle Cell Cycle Arrest & Apoptosis DNA_RNA->Cell_Cycle

Caption: The inhibitory action of aminopterin on the DHFR signaling pathway.

Experimental Protocols

In Vitro DHFR Inhibition Assay (Spectrophotometric)

This protocol outlines a standard in vitro biochemical assay to determine the inhibitory activity of aminopterin on purified DHFR enzyme. The principle of this assay is to monitor the decrease in absorbance at 340 nm, which is characteristic of the oxidation of NADPH to NADP+ during the reduction of DHF to THF.[7][8]

Materials and Reagents:

  • Purified human recombinant DHFR enzyme

  • Aminopterin

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of aminopterin in DMSO.

    • Prepare a stock solution of DHF in assay buffer (may require gentle warming to dissolve).

    • Prepare a stock solution of NADPH in assay buffer.

    • Dilute the purified DHFR enzyme to the desired working concentration in cold assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • A series of dilutions of aminopterin (or vehicle control - DMSO).

      • DHFR enzyme solution.

    • Include control wells:

      • No inhibitor control: Assay buffer, DMSO, and DHFR enzyme.

      • Blank: Assay buffer and substrates (DHF and NADPH) without the enzyme.

  • Pre-incubation:

    • Mix the contents of the wells gently and incubate the plate at room temperature for 15 minutes to allow aminopterin to bind to the DHFR enzyme.

  • Reaction Initiation:

    • Initiate the reaction by adding a solution of DHF and NADPH to all wells.

  • Measurement:

    • Immediately place the plate in the microplate reader and begin kinetic measurement of the absorbance at 340 nm every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Plot the percent inhibition against the logarithm of the aminopterin concentration to determine the IC50 value.

DHFR_Assay_Workflow A Prepare Reagents (Aminopterin, DHFR, DHF, NADPH) B Add Buffer, Aminopterin, and DHFR to 96-well plate A->B C Pre-incubate for 15 minutes at room temperature B->C D Initiate reaction by adding DHF and NADPH C->D E Measure absorbance at 340 nm (kinetic mode) D->E F Calculate initial velocities and determine IC50 E->F

Caption: Experimental workflow for the in vitro DHFR inhibition assay.

Cell-Based Proliferation Assay (MTT Assay)

This protocol is used to determine the effect of aminopterin on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line (e.g., CCRF-CEM)

  • Cell culture medium

  • Aminopterin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of aminopterin in the cell culture medium and add them to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the logarithm of the aminopterin concentration to determine the IC50 value.

Conclusion

This compound (aminopterin) is a highly potent and well-characterized inhibitor of dihydrofolate reductase. Its mechanism of action, involving the competitive inhibition of DHFR and the subsequent disruption of nucleotide synthesis, provides a clear rationale for its use as an anticancer agent. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and professionals working in the field of drug development and cancer biology, facilitating further investigation and understanding of this important class of molecules.

References

An In-depth Technical Guide on the Biological Role and Function of 4-Aminopteroyl-amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: A Comprehensive Technical Guide on the Biological Role and Function of 4-Aminopteroylaspartic Acid and its Archetype, Aminopterin (B17811)

Note on the Investigated Compound: Initial literature searches for "this compound" did not yield specific data for a compound with this exact name. It is plausible that this name is a variant or misnomer for the well-characterized antifolate, Aminopterin (4-aminopteroyl-L-glutamic acid), or represents a less-studied synthetic analog. This guide will therefore focus on the extensive data available for Aminopterin as a representative 4-aminopteroyl-amino acid, providing a robust framework for understanding its biological activities. A dedicated section will discuss the potential implications of substituting the glutamic acid moiety with aspartic acid based on established structure-activity relationships.

Executive Summary

Aminopterin is a potent folic acid antagonist that plays a crucial role as a competitive inhibitor of dihydrofolate reductase (DHFR).[1][2] Its high affinity for DHFR effectively halts the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleotides and certain amino acids.[1] This disruption of one-carbon metabolism leads to the inhibition of DNA, RNA, and protein synthesis, ultimately resulting in cell cycle arrest and apoptosis.[3] These properties underpin its application as an antineoplastic and immunosuppressive agent.[2] This document provides a detailed overview of the biological functions of Aminopterin, its mechanism of action, quantitative efficacy data, and relevant experimental protocols.

Core Biological Role and Mechanism of Action

The primary biological target of Aminopterin is the enzyme dihydrofolate reductase (DHFR).[2] DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[4] THF and its derivatives are essential one-carbon donors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[5]

Aminopterin, structurally similar to folic acid, competitively binds to the active site of DHFR with an affinity approximately 1000-fold greater than the natural substrate.[2] This tight, almost irreversible binding effectively blocks the regeneration of THF. The resulting depletion of the intracellular THF pool leads to an inhibition of thymidylate synthase and other THF-dependent enzymes, causing a cessation of DNA synthesis and repair, and ultimately leading to cell death, particularly in rapidly proliferating cells such as cancer cells.

The Folate Signaling Pathway and DHFR Inhibition

The following diagram illustrates the central role of DHFR in the folate pathway and the inhibitory action of Aminopterin.

Folate_Pathway Folate Metabolism and Aminopterin's Mechanism of Action cluster_0 Cellular Environment cluster_1 Downstream Effects Folic_Acid Folic Acid DHF Dihydrofolate (DHF) Folic_Acid->DHF Dihydrofolate Reductase (DHFR) THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) Purine_Synthesis Purine Synthesis (dATP, dGTP) THF->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis (dTMP -> dTTP) THF->Thymidylate_Synthesis Amino_Acid_Synthesis Amino Acid Synthesis (e.g., Methionine) THF->Amino_Acid_Synthesis Aminopterin Aminopterin DHFR Dihydrofolate Reductase (DHFR) Aminopterin->DHFR Competitive Inhibition DNA_RNA_Synthesis Inhibition of DNA & RNA Synthesis Purine_Synthesis->DNA_RNA_Synthesis Thymidylate_Synthesis->DNA_RNA_Synthesis Apoptosis Cell Cycle Arrest & Apoptosis DNA_RNA_Synthesis->Apoptosis

Caption: Folate metabolism pathway and the inhibitory effect of Aminopterin on DHFR.

Quantitative Data on Biological Activity

The potency of Aminopterin has been quantified through various in vitro studies. The following tables summarize its inhibitory constant (Ki) against DHFR and its cytotoxic activity (IC50) in different cancer cell lines.

Table 1: Inhibitory Potency of Aminopterin against Dihydrofolate Reductase
Enzyme SourceKi (Inhibition Constant)Reference
Human (recombinant)3.7 pM[6][7][8][9]
Chicken LiverNot specified, slow tight-binding inhibitor[10]
Escherichia coliNot specified, slow tight-binding inhibitor[10]
Table 2: Cytotoxic Activity of Aminopterin in Cancer Cell Lines
Cell LineCancer TypeIC50 (50% Inhibitory Concentration)Exposure TimeReference
CCRF-CEMAcute Lymphoblastic Leukemia4.4 nM72 h[7]
COG-LL-356Acute Lymphoblastic LeukemiaPotent activity observed72 h[6]
NALM-6Acute Lymphoblastic LeukemiaPotent activity observed72 h[6]
L1210Murine LeukemiaPotent activity observed48 h[7]
Various Leukemia & LymphomaPediatric Leukemia/LymphomaMedian: 17 nM120 h[11]

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory potency of a compound against DHFR.

Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.[12]

Materials:

  • Recombinant human DHFR enzyme

  • Dihydrofolic acid (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl, 1 mM EDTA)

  • Test compound (Aminopterin)

  • 96-well UV-transparent microplate

  • Microplate reader capable of kinetic reads at 340 nm

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing assay buffer, a fixed concentration of NADPH (e.g., 100 µM), and DHFR enzyme (e.g., 5-10 nM).

  • Add varying concentrations of Aminopterin to the wells. Include a control well with no inhibitor.

  • Initiate the reaction by adding the substrate, DHF (e.g., 10-50 µM).

  • Immediately begin measuring the decrease in absorbance at 340 nm every 15-30 seconds for 10-15 minutes.

  • Calculate the initial reaction velocities (V) from the linear portion of the absorbance curve.

  • Determine the percent inhibition for each Aminopterin concentration relative to the control.

  • Plot percent inhibition versus the logarithm of the Aminopterin concentration to determine the IC50 value. The Ki can be calculated using the Cheng-Prusoff equation if the Km of the substrate is known.

DHFR_Assay_Workflow Workflow for DHFR Inhibition Assay start Start prepare_reagents Prepare Reagents (Buffer, NADPH, DHFR, DHF, Aminopterin) start->prepare_reagents setup_plate Set up 96-well Plate (Buffer, NADPH, DHFR) prepare_reagents->setup_plate add_inhibitor Add Serial Dilutions of Aminopterin setup_plate->add_inhibitor initiate_reaction Initiate Reaction with DHF add_inhibitor->initiate_reaction read_absorbance Kinetic Read at 340 nm initiate_reaction->read_absorbance calculate_velocity Calculate Initial Velocities read_absorbance->calculate_velocity determine_inhibition Determine % Inhibition calculate_velocity->determine_inhibition calculate_ic50_ki Calculate IC50 and/or Ki determine_inhibition->calculate_ic50_ki end End calculate_ic50_ki->end

Caption: A generalized workflow for determining DHFR inhibition.

Cell Viability (MTT) Assay

This protocol describes a colorimetric assay to assess the cytotoxic effects of Aminopterin on cultured cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[13]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Aminopterin

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of Aminopterin. Include untreated control wells.

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

  • Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Plot the percentage of cell viability against the logarithm of the Aminopterin concentration to determine the IC50 value.

Discussion: The Hypothetical this compound

While direct experimental data on this compound is not available, its potential biological activity can be inferred from the well-established structure-activity relationships of antifolates. The primary structural difference between Aminopterin and the hypothetical this compound is the amino acid moiety: glutamic acid versus aspartic acid.

Aspartic acid has one fewer methylene (B1212753) group in its side chain compared to glutamic acid. This seemingly minor change can have significant impacts on two key aspects of the drug's function:

  • Binding to Dihydrofolate Reductase (DHFR): The glutamic acid side chain of antifolates like Aminopterin and Methotrexate (B535133) forms critical interactions within the active site of DHFR. The shorter side chain of aspartic acid might lead to a suboptimal positioning of the terminal carboxylate group, potentially weakening the binding affinity to DHFR. This could result in a higher Ki value and reduced inhibitory potency compared to Aminopterin.

  • Polyglutamylation: Inside the cell, antifolates are metabolized by the enzyme folylpolyglutamate synthetase (FPGS), which adds additional glutamate (B1630785) residues to the molecule. This process, known as polyglutamylation, traps the drug inside the cell and can increase its affinity for DHFR and other folate-dependent enzymes. Aminopterin is known to be a better substrate for FPGS than Methotrexate.[14] The substitution with aspartic acid would likely make this compound a poor substrate for FPGS, as the enzyme is specific for glutamate. This would prevent its intracellular retention and accumulation, likely leading to significantly reduced cytotoxic activity.

SAR_Comparison Structural Comparison and Predicted Activity cluster_Aminopterin Aminopterin cluster_Aspartic_Acid_Analog This compound (Hypothetical) A_Structure 4-Aminopteroyl-Glutamic Acid A_DHFR High DHFR Affinity A_Structure->A_DHFR A_PolyG Good Substrate for FPGS A_Structure->A_PolyG A_Activity High Potency A_DHFR->A_Activity A_PolyG->A_Activity AA_Structure 4-Aminopteroyl-Aspartic Acid AA_DHFR Potentially Reduced DHFR Affinity (Shorter Side Chain) AA_Structure->AA_DHFR AA_PolyG Poor Substrate for FPGS AA_Structure->AA_PolyG AA_Activity Predicted Lower Potency AA_DHFR->AA_Activity AA_PolyG->AA_Activity

Caption: Structure-activity relationship comparison of Aminopterin and hypothetical this compound.

Conclusion

Aminopterin is a highly potent inhibitor of dihydrofolate reductase, a key enzyme in cellular metabolism. Its mechanism of action, involving the depletion of tetrahydrofolate and subsequent inhibition of nucleotide synthesis, is well-established and forms the basis of its therapeutic use. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the fields of oncology and drug development. While "this compound" remains a hypothetical compound in the mainstream scientific literature, understanding the structure-activity relationships of antifolates suggests that it would likely be a less potent inhibitor of cell growth compared to Aminopterin due to potentially weaker DHFR binding and significantly impaired polyglutamylation. Further research involving the synthesis and biological evaluation of such an analog would be necessary to confirm these predictions.

References

4-Aminopteroylaspartic Acid: A Classical Antifolate Analog - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminopteroylaspartic acid, a classical antifolate analog, represents a significant class of chemotherapeutic agents that target the fundamental cellular process of folate metabolism. This technical guide provides a comprehensive overview of its core mechanism of action, focusing on the inhibition of dihydrofolate reductase (DHFR), its transport into cells via folate transporters, and the resultant impact on nucleotide biosynthesis and cell proliferation. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the critical pathways and workflows to support researchers and professionals in the field of drug development.

Mechanism of Action: Inhibition of Dihydrofolate Reductase

Classical antifolates, including this compound and its close analog aminopterin, exert their cytotoxic effects primarily by inhibiting the enzyme dihydrofolate reductase (DHFR).[1][2][3] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[2][4] THF and its derivatives are essential one-carbon donors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[3][5]

By competitively binding to the active site of DHFR, this compound blocks the regeneration of THF, leading to a depletion of intracellular folate cofactors.[1] This disruption of one-carbon metabolism results in the inhibition of DNA synthesis, ultimately leading to cell cycle arrest and apoptosis.[3]

Signaling Pathway: DHFR Inhibition and Downstream Effects

DHFR_Inhibition Dihydrofolate (DHF) Dihydrofolate (DHF) DHFR DHFR Dihydrofolate (DHF)->DHFR Substrate Tetrahydrofolate (THF) Tetrahydrofolate (THF) Purine Synthesis Purine Synthesis Tetrahydrofolate (THF)->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis Tetrahydrofolate (THF)->Thymidylate Synthesis DHFR->Tetrahydrofolate (THF) Product This compound This compound This compound->DHFR Inhibition DNA/RNA Synthesis DNA/RNA Synthesis Purine Synthesis->DNA/RNA Synthesis Thymidylate Synthesis->DNA/RNA Synthesis Cell Proliferation Cell Proliferation DNA/RNA Synthesis->Cell Proliferation

Figure 1: Inhibition of DHFR by this compound disrupts nucleotide synthesis.

Cellular Transport

The efficacy of this compound is highly dependent on its ability to enter target cells. As a hydrophilic molecule, it requires specific carrier-mediated transport systems to cross the cell membrane. The two primary transporters involved in the uptake of folates and antifolates are the Reduced Folate Carrier (RFC) and the Proton-Coupled Folate Transporter (PCFT).[6][7][8]

  • Reduced Folate Carrier (RFC): Also known as SLC19A1, RFC is ubiquitously expressed in mammalian tissues and is the major transporter for reduced folates and classical antifolates at neutral pH.[6][9][10]

  • Proton-Coupled Folate Transporter (PCFT): Also known as SLC46A1, PCFT functions optimally at an acidic pH and is the primary mechanism for intestinal folate absorption.[7][11][12] It is also expressed in some tumors, where the acidic microenvironment can facilitate antifolate uptake.[7]

Logical Relationship: Antifolate Transport into a Cancer Cell

Antifolate_Transport cluster_extracellular Extracellular Space (pH ~7.4) cluster_cell Cancer Cell 4-Aminopteroylaspartic acid_ext This compound RFC Reduced Folate Carrier (RFC) 4-Aminopteroylaspartic acid_ext->RFC pH 7.4 PCFT Proton-Coupled Folate Transporter (PCFT) (in acidic microenvironments) 4-Aminopteroylaspartic acid_ext->PCFT Acidic pH 4-Aminopteroylaspartic acid_int Intracellular This compound RFC->4-Aminopteroylaspartic acid_int PCFT->4-Aminopteroylaspartic acid_int DHFR_inhibition DHFR Inhibition 4-Aminopteroylaspartic acid_int->DHFR_inhibition DHFR_Assay_Workflow A Prepare serial dilutions of This compound B Add assay buffer, DHFR enzyme, and inhibitor to 96-well plate A->B C Initiate reaction with NADPH and DHF B->C D Measure absorbance at 340 nm (kinetic mode) C->D E Calculate initial reaction velocities D->E F Plot % inhibition vs. [inhibitor] to determine IC50 E->F

References

A Deep Dive into the Structural Distinctions of 4-Aminopteroylaspartic Acid and Folic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and functional differences between 4-Aminopteroylaspartic acid, more commonly known as aminopterin (B17811), and its parent compound, folic acid. Understanding these distinctions is paramount for researchers in oncology, immunology, and drug development, as the subtle alteration in chemical structure leads to a profound difference in biological activity, transforming a vital vitamin into a potent therapeutic agent.

Core Structural Differences: The Critical Amine Group

The fundamental structural difference between folic acid and aminopterin lies in the substitution at the 4-position of the pteridine (B1203161) ring. In folic acid, this position is occupied by a hydroxyl (-OH) group, whereas in aminopterin, it is replaced by an amino (-NH2) group.[1] This seemingly minor change from a hydroxyl to an amino group is the cornerstone of aminopterin's potent antifolate activity.[1]

Folic acid itself is not biologically active; it must first be reduced to dihydrofolate (DHF) and then to the active form, tetrahydrofolate (THF), by the enzyme dihydrofolate reductase (DHFR).[2] THF is a crucial cofactor in the transfer of one-carbon units for the synthesis of nucleotides (purines and thymidylate) and certain amino acids, which are essential for DNA, RNA, and protein synthesis.[3][4]

The 4-amino substitution in aminopterin dramatically increases its binding affinity for DHFR, making it a powerful competitive inhibitor of the enzyme.[1][3] This high-affinity binding effectively blocks the production of THF, leading to a depletion of the nucleotide precursors necessary for cell proliferation.[3]

G cluster_folic_acid Folic Acid cluster_aminopterin This compound (Aminopterin) folic_acid_img oh_group 4-Hydroxyl Group oh_group->folic_acid_img aminopterin_img nh2_group 4-Amino Group nh2_group->aminopterin_img Folate_Pathway Folic_Acid Folic Acid DHF Dihydrofolate (DHF) Folic_Acid->DHF Reduction THF Tetrahydrofolate (THF) DHF->THF Reduction DHFR Dihydrofolate Reductase (DHFR) One_Carbon_Metabolism One-Carbon Metabolism (Nucleotide & Amino Acid Synthesis) THF->One_Carbon_Metabolism Aminopterin This compound (Aminopterin) Aminopterin->DHFR Inhibition DNA_RNA_Protein_Synthesis DNA, RNA, and Protein Synthesis One_Carbon_Metabolism->DNA_RNA_Protein_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Protein_Synthesis->Cell_Proliferation

References

The Chemistry and Biology of Aminopterin and its Relationship to Folate Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-aminopteroyl-L-glutamic acid, commonly known as aminopterin (B17811), a potent antifolate agent. It delves into its chemical structure, mechanism of action as a dihydrofolate reductase (DHFR) inhibitor, and its intricate relationship with the folate metabolic pathway. This document clarifies the nomenclature, particularly addressing the distinction from the term "4-aminopteroylaspartic acid," and presents a comparative analysis with its well-known derivative, methotrexate (B535133). Detailed experimental protocols for key biological assays are provided, alongside quantitative data on its inhibitory activity and pharmacokinetic properties. Furthermore, signaling pathways and experimental workflows are visualized through diagrams generated using the DOT language to facilitate a deeper understanding of its biochemical context and practical applications in research and drug development.

Introduction: Clarifying the Nomenclature - Aminopterin vs. This compound

Aminopterin is a synthetic folate analog that played a pioneering role in the history of chemotherapy.[1][2] Its correct chemical name is 4-aminopteroyl-L-glutamic acid .[1][2][3][4] It is crucial to note that the term "this compound" is not the standard nomenclature for aminopterin and appears to be a misnomer, likely arising from confusion with the glutamic acid moiety that is an integral part of its structure. Folic acid and its analogs, including aminopterin and methotrexate, are characterized by a pteridine (B1203161) ring, a para-aminobenzoic acid (PABA) moiety, and a glutamic acid residue. The substitution of this glutamic acid with aspartic acid would result in a different chemical entity with potentially distinct biological properties. This guide will focus on the well-characterized and clinically relevant compound, 4-aminopteroyl-L-glutamic acid, hereafter referred to as aminopterin.

Aminopterin was the first drug to induce remissions in children with acute leukemia and served as the precursor to methotrexate.[5] It is a more potent inhibitor of dihydrofolate reductase (DHFR) than methotrexate.[5][6] Despite its early success, it was largely replaced by methotrexate due to a perceived unpredictable toxicity profile.[4][5] However, recent research has renewed interest in aminopterin, citing its greater cellular accumulation and more reliable bioavailability compared to methotrexate.[5]

Chemical Structure and Mechanism of Action

Aminopterin's structure is very similar to that of folic acid, with the key difference being the substitution of a hydroxyl group at the 4-position of the pteridine ring with an amino group. This seemingly minor modification dramatically increases its binding affinity for dihydrofolate reductase (DHFR).

Dihydrofolate Reductase Inhibition

DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.

By competitively and tightly binding to the active site of DHFR, aminopterin blocks the production of THF.[1][2] This leads to a depletion of the intracellular pool of reduced folates, thereby inhibiting the synthesis of nucleic acids and proteins, ultimately resulting in cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like cancer cells.[1][3]

Quantitative Data: A Comparative Analysis

The following tables summarize key quantitative data for aminopterin and its close analog, methotrexate, providing a basis for comparison of their biological activities.

Table 1: In Vitro DHFR Inhibition
CompoundTarget EnzymeKi (nM)IC50 (nM)Source Organism
AminopterinDihydrofolate Reductase0.0037-Cell-free assay
MethotrexateDihydrofolate Reductase-~1Human
AminopterinDihydrofolate Reductase--L1210 murine leukemia
MethotrexateDihydrofolate Reductase--L1210 murine leukemia

Note: Ki and IC50 values can vary depending on the assay conditions and the source of the enzyme.

Table 2: In Vitro Cytotoxicity against Cancer Cell Lines
CompoundCell LineIC50 (nM)Exposure Time (h)
AminopterinPediatric Leukemia/Lymphoma (median)17120
MethotrexatePediatric Leukemia/Lymphoma (median)78120
AminopterinL1210 (murine leukemia)~148
MethotrexateL1210 (murine leukemia)~1048
AminopterinCCRF-CEM (human leukemia)4.472
MethotrexateCCRF-CEM (human leukemia)~3072
Table 3: Pharmacokinetic Properties in Humans
ParameterAminopterinMethotrexate
Oral Bioavailability~100%[5]Variable (Dose-dependent)
Mean Area Under the Curve (AUC)0.52 ± 0.03 µmol·h/L (oral)[5]Variable
Cellular Accumulation in BlastsHigher than Methotrexate[6]Lower than Aminopterin[6]

Signaling and Metabolic Pathways

The primary signaling pathway disrupted by aminopterin is the folate metabolic pathway. By inhibiting DHFR, it creates a bottleneck in the synthesis of essential precursors for DNA, RNA, and protein synthesis.

Folate_Metabolism cluster_cycle Folate Cycle Folate Folate (Diet) DHF Dihydrofolate (DHF) Folate->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR THF->DHF Thymidylate Synthase Serine Serine Purines Purine Synthesis THF->Purines Glycine Glycine Serine->Glycine SHMT DNA_RNA_Protein DNA, RNA, Protein Synthesis Glycine->DNA_RNA_Protein dUMP dUMP dTMP dTMP (Thymidylate) dUMP->dTMP dTMP->DNA_RNA_Protein Purines->DNA_RNA_Protein Aminopterin Aminopterin Aminopterin->DHF Inhibits DHFR_Assay_Workflow start Start reagent_prep Prepare Reagents (Buffer, NADPH, DHF, Inhibitors) start->reagent_prep plate_setup Set up 96-well Plate (Buffer, NADPH, Inhibitor, Enzyme) reagent_prep->plate_setup pre_incubation Pre-incubate (15 min, RT) plate_setup->pre_incubation reaction_initiation Initiate Reaction (Add DHF) pre_incubation->reaction_initiation data_acquisition Measure Absorbance at 340 nm (Kinetic Read) reaction_initiation->data_acquisition data_analysis Analyze Data (Calculate V₀ and IC₅₀) data_acquisition->data_analysis end End data_analysis->end Synthesis_Workflow start Start pteridine_synthesis Synthesis of 2,4-diamino-6-(bromomethyl)pteridine start->pteridine_synthesis side_chain_synthesis Synthesis of diethyl p-aminobenzoyl-L-glutamate start->side_chain_synthesis condensation Condensation Reaction pteridine_synthesis->condensation side_chain_synthesis->condensation hydrolysis Saponification (Ester Hydrolysis) condensation->hydrolysis purification Purification and Characterization hydrolysis->purification final_product Aminopterin purification->final_product

References

4-Aminopteroylaspartic Acid: A Technical Guide to an Archetypal Antifolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4-aminopteroylaspartic acid, a compound closely related to the well-known folate antagonist, aminopterin (B17811). Due to the scarcity of information on the aspartic acid conjugate, this document will focus on its near structural and functional analog, 4-aminopteroyl-L-glutamic acid, commonly known as aminopterin. Aminopterin is a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway, and has been a cornerstone in the development of chemotherapy. This guide will delve into its chemical identity, mechanism of action, quantitative data on its biological activity, and detailed experimental protocols relevant to its study.

Chemical Identification and Properties

IdentifierValue
Common Name Aminopterin
Synonyms 4-Aminofolic acid, 4-Amino-PGA, 4-Aminopteroyl-L-glutamic acid
CAS Number 54-62-6
IUPAC Name (2S)-2-[[4-[[(2,4-diaminopteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic acid
Molecular Formula C₁₉H₂₀N₈O₅
Molecular Weight 440.41 g/mol

Mechanism of Action

Aminopterin exerts its biological effects through the potent and competitive inhibition of dihydrofolate reductase (DHFR).[1][2] DHFR is a key enzyme in the folate pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[1] By blocking DHFR, aminopterin leads to a depletion of the intracellular THF pool, which in turn inhibits cellular proliferation, particularly in rapidly dividing cells such as cancer cells.

Signaling Pathway of Dihydrofolate Reductase Inhibition

DHFR_Inhibition cluster_folate_pathway Folate Metabolism cluster_synthesis Nucleotide & Amino Acid Synthesis cluster_cellular_processes Cellular Processes Dihydrofolate (DHF) Dihydrofolate (DHF) DHFR DHFR Dihydrofolate (DHF)->DHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) Purine Synthesis Purine Synthesis Tetrahydrofolate (THF)->Purine Synthesis Cofactor Thymidylate Synthesis dUMP -> dTMP Tetrahydrofolate (THF)->Thymidylate Synthesis Cofactor Amino Acid Synthesis Amino Acid Synthesis Tetrahydrofolate (THF)->Amino Acid Synthesis Cofactor DHFR->Tetrahydrofolate (THF) NADPH -> NADP+ DNA Synthesis DNA Synthesis Purine Synthesis->DNA Synthesis RNA Synthesis RNA Synthesis Purine Synthesis->RNA Synthesis Thymidylate Synthesis->DNA Synthesis Protein Synthesis Protein Synthesis Amino Acid Synthesis->Protein Synthesis Cell Proliferation Cell Proliferation DNA Synthesis->Cell Proliferation RNA Synthesis->Cell Proliferation Protein Synthesis->Cell Proliferation Aminopterin Aminopterin Aminopterin->DHFR Inhibition experimental_workflow cluster_invitro In Vitro Characterization cluster_cellular Cell-Based Assays cluster_clinical Preclinical/Clinical Studies DHFR_Inhibition_Assay DHFR Inhibition Assay Determine_Ki Determine Ki DHFR_Inhibition_Assay->Determine_Ki Cytotoxicity_Assay Cytotoxicity Assay (e.g., SRB Assay) Determine_IC50 Determine IC50 Cytotoxicity_Assay->Determine_IC50 Animal_Models Animal Models Determine_Ki->Animal_Models Determine_IC50->Animal_Models Cell_Culture Cell Culture (Leukemia Cell Lines) Compound_Treatment Compound Treatment Cell_Culture->Compound_Treatment Compound_Treatment->Cytotoxicity_Assay Pharmacokinetics Pharmacokinetic Studies Animal_Models->Pharmacokinetics Efficacy_Toxicity Efficacy & Toxicity Assessment Animal_Models->Efficacy_Toxicity Clinical_Trials Clinical Trials (e.g., Refractory Leukemia) Clinical_Trials->Pharmacokinetics Clinical_Trials->Efficacy_Toxicity

References

Methodological & Application

Application Notes and Protocols for 4-Aminopteroylaspartic Acid in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 4-Aminopteroylaspartic acid, also known as Aminopterin, in various cell culture assays. This document outlines the compound's mechanism of action and provides detailed protocols for assessing its cytotoxic, apoptotic, and cell cycle effects.

Introduction and Mechanism of Action

This compound (Aminopterin) is a potent antineoplastic agent and a direct antagonist of folic acid.[1] Its primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway.[1]

DHFR catalyzes the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By binding with high affinity to DHFR, Aminopterin blocks the production of THF, leading to a depletion of nucleotide precursors. This ultimately inhibits DNA, RNA, and protein synthesis, culminating in cell cycle arrest and apoptosis.[1]

cluster_pathway Folate Metabolism Pathway cluster_inhibition Inhibition by this compound Folic_Acid Folic Acid DHF Dihydrofolate (DHF) Folic_Acid->DHF Dihydrofolate Synthase THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA_RNA DNA, RNA, Protein Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA Aminopterin This compound (Aminopterin) DHFR_Enzyme DHFR Aminopterin->DHFR_Enzyme Inhibits

Caption: Mechanism of this compound action.

Cytotoxicity Assessment: IC50 Determination

A fundamental step in characterizing the effect of this compound is to determine its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell growth by 50%. A common method for this is the MTT assay, a colorimetric assay that measures cellular metabolic activity.

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with DMSO or PBS, depending on the compound's solvent) and a blank (medium only).

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

cluster_workflow Cytotoxicity Assay Workflow (MTT) A Seed Cells (96-well plate) B Incubate (24h) A->B C Treat with Serial Dilutions of This compound B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Solubilize Formazan (Add DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Workflow for determining IC50 using the MTT assay.

Data Presentation: IC50 Values

The following table presents illustrative IC50 values for this compound in different cancer cell lines after 72 hours of treatment.

Cell LineCancer TypeIC50 (nM) (Illustrative)
HeLaCervical Cancer15.5
MCF-7Breast Cancer25.2
A549Lung Cancer40.8
JurkatT-cell Leukemia8.9

Apoptosis Detection by Annexin V/PI Staining

Apoptosis, or programmed cell death, is a key outcome of treatment with antifolate drugs. An early hallmark of apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, making it useful for identifying late apoptotic and necrotic cells.

Experimental Protocol: Annexin V/PI Flow Cytometry
  • Cell Treatment: Seed cells in 6-well plates and treat them with this compound at concentrations around the determined IC50 for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

cluster_workflow Apoptosis Assay Workflow (Annexin V/PI) A Treat Cells with This compound B Harvest Adherent & Floating Cells A->B C Wash Cells with cold PBS B->C D Resuspend in 1X Binding Buffer C->D E Stain with Annexin V-FITC and Propidium Iodide (PI) D->E F Incubate (15 min, Dark) E->F G Analyze by Flow Cytometry F->G

Caption: Workflow for apoptosis detection via Annexin V/PI staining.

Data Presentation: Apoptosis Analysis

The table below shows sample data for the percentage of viable, apoptotic, and necrotic cells after treatment, based on a representative experiment.[2]

Treatment Group% Viable Cells% Apoptotic Cells% Necrotic Cells
Untreated Control95.1 ± 2.33.5 ± 1.11.4 ± 0.5
This compound (30 µM, 24h)60.7 ± 4.532.8 ± 3.96.5 ± 1.8
This compound (30 µM, 48h)35.2 ± 5.155.4 ± 6.29.4 ± 2.1

Cell Cycle Analysis

Given that this compound inhibits DNA synthesis, it is expected to cause perturbations in the cell cycle. Cell cycle analysis using PI staining and flow cytometry allows for the quantification of cells in the G0/G1, S, and G2/M phases based on their DNA content.[3][4]

Experimental Protocol: Cell Cycle Analysis by PI Staining
  • Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting: Collect all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet with cold PBS.

  • Fixation: Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

  • Rehydration and Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be measured, and software will be used to model the cell cycle phases and determine the percentage of cells in G0/G1, S, and G2/M.

cluster_workflow Cell Cycle Analysis Workflow (PI Staining) A Treat Cells with This compound B Harvest Cells A->B C Fix with Cold 70% Ethanol B->C D Incubate at -20°C C->D E Wash and Resuspend in PI/RNase A Staining Solution D->E F Incubate (30 min, Dark) E->F G Analyze DNA Content by Flow Cytometry F->G

Caption: Workflow for cell cycle analysis using PI staining.

Data Presentation: Cell Cycle Distribution

The following table summarizes the effects of this compound on cell cycle phase distribution, based on a representative experiment.[2]

Treatment Group% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
Untreated Control55.4 ± 3.130.1 ± 2.514.5 ± 1.8
This compound (30 µM, 24h)40.2 ± 2.848.5 ± 3.311.3 ± 1.5

References

Application Notes and Protocols for the Analytical Detection of 4-Amino-4-deoxy-N10-methylpteroic acid (DAMPA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-4-deoxy-N10-methylpteroic acid (DAMPA) is a primary metabolite of the widely used anticancer and immunosuppressant drug, methotrexate (B535133) (MTX). The monitoring of MTX and its metabolites, including DAMPA and 7-hydroxymethotrexate (7-OH-MTX), is crucial for therapeutic drug monitoring (TDM) to ensure efficacy and minimize toxicity. This document provides detailed application notes and experimental protocols for the analytical detection of DAMPA in biological matrices, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) methods.

Analytical Methods Overview

The principal analytical techniques for the quantification of DAMPA and other methotrexate metabolites are LC-MS/MS and HPLC, often with UV or fluorescence detection. LC-MS/MS is generally preferred due to its superior sensitivity, selectivity, and specificity, which is particularly important in complex biological matrices like plasma and urine.[1][2] Immunoassays are also used for MTX monitoring, but they can suffer from cross-reactivity with metabolites like DAMPA, potentially leading to inaccurate results.[3][4][5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the analysis of methotrexate and its metabolites.[2] This technique combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry.

Key Advantages:

  • High sensitivity and specificity.

  • Ability to simultaneously quantify multiple analytes (e.g., MTX, 7-OH-MTX, and DAMPA).

  • Reduced risk of interference from matrix components.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV or fluorescence detection is a well-established and robust method for the determination of MTX and its metabolites. While generally less sensitive than LC-MS/MS, it provides reliable quantification for clinical monitoring. Post-column photolytic conversion to fluorescent products can enhance the sensitivity of HPLC methods.[6]

Quantitative Data Summary

The following tables summarize the quantitative performance data from various validated analytical methods for the detection of DAMPA and other relevant methotrexate metabolites.

Table 1: LC-MS/MS Method Performance

AnalyteMatrixLLOQ (ng/mL)Linearity Range (ng/mL)Recovery (%)Reference
DAMPAPlasma3.410 - 1000102.3[6]
MTXPlasma2.310 - 100085.8[6]
7-OH-MTXPlasma0.3810 - 100091.1[6]
MTXPlasma25 nmol/Lup to 50 µmol/L24[1]
7-OH-MTXPlasma25 nmol/Lup to 50 µmol/L57[1]
MTXPlasma5.05.0 - 10000.0>90[7]
7-OH-MTXPlasma5.05.0 - 10000.0>90[7]

Table 2: HPLC Method Performance

AnalyteMatrixLLOQ (µg/mL)Linearity Range (µg/mL)Recovery (%)Reference
DAMPAPlasma0.075N/A85[6]
MTXPlasma0.075N/A79.0[6]
7-OH-MTXPlasma0.075N/A86.9[6]
MTXPlasma5 ng/mLN/A87[6]
7-OH-MTXPlasma5 ng/mLN/A80[6]
MTXPlasma5 ng/mL8 - 60N/A[8]

Experimental Protocols

Protocol 1: LC-MS/MS for the Simultaneous Determination of Methotrexate, 7-Hydroxymethotrexate, and DAMPA in Human Plasma

This protocol is a composite based on methodologies described in the cited literature.[1][7]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 20 µL of internal standard solution (e.g., methotrexate-d3).

  • Add 300 µL of methanol (B129727) (or methanol with 1% zinc sulfate) to precipitate proteins.

  • Vortex the mixture for 3 minutes.

  • Centrifuge at 13,600 x g for 5 minutes at room temperature.

  • Transfer 100 µL of the supernatant to a clean tube.

  • Add 400 µL of 20% methanol in water.

  • Vortex for 1 minute and centrifuge under the same conditions.

  • Inject 5 µL of the final supernatant into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Column: Zorbax C18 (3.5 µm, 2.1 x 100 mm) or equivalent.

  • Mobile Phase A: 0.2% formic acid in water.

  • Mobile Phase B: Methanol.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.0 min: Ramp to 90% B

    • 2.0-2.5 min: Hold at 90% B

    • 2.5-2.6 min: Return to 10% B

    • 2.6-3.5 min: Equilibrate at 10% B

  • Column Temperature: 40 °C.

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Methotrexate (MTX): m/z 455.1 → 308.1

    • 7-Hydroxymethotrexate (7-OH-MTX): m/z 471.0 → 324.1

    • DAMPA: m/z 326.1 → 175.1 (hypothetical, based on structure; optimization required)

    • Methotrexate-d3 (IS): m/z 458.2 → 311.1

4. Method Validation

  • Linearity: Establish a calibration curve using at least six non-zero standards over the expected concentration range.

  • Precision and Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). Acceptance criteria are typically within ±15% of the nominal value (±20% for LLOQ).

  • Recovery: Compare the analyte response in extracted samples to the response in post-extraction spiked samples.

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the analyte response in post-extraction spiked samples with the response in a neat solution.

Protocol 2: HPLC with UV Detection for the Determination of Methotrexate and its Metabolites in Plasma

This protocol is a composite based on methodologies described in the cited literature.[6][8]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 1 mL of plasma sample onto the cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 30% methanol.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot into the HPLC system.

2. HPLC Conditions

  • Column: Reversed-phase C18 column (e.g., 5 µm, 4.6 x 150 mm).

  • Mobile Phase: Isocratic elution with phosphate (B84403) buffer (pH 6.5) containing 7% acetonitrile (B52724) and 2% N,N-dimethylformamide.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 305 nm.

3. Optional: Post-Column Photolytic Derivatization with Fluorescence Detection

  • After the analytical column, pass the eluent through a knitted PTFE coil.

  • Irradiate the coil with a UV lamp at 254 nm to convert analytes to fluorescent derivatives.

  • Detect the fluorescent products using a fluorescence detector with excitation at 350 nm and emission at 436 nm.

Visualizations

Experimental_Workflow_LCMSMS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (Methanol) Add_IS->Precipitate Vortex1 Vortex (3 min) Precipitate->Vortex1 Centrifuge1 Centrifuge (13,600 x g, 5 min) Vortex1->Centrifuge1 Supernatant1 Transfer Supernatant (100 µL) Centrifuge1->Supernatant1 Dilute Dilute with 20% Methanol Supernatant1->Dilute Vortex2 Vortex (1 min) Dilute->Vortex2 Centrifuge2 Centrifuge Vortex2->Centrifuge2 Final_Supernatant Final Supernatant for Injection Centrifuge2->Final_Supernatant Injection Inject (5 µL) Final_Supernatant->Injection LC_Separation Liquid Chromatography (C18 Column) Injection->LC_Separation MS_Detection Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Acquisition & Quantification MS_Detection->Data_Analysis

Caption: LC-MS/MS experimental workflow for DAMPA analysis.

Signaling_Pathway_Placeholder MTX Methotrexate (MTX) Metabolism Metabolism (e.g., in liver, intestine) MTX->Metabolism DAMPA 4-Amino-4-deoxy-N10- methylpteroic acid (DAMPA) Metabolism->DAMPA Seven_OH_MTX 7-Hydroxymethotrexate (7-OH-MTX) Metabolism->Seven_OH_MTX Excretion Renal Excretion DAMPA->Excretion Seven_OH_MTX->Excretion

Caption: Simplified metabolic pathway of Methotrexate.

References

Application Notes and Protocols for In Vitro Dihydrofolate Reductase (DHFR) Inhibition Studies Using 4-Aminopteroyl-amino Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are fundamental building blocks for DNA, RNA, and proteins.[1][2] Consequently, the inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a key target for therapeutic intervention in cancer and infectious diseases.[3]

Quantitative Data Summary

The inhibitory potency of compounds against DHFR is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Below is a summary of the reported in vitro inhibitory activity for Aminopterin (4-aminopteroylglutamic acid).

Compound NameTargetKi (Inhibition Constant)IC50 (Cell-based)Cell LineReference
Aminopterin (4-aminopteroylglutamic acid)Dihydrofolate Reductase (DHFR)3.7 pM4.4 nMCCRF-CEM[4][5]

Note: IC50 and Ki values can vary based on experimental conditions such as enzyme and substrate concentrations, buffer composition, and temperature.

Signaling Pathway and Mechanism of Action

DHFR inhibitors, such as 4-aminopteroyl-amino acid analogs, act as competitive inhibitors by binding to the active site of the DHFR enzyme with high affinity, thereby preventing the binding of the natural substrate, dihydrofolate.[1] This inhibition leads to a depletion of the cellular pool of THF. The lack of THF disrupts the synthesis of thymidylate and purines, which are essential for DNA replication and repair. This ultimately leads to the cessation of cell growth and proliferation.[1][6]

DHFR_Inhibition_Pathway cluster_DHFR_reaction DHFR Catalyzed Reaction cluster_Inhibition Inhibition cluster_Downstream_Effects Downstream Pathways DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) TS Thymidylate Synthase THF->TS Purine_Synth Purine Synthesis THF->Purine_Synth NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF + NADP+ Inhibitor 4-Aminopteroylaspartic acid (or Aminopterin) Inhibitor->DHFR Inhibits dUMP dUMP dUMP->TS dTMP dTMP DNA_Synth DNA Synthesis dTMP->DNA_Synth TS->dTMP Purine_Synth->DNA_Synth Cell Proliferation Cell Proliferation

DHFR inhibition and its impact on DNA synthesis.

Experimental Protocols

In Vitro DHFR Enzyme Inhibition Assay

This protocol describes a standard spectrophotometric assay to determine the inhibitory activity of a test compound on purified DHFR enzyme. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.

Materials and Reagents:

  • Purified human DHFR enzyme

  • This compound (or other test inhibitor)

  • Methotrexate (B535133) (as a positive control)

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • DMSO (for dissolving compounds)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor and methotrexate in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the inhibitor and methotrexate in Assay Buffer.

    • Prepare a solution of DHFR enzyme in Assay Buffer to the desired working concentration.

    • Prepare a solution of NADPH in Assay Buffer (e.g., 10 mM). Keep on ice and protected from light.

    • Prepare a solution of DHF in Assay Buffer (e.g., 10 mM). Keep on ice and protected from light.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add Assay Buffer, the test inhibitor at various concentrations, and the DHFR enzyme solution.

    • Positive Control Wells: Add Assay Buffer, methotrexate at various concentrations, and the DHFR enzyme solution.

    • Negative Control (No Inhibitor) Wells: Add Assay Buffer, an equivalent volume of DMSO (vehicle), and the DHFR enzyme solution.

    • Blank Wells: Add Assay Buffer and the DHFR enzyme solution (no substrate or inhibitor).

  • Pre-incubation:

    • Mix the contents of the wells gently.

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Add the DHF solution to all wells to initiate the reaction.

  • Measurement:

    • Immediately place the plate in a microplate reader pre-set to the desired temperature (e.g., 25°C or 37°C).

    • Measure the absorbance at 340 nm in kinetic mode, taking readings every 15-30 seconds for 10-20 minutes.

Data Analysis:

  • Calculate the rate of reaction (initial velocity, V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_no_inhibitor)] * 100

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable nonlinear regression model to determine the IC50 value.

Experimental Workflow Diagram

DHFR_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, Enzyme, Substrates, Inhibitor) start->prep_reagents setup_plate Set up 96-well Plate (Controls and Test Compound Dilutions) prep_reagents->setup_plate add_enzyme Add DHFR Enzyme to Wells setup_plate->add_enzyme pre_incubate Pre-incubate at Room Temperature (10-15 min) add_enzyme->pre_incubate initiate_reaction Initiate Reaction (Add DHF Substrate) pre_incubate->initiate_reaction measure_abs Kinetic Measurement at 340 nm (10-20 min) initiate_reaction->measure_abs analyze_data Data Analysis (Calculate V₀, % Inhibition) measure_abs->analyze_data determine_ic50 Determine IC50 Value analyze_data->determine_ic50 end End determine_ic50->end

Workflow for an in vitro DHFR inhibition assay.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers studying the in vitro inhibition of DHFR by 4-aminopteroyl-amino acid analogs. While specific data for this compound is limited, the use of Aminopterin as a surrogate provides a strong basis for experimental design and data interpretation. The detailed methodologies and visual workflows are intended to facilitate the accurate and efficient evaluation of potential DHFR inhibitors in a laboratory setting.

References

Application Notes and Protocols for 4-Aminopteroylaspartic Acid (Aminopterin) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminopteroylaspartic acid, commonly known as Aminopterin, is a potent folic acid antagonist. It functions as a competitive inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleotide precursors.[1][2] By blocking this pathway, Aminopterin effectively halts DNA, RNA, and protein synthesis, leading to its use as an antineoplastic and immunosuppressive agent.[1][2] It is also a key component in HAT (hypoxanthine-aminopterin-thymidine) medium for hybridoma selection in monoclonal antibody production.[2][3]

These application notes provide detailed protocols for the preparation, storage, and handling of Aminopterin solutions to ensure their stability, efficacy, and safe use in a laboratory setting.

Data Presentation

Physical and Chemical Properties
PropertyValueReference
Synonyms 4-amino Folic Acid, 4-amino PGA, APGA, NSC 739[3]
Molecular Formula C₁₉H₂₀N₈O₅[2][3][4]
Molecular Weight 440.41 g/mol [1][3][5]
Appearance Yellow to orange crystalline powder[4][6]
Melting Point 225 °C (437 °F)[6]
Storage (Solid) -20°C[3]
Solubility Data
SolventSolubilityRecommended Storage of SolutionReference
Water Slightly soluble (0.3 mg/mL)Prepare fresh; do not store for more than one day.[2][3][5]
Boiling Water 100 mg/mLMay be stored for several days at 4°C.[5][7]
0.1 M HCl SolubleMay be stored for several days at 4°C.[5][7]
2 M NaOH 50 mg/mLMay be stored for 1-2 days at 4°C.[5]
Ethanol Slightly solubleNot recommended for long-term storage.[3]
Methanol SolubleMay be stored for several days at 4°C.[2][5][7]
DMSO SolubleStore in aliquots at -20°C for up to one month, or -80°C for up to six months.[2][5][8]
45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin 1.4 - 1.6 mg/mLMay be stored for several days at 4°C.[5][7]

Experimental Protocols

Protocol 1: Preparation of a 1 mM Aqueous Stock Solution of Aminopterin

Materials:

  • Aminopterin powder

  • 2 M Sodium Hydroxide (NaOH)

  • Nuclease-free water

  • Sterile, conical tubes (1.5 mL or 15 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of Aminopterin powder. Note: Aminopterin is a hazardous substance; handle with appropriate personal protective equipment (PPE) in a chemical fume hood.

  • Initial Solubilization: To prepare a 1 mM stock solution, add a small volume of 2 M NaOH to the weighed Aminopterin powder to achieve a concentration of 50 mg/mL.[5] For example, to 4.4 mg of Aminopterin, add 88 µL of 2 M NaOH.

  • Vortexing: Gently vortex the solution until the powder is completely dissolved. The solution should appear clear.

  • Dilution: Using nuclease-free water, dilute the concentrated solution to the final desired volume to achieve a 1 mM concentration. For the example above, add nuclease-free water to a final volume of 10 mL.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Aliquoting and Storage: Aliquot the sterile solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C. For aqueous solutions, it is recommended to use them within one month.[9]

Protocol 2: Preparation of a 10 mM DMSO Stock Solution of Aminopterin

Materials:

  • Aminopterin powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, conical tubes (1.5 mL or 15 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of Aminopterin powder into a sterile conical tube.

  • Solubilization: Add the appropriate volume of DMSO to the Aminopterin powder to achieve a 10 mM concentration. For example, to 4.4 mg of Aminopterin, add 1 mL of DMSO.

  • Dissolving: Vortex the solution until the Aminopterin is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile, light-protecting tubes. Store the aliquots at -20°C for up to one month or at -80°C for up to six months to maintain stability.[8] Avoid repeated freeze-thaw cycles.

Safety and Handling

Aminopterin is classified as an extremely hazardous substance.[1] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves when handling Aminopterin in solid or solution form.

  • Engineering Controls: All handling of Aminopterin powder and concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation.

  • Spill Response: In case of a spill, do not touch the spilled material. Use an absorbent material to contain the spill and decontaminate the area according to your institution's safety guidelines for hazardous chemicals.

  • Waste Disposal: Dispose of all waste contaminated with Aminopterin (e.g., tubes, pipette tips, gloves) as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling.[10] Do not eat, drink, or smoke in the laboratory.

Mandatory Visualizations

Aminopterin_Preparation_Workflow Workflow for Aminopterin Solution Preparation and Storage cluster_prep Preparation in Fume Hood cluster_storage Storage weigh 1. Weigh Aminopterin Powder add_solvent 2. Add Appropriate Solvent (e.g., NaOH/Water or DMSO) weigh->add_solvent dissolve 3. Dissolve Completely (Vortex/Gentle Warming) add_solvent->dissolve sterilize 4. Sterile Filter (Aqueous Only) dissolve->sterilize aliquot 5. Aliquot into Single-Use Tubes dissolve->aliquot For DMSO Solutions sterilize->aliquot store 6. Store at Recommended Temperature (-20°C or -80°C) aliquot->store

Caption: Workflow for preparing and storing Aminopterin solutions.

DHFR_Inhibition_Pathway Mechanism of Action: DHFR Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Synthesis DNA, RNA, and Protein Synthesis THF->Synthesis Required for DHFR->THF Catalyzes Aminopterin Aminopterin Aminopterin->DHFR Competitively Inhibits

Caption: Aminopterin's inhibition of dihydrofolate reductase.

References

Safe Handling of 4-Aminopteroylaspartic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe laboratory handling of 4-Aminopteroylaspartic acid. The information is compiled to ensure the safety of laboratory personnel and the integrity of experiments.

Introduction

This compound is a chemical compound that requires careful handling due to its potential hazards. This document outlines the necessary precautions, personal protective equipment (PPE), storage, disposal, and emergency procedures. The protocols provided are based on established safety guidelines for handling similar chemical compounds.

Hazard Identification and Safety Precautions

2.1. Hazard Classification

Based on data for closely related compounds like Aminopterin, this compound is expected to have the following hazard classifications:

  • Acute Toxicity: Harmful if swallowed or inhaled.[1]

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

  • Sensitization: May cause an allergic skin reaction.[1][2]

  • Germ Cell Mutagenicity: Suspected of causing genetic defects.[1]

  • Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[1]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1]

2.2. Precautionary Statements

The following precautionary statements from the Globally Harmonized System (GHS) are crucial for handling this compound:

  • Prevention:

    • P201: Obtain special instructions before use.[1]

    • P202: Do not handle until all safety precautions have been read and understood.[1]

    • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1]

    • P264: Wash skin thoroughly after handling.[1]

    • P270: Do not eat, drink or smoke when using this product.[1][2]

    • P271: Use only outdoors or in a well-ventilated area.[1]

    • P272: Contaminated work clothing should not be allowed out of the workplace.[1][2]

    • P273: Avoid release to the environment.[1]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • Response:

    • P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]

    • P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[1]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P308 + P313: IF exposed or concerned: Get medical advice/attention.[1]

    • P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.[1]

    • P362 + P364: Take off contaminated clothing and wash it before reuse.[3]

    • P391: Collect spillage.[1]

  • Storage:

    • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[3]

    • P405: Store locked up.[1]

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.[1]

Quantitative Data

Due to the limited availability of specific quantitative data for this compound, the following table includes data from closely related compounds for reference.

PropertyValueSource CompoundReference
Physical State Solid, Powder2-Aminoterephthalic acid[3]
Appearance Yellow2-Aminoterephthalic acid[3]
Melting Point 324 °C (decomposes)2-Aminoterephthalic acid
Water Solubility 1,000 g/L at 25 °CA related aminobenzene derivative[1]
log Pow ca. -0.09 at 25 °C, pH 7.5A related aminobenzene derivative[1]
Acute Toxicity (Oral) LD50 Rat: 671 mg/kgA related aminobenzene derivative[1]

Experimental Protocols

4.1. Personal Protective Equipment (PPE)

A comprehensive PPE program is essential for the safe handling of this compound.

PPE CategorySpecificationReference
Eye/Face Protection Tight-sealing safety goggles.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and protective clothing to prevent skin exposure. Double gloving should be considered.[2][5]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required when dusts are generated. For quantities over 1 kg, a full-face respirator should be considered.[2][5]

4.2. Engineering Controls

  • Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Ensure that eyewash stations and safety showers are in close proximity to the workstation.[4][7]

4.3. Handling and Storage Protocol

  • Receiving and Unpacking:

    • Inspect the container for any damage or leaks upon receipt.

    • Wear appropriate PPE during unpacking.

  • Preparation of Solutions:

    • Handle the solid compound in a fume hood to avoid inhalation of dust.[1]

    • Use a dedicated set of non-sparking tools for weighing and transferring the compound.

    • When dissolving, add the solid to the solvent slowly to avoid splashing.

  • Storage:

    • Store in a tightly closed container in a dry, well-ventilated, and locked area.[1]

    • Keep away from incompatible materials such as strong oxidizing agents.[2][4]

    • The recommended storage temperature should be as indicated on the product label.[1]

4.4. Spill and Emergency Procedures

  • Spill Cleanup:

    • Evacuate the area and ensure adequate ventilation.

    • Wear full PPE, including respiratory protection.

    • For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, closed container for disposal.[2]

    • Do not let the product enter drains.

  • First Aid Measures:

    • In case of skin contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water.[1]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

    • If swallowed: Rinse mouth and immediately make the victim drink water (two glasses at most). Consult a physician.[1]

4.5. Waste Disposal

  • Dispose of waste materials in accordance with local, state, and federal regulations.

  • The compound and its container must be disposed of as hazardous waste at an approved waste disposal plant.[1]

Visualizations

Safe_Handling_Workflow start Start: Receive Chemical prep Preparation - Wear full PPE - Work in fume hood start->prep end End: Experiment Complete weigh Weighing and Transfer - Use dedicated tools - Avoid dust generation prep->weigh dissolve Dissolution - Add solid to solvent slowly weigh->dissolve experiment Conduct Experiment - Follow protocol dissolve->experiment spill_check Spill Occurs? experiment->spill_check cleanup Cleanup - Decontaminate surfaces - Remove PPE correctly storage Storage - Tightly closed container - Ventilated & locked area cleanup->storage disposal Waste Disposal - Segregate hazardous waste - Follow regulations cleanup->disposal storage->end disposal->end spill_check->cleanup No spill_response Spill Response - Evacuate & ventilate - Wear full PPE - Clean up spill spill_check->spill_response Yes spill_response->cleanup

Caption: Workflow for the safe laboratory handling of this compound.

Emergency_Response_Protocol exposure Exposure Event skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion skin_action - Remove contaminated clothing - Rinse skin with water skin_contact->skin_action eye_action - Rinse eyes with water - Remove contact lenses - Continue rinsing eye_contact->eye_action inhalation_action - Move to fresh air - Keep comfortable inhalation->inhalation_action ingestion_action - Rinse mouth - Drink water - Do NOT induce vomiting ingestion->ingestion_action seek_medical Seek Immediate Medical Attention skin_action->seek_medical eye_action->seek_medical inhalation_action->seek_medical ingestion_action->seek_medical

Caption: Emergency first aid protocol for exposure to this compound.

References

Application Notes and Protocols for Studying Folate Metabolism Using 4-Aminopteroylaspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folate (Vitamin B9) and its derivatives are crucial cofactors in one-carbon metabolism, a network of biochemical reactions essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids (serine, glycine, and methionine), and for DNA methylation.[1][2] These pathways are fundamental for cell proliferation, DNA integrity, and epigenetic regulation. The enzyme dihydrofolate reductase (DHFR) plays a central role in this pathway by reducing dihydrofolate (DHF) to tetrahydrofolate (THF), the active cofactor form.[3][4][5]

Due to the high demand for nucleotides in rapidly dividing cells, DHFR is a well-established therapeutic target for anticancer and antimicrobial agents.[4][6] Compounds that inhibit DHFR are known as antifolates.[7][8] 4-Aminopteroylaspartic acid is an analogue of aminopterin (B17811) and methotrexate (B535133), two well-characterized antifolates used in chemotherapy.[9][10][11] Like these compounds, this compound is hypothesized to act as a competitive inhibitor of DHFR, thereby disrupting the folate metabolic cycle and impeding DNA synthesis and repair, ultimately leading to cell death in rapidly proliferating cells.[3][9]

These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate folate metabolism. The included protocols detail methods for characterizing its enzymatic inhibition, cellular target engagement, and its effects on intracellular folate pools and cell viability.

Data Presentation

The following tables summarize typical quantitative data obtained when characterizing antifolates. Note: Specific data for this compound is not widely available in published literature and must be determined experimentally. The data for Aminopterin and Methotrexate are provided for comparison.

Table 1: In Vitro Dihydrofolate Reductase (DHFR) Inhibition

CompoundTarget EnzymeKi (pM)IC50 (nM)Source Organism
This compound DHFR [Experimental Value] [Experimental Value] Human
AminopterinDHFR34~5.1Human[12]
MethotrexateDHFR2100~140Human[12]

Table 2: Cellular Activity and Target Engagement

CompoundCell LineCell Proliferation IC50 (nM)CETSA Shift (°C)
This compound [e.g., CCRF-CEM] [Experimental Value] [Experimental Value]
AminopterinCCRF-CEM5.1Not Reported
MethotrexateCCRF-CEM140Not Reported

Signaling and Metabolic Pathways

The primary mechanism of action of this compound is the disruption of the folate cycle through the inhibition of DHFR. This leads to a depletion of THF and its derivatives, which are essential for nucleotide synthesis and other methylation reactions.

Folate_Metabolism cluster_0 Folate Cycle cluster_1 Biosynthetic Pathways Folate Folate DHF Dihydrofolate (DHF) Folate->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR CH2THF 5,10-Methylene-THF THF->CH2THF SHMT MethenylTHF 5,10-Methenyl-THF CH2THF->MethenylTHF MeTHF 5-Methyl-THF CH2THF->MeTHF MTHFR Thymidylate Thymidylate Synthesis CH2THF->Thymidylate TS FormylTHF 10-Formyl-THF MethenylTHF->FormylTHF Purines Purine Synthesis FormylTHF->Purines Methionine Methionine Synthesis MeTHF->Methionine MS Thymidylate->DHF Inhibitor This compound Inhibitor->DHF Inhibits DHFR

Caption: Folate metabolism and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: In Vitro DHFR Activity Assay

This protocol determines the inhibitory potential of this compound on DHFR activity by monitoring the oxidation of NADPH spectrophotometrically.[1][6][13][14][15]

Materials:

  • Recombinant human DHFR

  • Dihydrofolic acid (DHF)

  • NADPH

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM DTT

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add 2 µL of varying concentrations of this compound. For the control, add 2 µL of DMSO.

  • Add 178 µL of a master mix containing assay buffer, 100 µM NADPH, and 5 nM recombinant human DHFR to each well.

  • Incubate the plate at 25°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of 100 µM DHF to each well.

  • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes.

  • Calculate the initial reaction velocity for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration. The Ki can be determined using the Cheng-Prusoff equation if the Km of DHF is known.

DHFR_Assay_Workflow cluster_workflow DHFR Inhibition Assay Workflow prep Prepare Reagents: - this compound dilutions - DHFR, NADPH, DHF solutions plate Plate Compound/DMSO prep->plate master_mix Add Master Mix (DHFR, NADPH) plate->master_mix incubate Incubate (15 min, 25°C) master_mix->incubate start_reaction Add DHF to Initiate Reaction incubate->start_reaction read_plate Measure Absorbance at 340 nm (Kinetic) start_reaction->read_plate analyze Calculate Initial Velocities and IC50/Ki read_plate->analyze

Caption: Workflow for the in vitro DHFR activity assay.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that this compound directly binds to and stabilizes DHFR in a cellular environment.[2][16][17][18][19]

Materials:

  • Cultured cells (e.g., CCRF-CEM)

  • This compound

  • PBS (phosphate-buffered saline)

  • Lysis buffer with protease inhibitors

  • Antibodies against DHFR

  • Western blotting or ELISA reagents

Procedure:

  • Culture cells to 70-80% confluency.

  • Treat cells with this compound or vehicle (DMSO) for a specified time (e.g., 2 hours).

  • Harvest and resuspend cells in PBS.

  • Aliquot cell suspensions into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by freeze-thaw cycles or with lysis buffer.

  • Centrifuge the lysates at high speed to pellet aggregated proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble DHFR in each sample by Western blot or ELISA.

  • Plot the percentage of soluble DHFR against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA_Workflow cluster_cetsa CETSA Workflow treat Treat Cells with Compound/Vehicle harvest Harvest and Resuspend Cells treat->harvest heat Heat Shock (Temperature Gradient) harvest->heat lyse Cell Lysis heat->lyse separate Separate Soluble/Aggregated Proteins lyse->separate quantify Quantify Soluble DHFR (Western/ELISA) separate->quantify plot Generate Melting Curve and Analyze Shift quantify->plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 3: LC-MS/MS Analysis of Intracellular Folate Metabolites

This protocol allows for the quantification of changes in intracellular folate pools following treatment with this compound.[8][9][20][21][22]

Materials:

  • Cultured cells

  • This compound

  • Extraction Solvent: 80% methanol (B129727) with internal standards (e.g., 13C-labeled folate derivatives)

  • LC-MS/MS system

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for a desired time period (e.g., 24 hours).

  • Wash the cells with ice-cold PBS.

  • Quench metabolism and extract metabolites by adding ice-cold 80% methanol.

  • Scrape the cells and collect the extract.

  • Centrifuge to pellet cell debris.

  • Transfer the supernatant to a new tube and dry under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • Analyze the samples using a validated LC-MS/MS method for the separation and quantification of folate species (DHF, THF, 5-methyl-THF, etc.).

  • Normalize the data to the protein concentration or cell number.

Folate_LCMS_Workflow cluster_lcms Intracellular Folate Analysis Workflow cell_treatment Treat Cells with this compound wash Wash with Ice-Cold PBS cell_treatment->wash extract Extract Metabolites with 80% Methanol wash->extract collect Collect and Clarify Extract extract->collect dry_reconstitute Dry and Reconstitute Extract collect->dry_reconstitute lcms_analysis Analyze by LC-MS/MS dry_reconstitute->lcms_analysis data_analysis Quantify Folate Species and Normalize lcms_analysis->data_analysis

Caption: Workflow for LC-MS/MS analysis of intracellular folates.

Conclusion

This compound is a valuable research tool for probing the intricacies of folate metabolism. The protocols outlined in these application notes provide a robust framework for its characterization, from its direct interaction with DHFR to its downstream effects on cellular metabolism and viability. The successful application of these methods will enable a deeper understanding of the role of folate metabolism in health and disease and can aid in the development of novel therapeutic strategies targeting this critical pathway. Researchers are encouraged to optimize these generalized protocols for their specific experimental systems.

References

commercial suppliers and purity grades of 4-Aminopteroylaspartic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminopteroylaspartic acid is an antifolate compound. Antifolates are a class of drugs that antagonize the actions of folic acid, a crucial vitamin for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[1][2] The primary mechanism of action for many antifolates is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway.[1][3][4] By inhibiting DHFR, these compounds disrupt the production of tetrahydrofolate (THF), a key cofactor for the synthesis of purines and thymidylate, which are necessary for DNA synthesis and cell proliferation.[2][4][5] This mode of action makes antifolates, and by extension this compound, subjects of interest for research in oncology and infectious diseases.[2][6]

Commercial Suppliers and Purity Grades

Identifying reliable commercial sources and understanding the purity of chemical compounds are critical first steps in any research endeavor. Currently, this compound is available from a limited number of specialized chemical suppliers.

SupplierCatalog NumberAvailable Purity GradesNotes
MedChemExpressHY-121709Purity not explicitly stated on the product page. A Certificate of Analysis should be requested for lot-specific purity data.Marketed as an antiviral agent that inhibits the growth of psittacosis virus.[6]

Note on Purity Grades: The purity of research chemicals is often categorized using standardized grades such as ACS (American Chemical Society) Grade, Reagent Grade, USP (United States Pharmacopeia) Grade, and others. For in vitro and in vivo studies, high purity (typically >95% or >98%) is essential to ensure that the observed biological effects are attributable to the compound of interest and not to impurities. Researchers should always obtain a lot-specific Certificate of Analysis (CoA) from the supplier to confirm the purity and identity of the compound.

Signaling Pathway

The primary target of antifolates like this compound is the folate synthesis pathway, which is crucial for de novo nucleotide synthesis. The key enzyme in this pathway is Dihydrofolate Reductase (DHFR).

DHFR_Pathway cluster_0 Folate Metabolism cluster_1 Downstream Synthesis cluster_2 Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate NADPH NADPH NADPH->DHFR Cofactor NADP NADP+ DHFR->THF Product DHFR->NADP Oxidized Cofactor DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA Antifolate This compound Antifolate->DHFR Inhibition

Caption: Inhibition of the Dihydrofolate Reductase (DHFR) signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the biological activity of this compound.

In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay

This biochemical assay determines the ability of a compound to inhibit the activity of purified DHFR enzyme. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

  • Purified recombinant human DHFR enzyme

  • Dihydrofolate (DHF)

  • NADPH

  • Methotrexate (positive control inhibitor)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • DMSO (for dissolving compounds)

  • 96-well UV-transparent microplates

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 10X stock of Assay Buffer.

    • Dissolve DHF in Assay Buffer to create a 1 mM stock solution. Store in aliquots at -80°C, protected from light.

    • Dissolve NADPH in Assay Buffer to create a 10 mM stock solution. Prepare fresh and keep on ice.

    • Dissolve this compound and Methotrexate in 100% DMSO to create 10 mM stock solutions.

  • Assay Setup:

    • Prepare serial dilutions of this compound and Methotrexate in Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.

    • In a 96-well plate, add the following to each well:

      • Test wells: 80 µL of Assay Buffer, 10 µL of diluted this compound, and 10 µL of DHFR enzyme solution.

      • Positive control: 80 µL of Assay Buffer, 10 µL of diluted Methotrexate, and 10 µL of DHFR enzyme solution.

      • Negative control (no inhibitor): 80 µL of Assay Buffer, 10 µL of Assay Buffer with DMSO, and 10 µL of DHFR enzyme solution.

      • Blank (no enzyme): 90 µL of Assay Buffer and 10 µL of Assay Buffer with DMSO.

  • Pre-incubation:

    • Mix the plate gently and incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a reaction mix containing DHF and NADPH in Assay Buffer.

    • Add 100 µL of the reaction mix to all wells to start the reaction. The final concentrations should be optimized, but typical ranges are 10-100 µM for DHF and 50-200 µM for NADPH.

  • Measurement:

    • Immediately place the plate in the microplate reader and begin kinetic measurement of absorbance at 340 nm every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percent inhibition for each concentration of the test compound relative to the negative control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Viability (MTT/MTS) Assay

This cell-based assay is used to assess the cytotoxic or cytostatic effects of a compound on a cell population. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., HeLa, A549, or a relevant line for the research question)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • Doxorubicin or another known cytotoxic agent (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the positive control in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include vehicle control wells (medium with the same concentration of DMSO as the highest drug concentration).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT/MTS Addition:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • For MTS: Add 20 µL of the combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.

  • Measurement:

    • For MTT: After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • For both: Measure the absorbance using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle control wells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Experimental Workflow

The following diagram outlines a typical workflow for the initial characterization of this compound.

Experimental_Workflow cluster_procurement Compound Procurement & Preparation cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Procure Procure this compound (e.g., MedChemExpress HY-121709) Verify Verify Purity & Identity (Request Certificate of Analysis) Procure->Verify Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Verify->Stock DHFR_Assay Perform In Vitro DHFR Inhibition Assay Stock->DHFR_Assay Viability_Assay Perform Cell Viability Assay (e.g., MTT or MTS) Stock->Viability_Assay DHFR_Data Analyze Data & Determine IC50 DHFR_Assay->DHFR_Data Cell_Culture Culture Relevant Cell Line(s) Cell_Culture->Viability_Assay Viability_Data Analyze Data & Determine GI50/IC50 Viability_Assay->Viability_Data

Caption: General experimental workflow for evaluating this compound.

References

Troubleshooting & Optimization

troubleshooting failed experiments with 4-Aminopteroylaspartic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Aminopteroylaspartic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic folate analog. Its mechanism of action is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor in the synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis and cellular proliferation. By inhibiting DHFR, this compound depletes the cellular pool of THF, leading to the cessation of cell division.

Q2: What are the primary applications of this compound in research?

Given its function as a DHFR inhibitor, this compound is primarily used in studies related to:

  • Cancer Research: Investigating its cytotoxic effects on rapidly dividing cancer cells.

  • Immunosuppression: Studying its impact on the proliferation of immune cells.

  • Cell Biology: Used as a selection agent in cell culture, particularly in systems like the development of hybridomas.

Q3: How should I prepare a stock solution of this compound?

Due to the limited availability of specific solubility data for this compound, it is recommended to follow protocols for the closely related compound, aminopterin. Folate analogs are often sparingly soluble in aqueous solutions at neutral pH.

  • For a high-concentration stock solution: It is advisable to dissolve the compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • For use in aqueous buffers: Prepare a concentrated stock in a slightly alkaline solution (e.g., with a small amount of NaOH) and then dilute it into the final buffer or medium. Always ensure the final concentration of the organic solvent is minimal in your experimental setup to avoid solvent-induced artifacts.

Q4: My this compound solution is precipitating in my cell culture medium. What should I do?

Precipitation in cell culture media is a common issue with folate analogs due to their low solubility at physiological pH (around 7.2-7.4). Here are a few troubleshooting steps:

  • Check the final concentration: You may be exceeding the solubility limit of the compound in your medium. Try using a lower concentration if your experimental design allows.

  • Review your stock solution preparation: Ensure your stock solution is fully dissolved before diluting it into the medium. If using a high-pH stock, the pH shift upon dilution can cause precipitation. Adding the stock solution to the medium slowly while vortexing can sometimes help.

  • Consider the medium composition: High concentrations of certain salts in the medium can reduce the solubility of the compound.

Troubleshooting Guides

Issue 1: Inconsistent or No Effect on Cell Viability

Possible Cause 1: Compound Instability Folate analogs can be sensitive to light and temperature.

  • Recommendation: Prepare fresh dilutions from a frozen stock solution for each experiment. Protect the stock solution and experimental plates from light.

Possible Cause 2: Cell Line Resistance Cells can develop resistance to antifolates through various mechanisms, including reduced drug uptake, increased drug efflux, or mutations in the DHFR enzyme.

  • Recommendation:

    • Verify the sensitivity of your cell line to other DHFR inhibitors like methotrexate.

    • Consider using a different cell line known to be sensitive to antifolates.

Possible Cause 3: Incorrect Dosing The effective concentration of this compound can vary significantly between different cell lines.

  • Recommendation: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line.

Issue 2: High Background Signal or Off-Target Effects

Possible Cause 1: Impurities in the Compound Impurities in the supplied this compound could lead to unexpected biological activity.

  • Recommendation: Whenever possible, use a high-purity grade of the compound.

Possible Cause 2: Non-Specific Cytotoxicity At high concentrations, the compound may induce cytotoxicity through mechanisms other than DHFR inhibition.

  • Recommendation:

    • Perform a "rescue" experiment by adding folinic acid (leucovorin) to your experimental setup. Folinic acid is a downstream product of the folate pathway and can bypass the DHFR inhibition, thus rescuing the on-target effects. If the observed phenotype is not reversed, it is likely due to off-target effects.

    • Use the lowest effective concentration determined from your dose-response studies.

Quantitative Data

A note on the provided data: Specific experimental data for this compound is not widely available in the public domain. The following tables provide data for Aminopterin , a very close structural and functional analog. This information can be used as a starting point for your experimental design, but it is crucial to determine the optimal conditions for your specific experiments with this compound.

Table 1: Solubility of Aminopterin

SolventApproximate Solubility
DMSOSoluble
2 N NaOH50 mg/mL
WaterSparingly soluble at neutral pH

Table 2: IC50 Values of Aminopterin in Various Cancer Cell Lines

Cell LineCancer TypeApproximate IC50 (nM)
CCRF-CEMLeukemia1 - 10
HL-60Leukemia10 - 50
HeLaCervical Cancer5 - 25
MCF-7Breast Cancer20 - 100

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on an adherent cancer cell line.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium at 2x the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or other solvent used for the stock solution).

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C in a 5% CO₂ incubator until a purple precipitate is visible.

    • Carefully aspirate the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate gently for 10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Mandatory Visualizations

Signaling Pathway

folate_pathway DHF Dihydrofolate (DHF) DHFR_enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_enzyme THF Tetrahydrofolate (THF) Synthesis DNA, RNA, and Protein Synthesis THF->Synthesis One-carbon metabolism DHFR_enzyme->THF NADPH -> NADP+ Compound This compound Compound->DHFR_enzyme Inhibition

Caption: Inhibition of the folate pathway by this compound.

Experimental Workflow

experimental_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add compound to cells incubate1->add_compound prepare_compound Prepare serial dilutions of This compound prepare_compound->add_compound incubate2 Incubate 48-72h add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Add DMSO to dissolve formazan incubate3->solubilize read_plate Read absorbance at 570 nm solubilize->read_plate analyze Analyze data and calculate IC50 read_plate->analyze

Caption: Workflow for a cell viability (MTT) assay.

Logical Relationship Diagram

troubleshooting_logic problem Inconsistent or No Cellular Effect check_compound Check Compound Stability and Preparation problem->check_compound check_cells Verify Cell Line Sensitivity problem->check_cells check_dose Optimize Compound Concentration problem->check_dose solution1 Prepare fresh solutions, protect from light. check_compound->solution1 solution2 Test with a known DHFR inhibitor or use a different cell line. check_cells->solution2 solution3 Perform a dose-response experiment. check_dose->solution3

Caption: Troubleshooting logic for inconsistent experimental results.

Technical Support Center: Optimizing 4-Aminopteroylaspartic Acid Concentration for Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing 4-Aminopteroylaspartic acid (Aminopterin) concentration for various cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound, also known as aminopterin (B17811), is a potent folic acid antagonist. It functions as a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR).[1] By binding to DHFR, aminopterin blocks the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.[1] This inhibition ultimately leads to the disruption of DNA synthesis and repair, arresting cell proliferation.

Q2: What is a typical starting concentration range for this compound in cell culture experiments?

A2: The optimal concentration of this compound is highly cell-line dependent. For initial dose-response experiments, a broad range of concentrations is recommended. Based on its use in HAT (Hypoxanthine-Aminopterin-Thymidine) medium for hybridoma selection, a low concentration to consider is around 0.4 µM.[2] For cytotoxicity assays in cancer cell lines, a wider range, for instance from 1 nM to 10 µM, can be tested to determine the half-maximal inhibitory concentration (IC50).[3]

Q3: How should I prepare and store this compound for cell culture?

A3: this compound is typically supplied as a powder. For storage, the lyophilized powder is stable for at least six months when stored at -20°C. To prepare a stock solution, it can be dissolved in a suitable solvent like DMSO or a weak base. Reconstituted stock solutions can also be stored at -20°C. However, it is important to note that aqueous solutions of aminopterin may not be stable for more than a day, so fresh dilutions in culture medium are recommended for each experiment.

Q4: What are the common applications of this compound in cell culture?

A4: The most prominent application is in HAT (Hypoxanthine-Aminopterin-Thymidine) selection medium, used for the selection of hybridoma cells in monoclonal antibody production.[2][4][5][6][7] Aminopterin blocks the de novo nucleotide synthesis pathway, forcing cells to rely on the salvage pathway. Myeloma cells used for fusion are deficient in an enzyme of the salvage pathway (HGPRT), and thus cannot survive in HAT medium. Only hybridoma cells that have inherited the ability to use the salvage pathway from the B-cells will survive. Additionally, due to its antiproliferative effects, it is used in cancer research to study its cytotoxic effects on various cancer cell lines.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No significant cell death observed even at high concentrations 1. Cell line resistance: The cell line may have intrinsic or acquired resistance to antifolates. Mechanisms can include mutations in DHFR, DHFR gene amplification, or increased drug efflux. 2. Inactive compound: The this compound may have degraded due to improper storage or handling. 3. Suboptimal incubation time: The duration of exposure may be insufficient to induce cell death.1. Verify cell line sensitivity: If possible, test a known sensitive cell line as a positive control. Consider investigating mechanisms of resistance if the cell line is expected to be sensitive. 2. Use a fresh stock: Prepare a fresh solution of this compound from a lyophilized powder. 3. Perform a time-course experiment: Evaluate cell viability at multiple time points (e.g., 24, 48, and 72 hours) to determine the optimal incubation period.
High variability between replicate wells 1. Inconsistent cell seeding: Uneven distribution of cells across the wells. 2. Pipetting errors: Inaccurate dispensing of the compound or media. 3. Edge effects: Evaporation from the outer wells of the microplate leading to increased compound concentration.1. Ensure a homogenous cell suspension: Gently mix the cell suspension before and during seeding. 2. Calibrate pipettes: Regularly check and calibrate pipettes for accuracy. Use reverse pipetting for viscous solutions. 3. Minimize edge effects: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.
Unexpectedly high cell death at low concentrations 1. High sensitivity of the cell line: The chosen cell line may be particularly sensitive to DHFR inhibition. 2. Error in concentration calculation: Mistakes in calculating the dilutions of the stock solution. 3. Solvent toxicity: If using a solvent like DMSO, the final concentration in the well might be too high.1. Perform a wider dose-response curve: Include lower concentrations in your experimental setup to accurately determine the IC50. 2. Double-check all calculations: Carefully review the dilution series calculations. 3. Include a vehicle control: Always have wells with the highest concentration of the solvent used to dissolve the compound to assess its toxicity. The final DMSO concentration should typically be below 0.5%.

Data Presentation

Table 1: IC50 Values of this compound in Selected Leukemia Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
Pediatric Leukemia/Lymphoma Panel (median)Acute Lymphoblastic Leukemia / Lymphoma17[2]
CCRF-CEMAcute Lymphoblastic Leukemia5.1[1]

Note: The IC50 values can vary depending on the experimental conditions (e.g., incubation time, assay method). The data presented here should be used as a reference, and it is highly recommended to determine the IC50 for your specific cell line and experimental setup.

Experimental Protocols

Protocol: Determination of IC50 using a Dose-Response Assay (MTT Assay)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

    • Perform a serial dilution of the stock solution in complete medium to obtain a range of working concentrations (e.g., 2X the final desired concentrations). A common range to test is 1 nM to 10 µM.

    • Include a vehicle control (medium with the highest concentration of solvent used) and a no-treatment control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • After incubation with MTT, carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking or pipetting up and down.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the no-treatment control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a suitable software (e.g., GraphPad Prism) to fit a dose-response curve and determine the IC50 value.

Mandatory Visualizations

Signaling_Pathway cluster_0 Folate Metabolism cluster_1 Cellular Processes Folic Acid Folic Acid Dihydrofolate (DHF) Dihydrofolate (DHF) Folic Acid->Dihydrofolate (DHF) DHFR DHFR Dihydrofolate (DHF)->DHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) DNA Synthesis DNA Synthesis Tetrahydrofolate (THF)->DNA Synthesis RNA Synthesis RNA Synthesis Tetrahydrofolate (THF)->RNA Synthesis Protein Synthesis Protein Synthesis Tetrahydrofolate (THF)->Protein Synthesis DHFR->Tetrahydrofolate (THF) Cell Proliferation Cell Proliferation DNA Synthesis->Cell Proliferation RNA Synthesis->Cell Proliferation Protein Synthesis->Cell Proliferation Aminopterin This compound Aminopterin->DHFR Inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_0 Preparation cluster_1 Treatment & Incubation cluster_2 Assay & Analysis A Seed cells in 96-well plate C Treat cells with Aminopterin A->C B Prepare serial dilutions of Aminopterin B->C D Incubate for 48-72 hours C->D E Add MTT reagent D->E F Incubate and solubilize formazan E->F G Measure absorbance at 570 nm F->G H Calculate % viability and determine IC50 G->H Troubleshooting_Logic Start Suboptimal Results Q1 High variability? Start->Q1 A1 Check cell seeding consistency Verify pipette accuracy Avoid edge effects Q1->A1 Yes Q2 No cell death? Q1->Q2 No End Optimized Results A1->End A2 Confirm compound activity Optimize incubation time Investigate cell line resistance Q2->A2 Yes Q3 High toxicity at low doses? Q2->Q3 No A2->End A3 Verify concentration calculations Check for solvent toxicity Expand dose range to lower concentrations Q3->A3 Yes Q3->End No A3->End

References

resolving solubility issues with 4-Aminopteroylaspartic acid

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is 4-Aminopteroylaspartic acid and what are its expected solubility properties?

This compound is an analog of aminopterin (B17811), a potent inhibitor of dihydrofolate reductase (DHFR).[1][2] DHFR is a key enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and certain amino acids.[1][3] Due to its structural similarity to aminopterin, it is anticipated to be sparingly soluble in water and may require specific conditions for effective dissolution.

Q2: What are the recommended solvents for dissolving this compound?

Based on data for the related compound aminopterin, the following solvents are recommended for initial testing:

  • Primary Recommendations: Dimethyl sulfoxide (B87167) (DMSO) and Methanol.[1][2]

  • Aqueous Solutions: It is expected to have low solubility in neutral water.[1][4] Solubility in aqueous solutions can likely be enhanced by adjusting the pH. For aminopterin, solubility is increased in aqueous sodium hydroxide (B78521) solutions.[5]

  • Other Organic Solvents: Slight solubility in ethanol (B145695) may be possible.[4]

Q3: How can I improve the solubility of this compound in aqueous solutions?

Adjusting the pH is a critical factor for dissolving folate analogs. Since this compound possesses carboxylic acid groups, increasing the pH will deprotonate these groups, leading to the formation of a more soluble salt. It is recommended to try dissolving the compound in a slightly basic solution, such as a dilute sodium hydroxide solution.[5]

Q4: Are there any stability concerns I should be aware of when preparing solutions of this compound?

Aqueous solutions of the related compound aminopterin are not recommended for storage for more than one day.[4] It is advisable to prepare fresh solutions for each experiment to ensure compound integrity and activity. Stock solutions in anhydrous DMSO are generally more stable when stored at -20°C.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound does not dissolve in water. This compound, like aminopterin, has low aqueous solubility at neutral pH.Attempt to dissolve the compound in a small amount of 0.1 M NaOH.[3][5] Once dissolved, the pH can be carefully adjusted with HCl for your experimental needs, though precipitation may occur if the pH is lowered significantly.
Precipitation occurs when adding the stock solution to my aqueous experimental media. The final concentration of the organic solvent (e.g., DMSO) in the aqueous media is too high, or the compound's solubility limit in the final buffer is exceeded.Prepare a more concentrated stock solution in DMSO to minimize the volume added to the aqueous media. Perform a serial dilution of your stock solution in the experimental buffer to determine the solubility limit.
Inconsistent experimental results. The compound may be degrading in the aqueous solution.Prepare fresh solutions immediately before each experiment. Avoid repeated freeze-thaw cycles of stock solutions.

Quantitative Solubility Data (for Aminopterin as an analog)

SolventSolubilitySource
Water3.0 x 10³ mg/L[5]
2 M NaOH50 mg/mL[3]
DMSOSoluble[1]
MethanolSoluble[1]
EthanolSlightly Soluble[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Dissolution: Vortex the tube for 1-2 minutes to aid dissolution. Gentle warming (to no more than 37°C) in a water bath can be used if necessary.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Working Solution using pH Adjustment

  • Initial Dissolution: Prepare a concentrated stock solution (e.g., 10 mg/mL) in 0.1 M NaOH. Ensure the powder is completely dissolved.

  • Dilution and pH Neutralization: For your experiment, dilute the alkaline stock solution into your final aqueous buffer (e.g., PBS). The buffering capacity of your final solution should be sufficient to bring the pH to the desired range.

  • Verification: Check the final pH of your working solution and adjust if necessary with dilute HCl or NaOH.

  • Immediate Use: Use the freshly prepared aqueous solution immediately.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use weigh Weigh this compound add_solvent Add Solvent (e.g., DMSO or 0.1M NaOH) weigh->add_solvent dissolve Vortex/Gentle Warming add_solvent->dissolve store Store Stock Solution at -20°C dissolve->store dilute Dilute Stock in Experimental Buffer store->dilute add_to_cells Add to Cell Culture/Assay dilute->add_to_cells incubate Incubate add_to_cells->incubate analyze Analyze Results incubate->analyze

Caption: Experimental workflow for preparing and using this compound solutions.

signaling_pathway cluster_folate Folate Metabolism cluster_synthesis Nucleotide & Amino Acid Synthesis DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotides Purines & Pyrimidines THF->Nucleotides AminoAcids Amino Acids THF->AminoAcids DHFR->THF inhibitor This compound inhibitor->DHFR

Caption: Inhibition of the folate pathway by this compound.

References

Technical Support Center: 4-Aminopteroylaspartic Acid Stability in Experimental Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance on the stability of 4-Aminopteroylaspartic acid (4-APA), a critical analogue of aminopterin, under various experimental conditions. Understanding the stability profile of 4-APA is paramount for ensuring the accuracy, reproducibility, and validity of experimental results. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its use.

Troubleshooting Guide & FAQs

This section addresses specific issues that researchers may encounter related to the stability of this compound.

Question/Issue Potential Cause(s) Troubleshooting/Recommendation(s)
Inconsistent biological activity or variable assay results. Degradation of 4-APA in stock solutions or during experimental procedures.- Solution Preparation: Prepare fresh stock solutions in an appropriate solvent such as DMSO. For aqueous solutions, use buffers within a stable pH range and consider preparing them fresh daily. It is not recommended to store aqueous solutions for more than one day.[1] - Storage: Aliquot stock solutions to minimize freeze-thaw cycles. Store powder at -20°C for long-term stability (up to 3 years) and solutions at -80°C (up to 1 year) or -20°C (up to 1 month).[2] - Experimental Conditions: Minimize exposure of 4-APA solutions to light and elevated temperatures during experiments.
Appearance of unexpected peaks in chromatography (HPLC, LC-MS). Degradation of 4-APA into impurities. Common degradation pathways for related pterin-based compounds include hydrolysis and oxidation.- pH Control: The pterin (B48896) ring system is susceptible to nucleophilic attack, and hydrolysis can be catalyzed by acidic or basic conditions.[3][4][5][6] Maintain the pH of your experimental solutions within a neutral and controlled range if possible. - Avoid Oxidizing Agents: Pterin derivatives can be oxidized.[2] Avoid contact with strong oxidizing agents. If oxidation is suspected, consider purging solutions with an inert gas. - Photostability: Folic acid and related pterins are known to be sensitive to light, particularly UV radiation, which can cause photodegradation. Protect solutions from light by using amber vials or covering containers with aluminum foil.
Loss of compound potency over time in stored solutions. Gradual degradation due to inappropriate storage conditions (temperature, light, solvent).- Solvent Choice: While slightly soluble in ethanol (B145695) and moderately soluble in water, DMSO is a common solvent for creating concentrated stock solutions.[1][2] Be aware that moisture-absorbing DMSO can reduce solubility.[2] - Re-evaluation of Stored Solutions: If stored solutions are suspected of degradation, it is advisable to prepare a fresh solution for critical experiments or re-qualify the existing solution using an appropriate analytical method.
Precipitation of the compound in aqueous buffers. Poor solubility of 4-APA, especially at certain pH values. The solubility of related compounds like folic acid is known to be pH-dependent.- pH Adjustment: The solubility of compounds with acidic and basic functional groups can be highly dependent on pH. Experiment with adjusting the pH of your buffer to improve solubility. - Use of Co-solvents: In some cases, a small percentage of an organic co-solvent (like DMSO or ethanol) may be tolerated in the final assay to maintain solubility, but compatibility with the experimental system must be verified.

Experimental Protocols & Methodologies

Detailed methodologies are crucial for assessing the stability of this compound. The following section outlines a general protocol for conducting forced degradation studies, which is a key component of developing a stability-indicating analytical method.

Protocol: Forced Degradation Study for this compound

Objective: To generate potential degradation products of this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating HPLC method.

Materials:

  • This compound

  • Hydrochloric Acid (HCl), 0.1 M and 1 M

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen Peroxide (H₂O₂), 3%

  • HPLC-grade water, acetonitrile, methanol

  • Appropriate buffers (e.g., phosphate (B84403) or acetate)

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • pH meter

  • Calibrated oven and photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO or a dilute basic solution).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. If no degradation is observed, repeat with 1 M HCl. Heat the solution (e.g., at 60°C) for a defined period (e.g., 2, 4, 8, 24 hours), taking samples at each time point. Neutralize the samples with an equivalent amount of NaOH before analysis.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. If no degradation is observed, repeat with 1 M NaOH. Maintain the solution at room temperature or heat (e.g., at 60°C) for a defined period, taking samples at various time points. Neutralize the samples with an equivalent amount of HCl before analysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature and protected from light for a defined period, sampling at intervals.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C) in an oven for a set duration.

    • Photolytic Degradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines (e.g., exposure to cool white fluorescent and near-ultraviolet lamps). A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • Analyze all stressed and control samples by a suitable reverse-phase HPLC-UV method. An initial scouting gradient might be necessary to resolve the parent compound from its degradation products.

    • Example HPLC Conditions:

      • Column: C18, 250 mm x 4.6 mm, 5 µm

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: Acetonitrile

      • Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 20 minutes).

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: Monitor at the λmax of this compound and also scan with a PDA detector to identify peaks with different UV spectra.

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the control samples.

    • Ensure that the peak for this compound is spectrally pure in the presence of degradation products using a PDA detector, thus confirming the stability-indicating nature of the method.

Data Summary

Parameter Storage Condition Solvent Duration Stability Source
Aminopterin (Powder) -20°CSolid≥ 4 yearsStable[1]
Aminopterin (Solution) -80°CDMSO1 yearStable[2]
Aminopterin (Solution) -20°CDMSO1 monthStable[2]
Aminopterin (Solution) Room TemperatureAqueous≤ 1 dayNot Recommended for long-term storage[1]

It is crucial to perform specific stability studies for this compound under your experimental conditions as its stability profile may differ from that of aminopterin.

Visualizations

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation stock Prepare 4-APA Stock Solution acid Acid Hydrolysis (HCl, Heat) stock->acid Expose to base Base Hydrolysis (NaOH, Heat) stock->base Expose to oxidation Oxidation (H2O2) stock->oxidation Expose to thermal Thermal (Heat) stock->thermal Expose to photo Photolytic (Light) stock->photo Expose to neutralize Neutralize/ Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC-UV/PDA Analysis neutralize->hplc evaluate Calculate % Degradation & Assess Peak Purity hplc->evaluate

Caption: Workflow for conducting forced degradation studies of this compound.

Logical Relationship for Troubleshooting Inconsistent Results

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions issue Inconsistent Experimental Results degradation 4-APA Degradation issue->degradation solubility Poor Solubility issue->solubility handling Improper Handling issue->handling fresh_sol Prepare Fresh Solutions degradation->fresh_sol storage Optimize Storage (Temp, Light, Aliquots) degradation->storage ph_adjust Adjust Buffer pH solubility->ph_adjust handling->storage analytical_check Verify Concentration & Purity (HPLC) fresh_sol->analytical_check Verification storage->analytical_check Verification ph_adjust->analytical_check Verification

Caption: Troubleshooting logic for inconsistent results with this compound.

References

Technical Support Center: 4-Aminopteroylaspartic Acid Antifolate Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Aminopteroylaspartic acid and other antifolate compounds. Our goal is to help you overcome common experimental hurdles and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an antifolate agent. Its primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR).[1] DHFR is a critical enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA, RNA, and proteins. By inhibiting DHFR, this compound depletes the cellular pool of THF, thereby disrupting DNA synthesis and cell proliferation, particularly in rapidly dividing cells like cancer cells.[2]

Q2: What are the key in vitro assays to determine the efficacy of this compound?

A2: The two primary in vitro assays for evaluating the efficacy of this compound are:

  • DHFR Enzyme Inhibition Assay: This biochemical assay directly measures the ability of the compound to inhibit the activity of purified DHFR enzyme. The most common method is a spectrophotometric assay that monitors the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.[3][4]

  • Cell-Based Viability/Proliferation Assays: These assays (e.g., MTT, XTT, or Resazurin) assess the cytotoxic or cytostatic effects of the compound on whole cells.[5][6] They measure the metabolic activity of the cells, which correlates with the number of viable cells, to determine the concentration of the compound that inhibits cell growth by 50% (IC50).[7][8]

Q3: Why are my IC50 values for this compound inconsistent across experiments?

A3: Inconsistent IC50 values are a frequent challenge and can stem from several factors:[7][9]

  • Cell-based Variability: Differences in cell passage number, cell seeding density, and the use of different lots of media or serum can all impact results.[7]

  • Compound Stability and Solubility: Degradation or precipitation of this compound in culture media can lead to inaccurate effective concentrations.

  • Assay Conditions: Variations in incubation times, temperature, and humidity can affect both cell growth and compound activity.[2]

  • Data Analysis: Inconsistent methods for data normalization and curve fitting can lead to different IC50 calculations.[10]

Q4: Can components in the cell culture medium affect the assay results?

A4: Yes, components in the cell culture medium can significantly impact the results of antifolate assays. Folate levels in the medium can directly compete with this compound for binding to DHFR, potentially leading to an underestimation of the compound's potency.[11][12] It is crucial to use a medium with a known and consistent folate concentration for these experiments. Serum also contains endogenous folates and other factors that can influence cell growth and drug sensitivity.[13]

Q5: Why is cell line authentication important for these assays?

A5: Cell line misidentification and cross-contamination are widespread problems in biomedical research. Using a misidentified or contaminated cell line can lead to invalid and irreproducible results. For instance, a cell line believed to be sensitive to antifolates may have been replaced by a resistant one. Therefore, it is critical to regularly authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling to ensure the validity of your findings.

Troubleshooting Guides

Issue 1: High Background or No Change in Absorbance in DHFR Enzyme Assay
Possible Cause Troubleshooting Steps
Contaminated Reagents Use fresh, high-purity water and reagents. Ensure proper storage conditions for all assay components.
Suboptimal Reagent Concentrations Titrate the concentrations of DHFR enzyme, DHF, and NADPH to find the optimal linear range for the assay.
Incorrect Buffer pH Verify that the pH of the assay buffer is within the optimal range for DHFR activity (typically pH 7.0-7.5).
Compound Precipitation Visually inspect the assay plate for any signs of compound precipitation. If observed, reassess the solubility of this compound in the assay buffer.
Issue 2: Inconsistent IC50 Values in Cell-Based Assays
Possible Cause Troubleshooting Steps
Variable Cell Seeding Density Optimize and standardize the cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. Use a cell counter for accurate cell numbers.
Inconsistent Cell Passage Number Use cells within a defined and narrow passage number range for all experiments to minimize phenotypic drift.
Changes in Media or Serum Lots Test new lots of media and serum for their effect on cell growth and drug response before use in critical experiments. Consider using a single large batch of serum for a series of experiments.
Compound Degradation or Instability Prepare fresh dilutions of this compound for each experiment from a frozen stock. Protect stock solutions from light and repeated freeze-thaw cycles. Assess the stability of the compound in cell culture medium over the course of the experiment.[5]
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
Issue 3: No or Low Inhibition of Cell Growth
Possible Cause Troubleshooting Steps
Incorrect Compound Concentration Verify the concentration of the stock solution and ensure accurate serial dilutions.
Cell Line Resistance The chosen cell line may have intrinsic or acquired resistance to antifolates. Confirm the expression and activity of DHFR in the cell line. Consider using a cell line known to be sensitive to antifolates as a positive control.
High Folate Levels in Medium Use a low-folate medium to increase the sensitivity of the cells to the antifolate compound.[12]
Insufficient Incubation Time Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal duration of drug exposure for observing a significant effect on cell viability.

Data Presentation

Table 1: Representative IC50 Values of Antifolates in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (nM)
MethotrexateCCRF-CEMLeukemia8.7
MethotrexateHCT-116Colon Cancer25
PemetrexedA549Lung Cancer150
AminopterinL1210Leukemia (Murine)1.2

Note: IC50 values are highly dependent on experimental conditions and the specific cell line used. This table provides a general reference, and values for this compound should be determined empirically.

Experimental Protocols

Protocol 1: DHFR Enzyme Inhibition Assay

This protocol outlines a standard spectrophotometric assay to measure the inhibitory activity of this compound against purified DHFR enzyme.

Materials:

  • Purified recombinant DHFR enzyme

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound stock solution (in DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation: Prepare fresh working solutions of DHF and NADPH in assay buffer. Prepare serial dilutions of this compound in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • DHFR enzyme solution

    • This compound dilution (or vehicle control)

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding the NADPH and DHF solutions to each well.

  • Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes).[3]

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot. Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay

This protocol describes a colorimetric assay to assess the effect of this compound on cell viability.

Materials:

  • Target cell line

  • Complete cell culture medium (consider using low-folate medium)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[6]

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

Visualizations

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Synthesis Purine & Thymidylate Synthesis THF->Synthesis DHFR->THF Reduction NADP NADP+ DHFR->NADP NADPH NADPH NADPH->DHFR Inhibitor This compound Inhibitor->DHFR Inhibition DNA_RNA DNA & RNA Synthesis Synthesis->DNA_RNA

DHFR signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Inconsistent Assay Results Check_Compound Verify Compound Integrity (Solubility, Stability) Start->Check_Compound Check_Cells Assess Cell Health & Identity (Passage #, Authentication) Start->Check_Cells Check_Assay Review Assay Parameters (Reagents, Incubation Times) Start->Check_Assay Check_Data Standardize Data Analysis (Normalization, Curve Fitting) Start->Check_Data Optimize Optimize Assay Conditions Check_Compound->Optimize Check_Cells->Optimize Check_Assay->Optimize Check_Data->Optimize Rerun Rerun Experiment Optimize->Rerun

References

Technical Support Center: Improving Experimental Reproducibility with 4-Aminopteroylaspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding 4-Aminopteroylaspartic acid is limited in publicly available scientific literature. The following guidance is substantially based on data for the closely related and well-studied compound, Aminopterin (4-Aminopteroylglutamic acid), and general principles for the use of folate antagonists in experimental settings. Researchers should use this information as a starting point and perform their own validation experiments.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound and related antifolate compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic antifolate agent. Its primary mechanism of action, like other folate antagonists, is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR).[1] DHFR is crucial for the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids. By inhibiting DHFR, this compound disrupts DNA synthesis and cell proliferation.

Q2: My this compound is precipitating in my cell culture medium. What is causing this?

Precipitation of folate derivatives in cell culture media is a frequent issue, primarily due to their low solubility at neutral pH (typically 7.2-7.4 for cell culture media).[2] Factors contributing to precipitation include the concentration of the compound, the solvent used for the stock solution, and interactions with salts or other components in the medium.[2]

Q3: What is the recommended solvent and storage condition for this compound?

For the related compound Aminopterin, Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions.[3] It is recommended to prepare a high-concentration stock solution in DMSO, which can then be diluted to the final working concentration in the aqueous culture medium. Stock solutions should be stored at -20°C or -80°C to ensure stability.[3] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Q4: How does the presence of serum in the culture medium affect the activity of this compound?

Serum proteins can bind to small molecules, potentially reducing their bioavailability and apparent activity in cell-based assays.[4] While specific data for this compound is unavailable, it is a possibility that serum components could interact with the compound. If inconsistent results are observed in the presence of serum, consider performing experiments in serum-free or reduced-serum conditions, or conducting binding studies to quantify the extent of protein binding.

Q5: Is this compound sensitive to light?

Folate derivatives are known to be sensitive to light.[2] Aminopterin, a closely related compound, is also known to be unstable to light and heat.[1] Therefore, it is crucial to protect stock solutions and experimental setups from direct light exposure. Use amber vials or wrap containers in aluminum foil to minimize photodegradation.

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Activity
Potential Cause Troubleshooting Step Expected Outcome
Degradation of the compound Prepare fresh stock solutions from powder. Protect solutions from light and store at the recommended temperature (-20°C or -80°C).Restoration of expected biological activity.
Incorrect concentration Verify calculations for dilutions. Consider performing a dose-response curve to determine the optimal working concentration for your specific cell line and experimental conditions.Establishment of a clear dose-dependent effect.
Cell line resistance Some cell lines may have intrinsic or acquired resistance to antifolates. This can be due to mutations in DHFR or increased drug efflux.Use a sensitive control cell line to confirm compound activity.
Interaction with media components High concentrations of folic acid in the culture medium can compete with this compound for binding to DHFR, reducing its efficacy.Use a low-folate medium formulation if possible and consistent with cell health requirements.
Serum protein binding As mentioned in the FAQs, serum can reduce the effective concentration of the compound.Test the compound's activity in serum-free or reduced-serum media. If activity increases, serum binding is a likely cause.
Issue 2: Compound Precipitation in Media
Potential Cause Troubleshooting Step Expected Outcome
Low aqueous solubility Prepare a high-concentration stock solution in 100% DMSO. When diluting into aqueous media, ensure rapid mixing and avoid creating localized high concentrations.The compound remains in solution at the final working concentration.
pH-dependent solubility Folate derivatives are generally more soluble in alkaline solutions.[2] Stock solutions can be prepared in a slightly alkaline buffer if compatible with the experimental setup.Improved solubility and reduced precipitation upon dilution.
Supersaturation The final concentration in the medium may be above the solubility limit.Determine the maximum soluble concentration in your specific medium through serial dilution and observation.
Incorrect stock solution preparation Ensure the compound is fully dissolved in the stock solvent before further dilution. Gentle warming and vortexing may be necessary.A clear, precipitate-free stock solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, sterile DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container (e.g., an amber vial).

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: General Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest concentration of the compound).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

DHFR_Inhibition_Pathway Folic Acid Folic Acid DHF DHF Folic Acid->DHF Dihydrofolate (DHF) Dihydrofolate (DHF) Tetrahydrofolate (THF) Tetrahydrofolate (THF) Purine Synthesis Purine Synthesis DNA Synthesis & Cell Proliferation DNA Synthesis & Cell Proliferation Purine Synthesis->DNA Synthesis & Cell Proliferation Thymidylate Synthesis Thymidylate Synthesis Thymidylate Synthesis->DNA Synthesis & Cell Proliferation Amino Acid Synthesis Amino Acid Synthesis Amino Acid Synthesis->DNA Synthesis & Cell Proliferation DHFR DHFR THF THF DHFR->THF This compound This compound This compound->DHFR Inhibits DHF->DHFR THF->Purine Synthesis THF->Thymidylate Synthesis THF->Amino Acid Synthesis

Caption: Mechanism of action of this compound via DHFR inhibition.

Troubleshooting_Workflow cluster_preparation Stock Solution Preparation cluster_experiment Experimental Use Start Start Weigh_Compound Weigh Compound Start->Weigh_Compound Add_Solvent Add DMSO Weigh_Compound->Add_Solvent Dissolve Vortex/Warm to Dissolve Add_Solvent->Dissolve Check_Clarity Is Solution Clear? Dissolve->Check_Clarity Check_Clarity->Dissolve No Filter_Sterilize 0.22 µm Filter Sterilization Check_Clarity->Filter_Sterilize Yes Aliquot_Store Aliquot and Store at -20/-80°C Filter_Sterilize->Aliquot_Store End End Aliquot_Store->End Dilute_in_Media Dilute Stock in Media End->Dilute_in_Media Check_Precipitation Precipitate Forms? Dilute_in_Media->Check_Precipitation Proceed_Experiment Proceed with Experiment Check_Precipitation->Proceed_Experiment No Troubleshoot Troubleshoot Solubility (See Guide) Check_Precipitation->Troubleshoot Yes

References

interpreting unexpected results in 4-Aminopteroylaspartic acid studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with 4-Aminopteroylaspartic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential challenges and unexpected results during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: Based on its structural similarity to aminopterin (B17811) and methotrexate (B535133), this compound is presumed to act as an antifolate.[1][2] Its primary molecular target is the enzyme Dihydrofolate Reductase (DHFR).[2] By competitively inhibiting DHFR, it blocks the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[3] THF is a crucial cofactor in the synthesis of nucleotides (purines and thymidylate) and certain amino acids, which are essential for DNA replication and cell proliferation.[1][3] Inhibition of this pathway leads to the depletion of nucleotide precursors, resulting in the arrest of DNA, RNA, and protein synthesis.[1]

Q2: My in vitro (biochemical) DHFR inhibition assay shows high potency, but the compound has low activity in cell-based assays. What could be the cause?

A2: This is a common discrepancy in drug development. Several factors can contribute to this observation:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target, DHFR.

  • Active Efflux: The compound might be a substrate for cellular efflux pumps (like MRPs or BCRP), which actively transport it out of the cell, reducing its intracellular concentration.[3]

  • Metabolism: The compound could be metabolized by the cells into an inactive form.

  • Competition with Endogenous Folates: High intracellular concentrations of natural folates can compete with the inhibitor for binding to DHFR, reducing its apparent potency.[3]

  • Polyglutamylation: The efficacy of many antifolates depends on their intracellular conversion to polyglutamated forms, which are retained within the cell and are often more potent inhibitors of DHFR and other folate-dependent enzymes.[1][4] If this compound is a poor substrate for the enzyme folylpolyglutamate synthetase (FPGS), its cellular activity will be diminished.[5]

Q3: I am observing inconsistent IC50 values for this compound in my DHFR inhibition assays. What are the potential reasons?

A3: Variability in IC50 values can arise from several experimental factors:

  • Compound Stability: Pterin derivatives can be sensitive to light and may undergo photodegradation.[6][7] This can lead to a decrease in the effective concentration of the active compound. It is advisable to prepare solutions fresh and protect them from light.

  • Solubility Issues: Poor solubility of the compound in the assay buffer can lead to inaccurate concentrations. Ensure the compound is fully dissolved. The use of a small percentage of DMSO might be necessary, but its final concentration should be kept low and consistent across all experiments.

  • Reagent Quality and Handling: Ensure that all reagents, especially NADPH and the DHFR substrate (dihydrofolic acid), are fresh and have been stored correctly to prevent degradation.[8]

  • Enzyme Concentration: The IC50 value of a tight-binding inhibitor can be dependent on the enzyme concentration.[9] Use a consistent and appropriate concentration of DHFR in all assays.

  • Pre-incubation Time: For some inhibitors, the binding to the enzyme is time-dependent. Inconsistent pre-incubation times of the enzyme with the inhibitor before starting the reaction can lead to variable results.[2]

Q4: Can high levels of folate in my cell culture medium affect the results?

A4: Yes, this is a critical factor. High concentrations of folic acid or its derivatives (like folinic acid) in the cell culture medium can be taken up by the cells and counteract the inhibitory effect of the antifolate.[3][10] This "rescue" effect can lead to an underestimation of the compound's potency. For antifolate studies, it is often recommended to use specialized cell culture media with low or defined folate concentrations.

Q5: Are there potential off-target effects I should be aware of?

A5: While DHFR is the primary target of classical antifolates, their polyglutamated forms can also inhibit other folate-dependent enzymes, such as thymidylate synthase (TS) and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT).[3][4][11] Although less common, off-target effects on other cellular pathways cannot be entirely ruled out without specific investigation. Unexpected cytotoxicity at concentrations that do not fully inhibit DHFR might suggest off-target activity.

Troubleshooting Guides

Biochemical DHFR Inhibition Assay
Problem Possible Cause Troubleshooting Steps
High background signal or no change in absorbance 1. Contaminated reagents. 2. Degraded NADPH.1. Use fresh, high-purity water and reagents. 2. Prepare NADPH solution fresh for each experiment and keep it on ice. Confirm its concentration spectrophotometrically.
Low or no enzyme activity in the "no inhibitor" control 1. Inactive DHFR enzyme. 2. Incorrect buffer pH or composition.1. Use a new aliquot of the enzyme. Avoid repeated freeze-thaw cycles. 2. Verify the pH and composition of the assay buffer.
Positive control (e.g., Methotrexate) shows weak or no inhibition 1. Degraded positive control. 2. High substrate (DHF) concentration.1. Prepare a fresh stock solution of the positive control. 2. Optimize the DHF concentration. High substrate levels can outcompete the inhibitor.
Steep dose-response curve Stoichiometric inhibition due to high enzyme concentration relative to the inhibitor's Kd.This can occur with potent, tight-binding inhibitors. Consider reducing the enzyme concentration in the assay.[9]
Cell-Based Assays (e.g., Proliferation/Viability)
Problem Possible Cause Troubleshooting Steps
Inconsistent results between experiments 1. Variation in cell seeding density. 2. High cell passage number. 3. Mycoplasma contamination.1. Ensure accurate and consistent cell counting and seeding.[12] 2. Use cells within a consistent and low passage number range.[13][14] 3. Regularly test for mycoplasma contamination.[13][14]
Unexpectedly high cell viability at high compound concentrations 1. Compound precipitation at high concentrations. 2. High folate levels in the medium. 3. Development of drug resistance.1. Check the solubility of the compound in the culture medium. 2. Use a low-folate medium for the assay. 3. If culturing cells with the compound for extended periods, resistance mechanisms (e.g., DHFR gene amplification) can emerge.[15]
Higher than expected cytotoxicity 1. Compound instability leading to toxic degradation products. 2. Off-target effects.1. Pterin derivatives can photodegrade into reactive oxygen species-generating products.[16] Protect compound and plates from light. 2. Investigate other potential mechanisms of cell death.

Data Presentation

Comparative Cellular Uptake and Polyglutamylation of Antifolates

Data extrapolated from studies on Aminopterin (AMT) and Methotrexate (MTX) in ALL and Ehrlich ascites tumor cells, which may provide a predictive framework for this compound.

Parameter Methotrexate (MTX) Aminopterin (AMT) Potential Implication for this compound Reference
Cellular Accumulation Lower~2-fold higher than MTXMay exhibit enhanced cellular uptake compared to MTX.[17]
Polyglutamylation Less efficientMore efficient substrate for FPGS; ~2.8-fold greater than MTXIf it is a good substrate for FPGS, it may be efficiently retained in cells, leading to sustained activity.[18]

Experimental Protocols

Spectrophotometric DHFR Inhibition Assay

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer such as 50 mM Tris-HCl or potassium phosphate, pH 7.5.

    • NADPH Stock Solution: Prepare a 10 mM stock solution in the assay buffer. Determine the exact concentration by measuring absorbance at 340 nm (Extinction coefficient = 6220 M⁻¹cm⁻¹). Store on ice and protect from light.[8]

    • DHF Stock Solution: Prepare a 2 mM stock solution of dihydrofolic acid in assay buffer containing 10 mM β-mercaptoethanol. Store on ice and protect from light.

    • DHFR Enzyme: Dilute the enzyme stock to the desired working concentration in cold assay buffer immediately before use.

    • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay Procedure (96-well plate format):

    • Add assay buffer to each well.

    • Add the test compound dilutions (or positive/negative controls) to the appropriate wells.

    • Add the DHFR enzyme solution to all wells except the "no enzyme" control.

    • Add the NADPH solution to all wells.

    • Pre-incubate the plate at room temperature for 10-15 minutes, protected from light.

    • Initiate the reaction by adding the DHF substrate solution.

    • Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔA340/min) for each well from the linear portion of the curve.

    • Normalize the rates of the inhibitor-treated wells to the rate of the vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.

Cell Proliferation Assay (MTT/XTT-based)

This protocol is a general guideline for assessing the effect of this compound on cell viability.

  • Cell Seeding:

    • Culture cells in a suitable low-folate medium.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.[12]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include vehicle-only controls.

  • Incubation:

    • Incubate the plate for the desired period (e.g., 48-72 hours) in a cell culture incubator.

  • Viability Assessment:

    • Add the MTT or XTT reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for the conversion of the reagent by metabolically active cells.

    • If using MTT, add the solubilization solution.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (media-only wells).

    • Normalize the absorbance values of the treated wells to the vehicle control wells (representing 100% viability).

    • Plot the percent viability versus the logarithm of the compound concentration to determine the GI50/IC50 value.

Mandatory Visualizations

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR_enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_enzyme THF Tetrahydrofolate (THF) Nucleotide_synthesis Nucleotide Synthesis (dTMP, Purines) THF->Nucleotide_synthesis DHFR_enzyme->THF NADP NADP+ DHFR_enzyme->NADP NADPH NADPH NADPH->DHFR_enzyme Inhibitor This compound Inhibitor->DHFR_enzyme

Caption: Dihydrofolate Reductase (DHFR) signaling pathway and its inhibition.

Troubleshooting_Workflow cluster_solutions Potential Solutions Start Unexpected Result (e.g., Low Potency, High Variability) Check_Compound Check Compound Integrity - Purity - Solubility - Stability (Light/Temp) Start->Check_Compound Check_Assay Review Assay Setup Start->Check_Assay Interpret_Data Re-evaluate Data Interpretation Start->Interpret_Data Biochemical_Assay Biochemical Assay Issues Check_Assay->Biochemical_Assay Cell_Assay Cell-Based Assay Issues Check_Assay->Cell_Assay BA_Reagents Use fresh reagents Biochemical_Assay->BA_Reagents Reagents: - Enzyme Activity - Substrate/Cofactor Quality BA_Conditions Optimize protocol Biochemical_Assay->BA_Conditions Conditions: - Buffer pH - Incubation Times CA_Cells Authenticate & test cells Cell_Assay->CA_Cells Cell Health: - Passage Number - Mycoplasma - Seeding Density CA_Media Use low-folate medium Cell_Assay->CA_Media Medium: - Folate Levels CA_Compound Perform uptake/efflux assays Cell_Assay->CA_Compound Compound Behavior: - Permeability - Efflux

Caption: Logical workflow for troubleshooting unexpected experimental results.

References

selecting appropriate positive and negative controls for 4-Aminopteroylaspartic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DHFR inhibitors, such as 4-Aminopteroylaspartic acid and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for DHFR inhibitors like this compound?

DHFR inhibitors, including this compound, function by competitively binding to dihydrofolate reductase (DHFR). This enzyme is critical for the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines, thymidylate, and certain amino acids. By inhibiting DHFR, these compounds disrupt the synthesis of DNA, RNA, and proteins, which ultimately leads to cell cycle arrest and apoptosis, particularly in rapidly dividing cells.

Q2: What are the recommended positive and negative controls for in vitro experiments with this compound?

Selecting appropriate controls is crucial for the accurate interpretation of experimental results.

Control TypeRecommended ControlRationale
Positive Control Methotrexate (MTX) A well-characterized and potent DHFR inhibitor. It serves to confirm the expected biological effect of DHFR inhibition in the experimental system.
Gene silencing (siRNA/shRNA) of DHFR This method validates that the observed cellular phenotype is a direct consequence of reduced DHFR activity.
Negative Control Vehicle Control (e.g., DMSO) Essential for ensuring that the solvent used to dissolve the test compound does not exert any biological effects on its own.
Inactive Structural Analog An ideal negative control, if available, to demonstrate the specificity of the inhibitor's action. This compound would be structurally similar but lack inhibitory activity against DHFR.
Non-targeting siRNA/shRNA Used as a control in gene-silencing experiments to account for any off-target effects of the siRNA/shRNA delivery and processing machinery.

Troubleshooting Guide

Problem: High variability in IC50 values between experiments.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Cell Density and Proliferation Rate The efficacy of DHFR inhibitors is often dependent on the rate of cell division. Ensure consistent cell seeding density and that cells are in the logarithmic growth phase at the start of the experiment.
Endogenous DHFR Expression Levels Variations in DHFR protein levels between cell lines or even between different passages of the same cell line can alter the apparent potency of the inhibitor. It is advisable to quantify DHFR expression levels by Western blot to ensure consistency.
Compound Stability Ensure the compound is properly stored and handled to prevent degradation. Prepare fresh stock solutions regularly.
Assay Conditions Inconsistent incubation times, temperature, or reagent concentrations can lead to variability. Standardize all assay parameters.

Experimental Protocols

Protocol: Determining the IC50 of a DHFR Inhibitor in a Cell-Based Assay

This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of a DHFR inhibitor like this compound using a cell viability assay.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • This compound

  • Methotrexate (Positive Control)

  • Vehicle (e.g., DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound and the positive control (Methotrexate) in complete cell culture medium. Also, prepare a vehicle control.

  • Treatment: Remove the medium from the cells and add the prepared compound dilutions and controls to the respective wells.

  • Incubation: Incubate the plate for a period determined by the cell line's doubling time (e.g., 48-72 hours).

  • Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration. Determine the IC50 value using a suitable curve-fitting software.

Visualizations

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DNA_RNA_Protein DNA, RNA, and Protein Synthesis THF->DNA_RNA_Protein Required Cofactor DHFR->THF Product Inhibitor This compound (or Methotrexate) Inhibitor->DHFR Inhibition Cell_Cycle Cell Cycle Arrest & Apoptosis DNA_RNA_Protein->Cell_Cycle Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Data Acquisition & Analysis Cell_Culture 1. Seed Cells in 96-well Plate Add_Compounds 3. Add Compounds & Controls to Cells Cell_Culture->Add_Compounds Compound_Prep 2. Prepare Serial Dilutions Compound_Prep->Add_Compounds Incubate 4. Incubate for 48-72 hours Add_Compounds->Incubate Viability_Assay 5. Perform Cell Viability Assay Incubate->Viability_Assay Read_Plate 6. Measure Absorbance/Fluorescence Viability_Assay->Read_Plate Data_Analysis 7. Calculate IC50 Values Read_Plate->Data_Analysis Test_Compound This compound Test_Compound->Compound_Prep Positive_Control Positive Control (Methotrexate) Positive_Control->Compound_Prep Negative_Control Negative Control (Vehicle) Negative_Control->Compound_Prep

protocol modifications for 4-Aminopteroylaspartic acid with resistant cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with 4-Aminopteroylaspartic acid and its resistant cell lines. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an antifolate agent. Like its parent compound, aminopterin, it acts as a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR).[1] By binding to DHFR with high affinity, it blocks the conversion of dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis of nucleotide precursors. This inhibition ultimately disrupts the synthesis of DNA, RNA, and proteins, leading to cell cycle arrest and apoptosis.[1]

Q2: How do cancer cells develop resistance to this compound?

A2: Acquired resistance to antifolates like this compound can occur through several molecular mechanisms. The most common include:

  • Target Alteration: Mutations in the DHFR gene can alter the enzyme's structure, reducing its binding affinity for the drug.

  • Gene Amplification: Increased copy numbers of the DHFR gene lead to overexpression of the target enzyme, requiring higher drug concentrations to achieve an inhibitory effect.

  • Altered Drug Transport: Decreased expression of folate transporters (e.g., reduced folate carrier) can limit the drug's entry into the cell, while increased expression of efflux pumps (e.g., ABC transporters) can actively remove the drug.[2]

  • Activation of Bypass Pathways: Cells may activate alternative signaling pathways to survive and proliferate despite the inhibition of folate metabolism.[2][3]

Q3: How can I confirm that my cell line has developed resistance?

A3: The most definitive way to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of the drug in your potentially resistant cell line to that of the original, parental (sensitive) cell line.[3][4] A significant increase in the IC50 value indicates acquired resistance. You can quantify this by calculating the Resistance Index (RI).[5]

Resistance Index (RI) = IC50 of Resistant Cell Line / IC50 of Parental Cell Line

An RI value greater than 1.0 confirms increased tolerance to the drug.[5]

Q4: What are the immediate troubleshooting steps if I suspect my cells are becoming resistant?

A4: If you observe a reduced response to the drug, perform these initial checks:[2][4]

  • Verify Cell Line Authenticity: Confirm you are working with the correct cell line and that it has not been cross-contaminated using methods like Short Tandem Repeat (STR) profiling.[2]

  • Check for Contamination: Test your cultures for mycoplasma, as it can significantly alter cellular responses to drugs.[2][4]

  • Confirm Compound Integrity: Ensure your this compound stock solution is at the correct concentration and has not degraded or precipitated.

  • Re-evaluate IC50: Perform a new dose-response experiment with both the parental and suspected resistant cells side-by-side to accurately quantify the change in IC50.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in my cell viability assays.

This is a common problem that can compromise the reliability of your results. The following table outlines potential causes and solutions.[6]

Possible CauseRecommended Action
High Cell Passage Number Genetic drift can occur in late-passage cells. Always use cells within a consistent and low passage range. Thaw a fresh, early-passage vial if needed.[2]
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Calibrate your pipettes and use a consistent technique. Consider using the outer wells of the plate for media only to avoid "edge effects".[7]
Variable Cell Health Use only cells that are in the logarithmic growth phase for experiments. Cells that are over-confluent or unhealthy will respond differently to treatment.[2]
Compound Solubility/Stability Prepare fresh drug dilutions for each experiment. If solubility is an issue, sonication or vortexing may help, but verify that this does not affect compound activity.[7]
Mycoplasma Contamination Regularly test your cell stocks for mycoplasma contamination. If positive, discard the culture and start over with an uncontaminated stock.[2][4]
Issue 2: My resistant cell line loses its resistant phenotype over time.

This can happen if the selective pressure is removed.

  • Question: Should I culture my resistant cells in the continuous presence of this compound?

  • Answer: Yes. To maintain the resistant phenotype, it is recommended to culture the cells in a medium containing a sub-lethal concentration of the drug (e.g., a concentration equivalent to the IC10-IC20 of the resistant line).[8] This continuous selective pressure helps prevent the outgrowth of sensitive cells that may revert from the resistant population. It is also good practice to periodically measure the IC50 to ensure the resistance level remains stable.[8]

Issue 3: A large percentage of cells die during the initial stages of generating a resistant cell line.

This indicates that the initial drug concentration is too high.

  • Question: How do I choose the starting concentration and how quickly should I increase it?

  • Answer: The process requires patience.

    • Starting Concentration: Begin by treating the parental cells with this compound at a concentration equal to their IC50.[4][9]

    • Recovery: Maintain this concentration, changing the media every 2-3 days, until a subpopulation of cells recovers and begins to proliferate steadily. This can take several weeks.

    • Dose Escalation: Once the cells are growing well, you can increase the drug concentration. A slow, stepwise increase is crucial. A 1.5 to 2-fold increase at each step is a common strategy.[8] If you observe excessive cell death (over 50%), you should revert to the previous, lower concentration until the cells have fully recovered.[5]

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

This protocol describes the continuous exposure, dose-escalation method to develop a drug-resistant cell line.[5][8]

Methodology:

  • Initial Sensitivity Assessment: Determine the baseline IC50 of the parental cell line to this compound using the MTT assay described in Protocol 2.

  • Initial Drug Exposure: Seed the parental cells and culture them in medium containing this compound at the predetermined IC50 concentration.

  • Cell Recovery and Expansion: Replace the drug-containing medium every 2-3 days. Initially, significant cell death is expected. Continue culturing until a population of surviving cells begins to proliferate and reaches approximately 80% confluency. Passage these cells.

  • Stepwise Dose Increase: Once the cells show stable growth at the current drug concentration for 2-3 passages, increase the concentration of this compound by a factor of 1.5-2.0.

  • Repeat and Monitor: Repeat Step 3 and 4, gradually increasing the drug dose. This process can take 6-12 months. At each dose escalation, it is advisable to cryopreserve a stock of cells.[9]

  • Confirmation of Resistance: Once cells are stably proliferating at a significantly higher drug concentration (e.g., 5-10 times the initial IC50), confirm the level of resistance by performing an IC50 assay and comparing it to an early-passage, thawed stock of the parental cell line.

Example Dose-Escalation Strategy
StepDrug Concentration (Relative to Parental IC50)Culture DurationExpected Observation
11x (Initial IC50)3-4 weeksHigh initial cell death, followed by recovery of a small cell population.
22x2-3 weeksCells adapt and reach stable proliferation.
34x2-3 weeksCells adapt and reach stable proliferation.
48x3-4 weeksAdaptation may take longer; monitor for signs of recovery.
510x2-3 weeksCells are stably proliferating at 10x the parental IC50.
Protocol 2: IC50 Determination via MTT Assay

This protocol measures cell viability to determine the IC50 value.[4][7]

Methodology:

  • Cell Seeding: Harvest cells in logarithmic growth phase. Seed them into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. A typical range might span from nanomolar to micromolar concentrations. Include a vehicle-only control (e.g., DMSO or PBS).[8]

  • Cell Treatment: Remove the existing medium from the cells and add the 2x drug dilutions. Incubate for a period relevant to the drug's mechanism (typically 48-72 hours).

  • MTT Addition: Add MTT reagent (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of the drug concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.

Protocol 3: Western Blot Analysis of DHFR Expression

This protocol can be used to investigate if resistance is associated with the overexpression of the target protein, DHFR.[2][3]

Methodology:

  • Prepare Cell Lysates: Lyse both parental and resistant cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for DHFR overnight at 4°C. Also, probe a separate membrane or the same one (after stripping) with an antibody for a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the DHFR signal to the loading control to compare its expression levels between parental and resistant cells.[3]

Visualizations

Workflow_for_Developing_Resistant_Cell_Line Start Parental Cell Line Determine_IC50 Determine Baseline IC50 (MTT Assay) Start->Determine_IC50 Culture_IC50 Culture cells with drug at IC50 concentration Determine_IC50->Culture_IC50 Recovery Wait for cell recovery and proliferation Culture_IC50->Recovery Stable_Growth Achieve Stable Growth (2-3 passages) Recovery->Stable_Growth Increase_Dose Increase Drug Dose (1.5x - 2.0x) Increase_Dose->Recovery Stable_Growth->Increase_Dose No High_Dose Cells stable at high drug concentration? Stable_Growth->High_Dose Yes Freeze_Stock Cryopreserve Stock Stable_Growth->Freeze_Stock High_Dose->Increase_Dose No Confirm_Resistance Confirm Resistance: Compare IC50 of Resistant vs. Parental Cells High_Dose->Confirm_Resistance Yes Resistant_Line Validated Resistant Cell Line Confirm_Resistance->Resistant_Line

Caption: Workflow for generating and validating a drug-resistant cell line.

Signaling_Pathway_and_Resistance cluster_0 Extracellular Space cluster_1 Cellular Environment Drug This compound Transporter Folate Transporter (e.g., RFC) Drug->Transporter Enters cell via Drug_In Intracellular Drug Transporter->Drug_In Efflux Efflux Pump (e.g., ABC Transporter) Drug_In->Efflux Pumped out DHFR DHFR Enzyme Drug_In->DHFR INHIBITS DHF Dihydrofolate (DHF) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Converts Synthesis DNA, RNA, Protein Synthesis THF->Synthesis Apoptosis Cell Cycle Arrest & Apoptosis Synthesis->Apoptosis Inhibition leads to R_Transporter Reduced Drug Influx (Transporter Mutation/Loss) R_Transporter->Transporter R_Efflux Increased Drug Efflux R_Efflux->Efflux R_DHFR DHFR Mutation or Gene Amplification R_DHFR->DHFR

Caption: Antifolate action and key mechanisms of cellular resistance.

References

Validation & Comparative

Unveiling the Potent DHFR Inhibition of 4-Aminopteroylaspartic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the inhibitory effects of 4-Aminopteroylaspartic acid and the well-established Dihydrofolate Reductase (DHFR) inhibitor, Methotrexate (B535133). This analysis is supported by experimental data and detailed protocols to validate the inhibitory efficacy of these compounds.

Dihydrofolate reductase is a critical enzyme in the folate metabolism pathway, essential for the synthesis of nucleotides and certain amino acids. Its inhibition disrupts DNA synthesis and cell proliferation, making it a key target for anticancer therapies. This guide provides a comparative overview of this compound, a compound of interest, against the widely used chemotherapeutic agent, Methotrexate.

Comparative Efficacy of DHFR Inhibitors

The therapeutic potential of a DHFR inhibitor is largely determined by its potency against the target enzyme. The following table summarizes the inhibitory activities (Ki and IC50 values) of Aminopterin (B17811) (4-Aminopteroylglutamic acid), a closely related analogue to this compound, and Methotrexate against human DHFR. Due to the scarcity of direct data on this compound, Aminopterin serves as a relevant proxy, differing only by a single methylene (B1212753) group in the side chain.

InhibitorTarget EnzymeKi (pM)IC50 (nM)
AminopterinHuman DHFR3.7[1][2]5.1[3]
MethotrexateHuman DHFR-~80[4]

Signaling Pathway and Mechanism of Action

DHFR plays a pivotal role in the folate metabolic pathway by catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are vital for DNA replication and cellular proliferation.[4][5] DHFR inhibitors, such as Aminopterin and Methotrexate, competitively bind to the active site of DHFR, preventing the production of THF and thereby halting DNA synthesis, leading to cell cycle arrest and apoptosis.[6][7]

DHFR_Pathway cluster_synthesis Nucleotide Synthesis DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) dNTPs dNTPs THF->dNTPs NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP Inhibitor This compound / Methotrexate Inhibitor->DHFR DNA DNA Synthesis dNTPs->DNA

Caption: Inhibition of DHFR by this compound or Methotrexate blocks the conversion of DHF to THF, a crucial step for DNA synthesis.

Experimental Validation of DHFR Inhibition

The inhibitory effect of a compound on DHFR is typically determined using an in vitro enzyme activity assay. The following workflow outlines the key steps in this process.

Caption: Experimental workflow for determining the in vitro inhibitory activity of a compound against DHFR.

Detailed Experimental Protocol: DHFR Enzyme Activity Assay

This protocol provides a standard method for determining the half-maximal inhibitory concentration (IC50) of a test compound against DHFR.

Principle: The activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ as dihydrofolate (DHF) is reduced to tetrahydrofolate (THF).[8][9] The rate of this decrease is proportional to DHFR activity. The inhibitory effect of a compound is quantified by measuring the reduction in the rate of NADPH oxidation in its presence.

Materials and Reagents:

  • Purified human DHFR enzyme

  • DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[8]

  • NADPH

  • Dihydrofolate (DHF)

  • Test compound (e.g., this compound)

  • Positive control inhibitor (e.g., Methotrexate)

  • DMSO (for dissolving compounds)

  • 96-well UV-transparent microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of DHFR enzyme in cold assay buffer.

    • Prepare stock solutions of NADPH, DHF, the test compound, and the positive control in appropriate solvents (e.g., assay buffer or DMSO).[8]

    • Prepare serial dilutions of the test compound and the positive control.

  • Assay Setup:

    • In a 96-well plate, add the following to the respective wells:

      • Blank: Assay buffer.[8]

      • No-inhibitor control (Maximum activity): Assay buffer, DHFR enzyme, and vehicle (e.g., DMSO).[8]

      • Test compound wells: Assay buffer, DHFR enzyme, and serial dilutions of the test compound.

      • Positive control wells: Assay buffer, DHFR enzyme, and serial dilutions of the positive control inhibitor.[8]

  • Pre-incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[8]

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding a mixture of DHF and NADPH to all wells.[8]

  • Data Acquisition:

    • Immediately begin monitoring the decrease in absorbance at 340 nm in a microplate reader at regular intervals (e.g., every 15-30 seconds) for a specified duration (e.g., 10-20 minutes).[8]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each concentration of the test compound and positive control using the following formula: % Inhibition = [1 - (V₀ of inhibitor well / V₀ of no-inhibitor control well)] x 100

  • IC50 Determination:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[8]

Conclusion

The available data on Aminopterin, a close structural analog of this compound, demonstrates its potent inhibitory activity against DHFR, surpassing that of the widely used drug Methotrexate. This suggests that this compound holds significant promise as a DHFR inhibitor. The provided experimental protocol offers a robust framework for researchers to independently validate these findings and further explore the therapeutic potential of this and other novel DHFR inhibitors.

References

A Comparative Analysis of 4-Aminopteroyl-L-aspartic Acid Analogues and Methotrexate in L1210 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of aminopterin (B17811) analogues, as a proxy for 4-Aminopteroylaspartic acid, and methotrexate (B535133) (MTX) in the L1210 murine leukemia cell line. The information presented herein is supported by experimental data from peer-reviewed studies and is intended to assist researchers in the fields of oncology and drug development.

Quantitative Performance Comparison

The following table summarizes the inhibitory potency of aminopterin (AMT) and methotrexate (MTX) analogues against dihydrofolate reductase (DHFR) and their cytotoxic effects on L1210 cells. The data indicates that while both classes of compounds are potent inhibitors of DHFR, the aminopterin analogues demonstrate greater cytotoxicity against L1210 cells in vitro.[1]

Compound ClassAnalogue StructureDHFR Inhibition ID50 (µM)L1210 Cytotoxicity ID50 (µM)
Aminopterin (AMT) Analogues N-(4-amino-4-deoxypteroyl)-L-homocysteic acid0.04 - 0.070.03 - 0.05
Methotrexate (MTX) Analogues Analogues with L-homocysteic acid or L-cysteic acid0.04 - 0.070.1 - 0.4

Mechanism of Action: Targeting the Folate Pathway

Both aminopterin analogues and methotrexate are antifolates that competitively inhibit dihydrofolate reductase (DHFR).[2][3] DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis.[2] By blocking DHFR, these compounds deplete the intracellular pool of THF, leading to the inhibition of nucleic acid synthesis and ultimately, cell death.[2][3]

Folate Metabolism and Antifolate Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotide_Synthesis Purine & Thymidylate Synthesis THF->Nucleotide_Synthesis Cofactor DHFR->THF Product Antifolates This compound / Methotrexate Antifolates->DHFR Inhibition DNA_RNA_Protein_Synthesis DNA, RNA & Protein Synthesis Nucleotide_Synthesis->DNA_RNA_Protein_Synthesis Cell_Death Cell Death DNA_RNA_Protein_Synthesis->Cell_Death

Caption: Inhibition of DHFR by antifolates disrupts nucleotide synthesis, leading to cell death.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate and compare the efficacy of this compound analogues and methotrexate in L1210 cells.

L1210 Cell Culture

The L1210 cell line, a murine lymphocytic leukemia line, is cultured in suspension.[4][5][6]

  • Media: Dulbecco's Modified Eagle's Medium (DMEM) or CO2-independent L-15 medium.[4][5] The medium is supplemented with 10% fetal bovine serum (FBS) or horse serum, 4.5 g/L glucose, 4 mM L-glutamine, 1.5 g/L NaHCO3, and 1.0 mM sodium pyruvate.[4][5][6]

  • Culture Conditions: Cells are maintained at 37°C.[5][6] For CO2-independent medium, a standard incubator is used, while DMEM requires a humidified atmosphere with 5% CO2.

  • Subculturing: Cultures are initiated at a density of 5 x 10^4 viable cells/mL.[6] The cells have a doubling time of 10 to 12 hours.[5] Cultures can be maintained by adding fresh medium or by splitting at a recommended ratio of 1:4 every 3 to 4 days.[5]

  • Cryopreservation: For long-term storage, cells are frozen in a freezing medium such as CM-1 and stored below -150°C.[5]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7]

MTT Cytotoxicity Assay Workflow Start Seed L1210 cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Add serial dilutions of test compounds Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Add_Solvent Add DMSO to dissolve formazan (B1609692) Incubate3->Add_Solvent Measure Measure absorbance at 570 nm Add_Solvent->Measure Analyze Calculate IC50 values Measure->Analyze

Caption: A generalized workflow for determining the cytotoxicity of compounds using the MTT assay.

Protocol:

  • Cell Seeding: L1210 cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[7]

  • Incubation: The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell recovery and adherence (if applicable, though L1210 are suspension cells).[7]

  • Compound Addition: Prepare serial dilutions of the test compounds (this compound analogues and methotrexate) in complete medium. The existing medium is removed and 100 µL of the compound dilutions are added to the respective wells.

  • Exposure: The cells are incubated with the compounds for a period of 48 to 72 hours.[7]

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[7]

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[7]

  • Data Analysis: The percentage of cell viability is calculated relative to a vehicle-treated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[7]

Dihydrofolate Reductase (DHFR) Inhibition Assay

This in vitro biochemical assay determines the inhibitory activity of the test compounds on purified DHFR enzyme.[2] The activity of DHFR is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.[2][8]

Materials and Reagents: [2][8]

  • Assay Buffer: 50 mM Tris-HCl, 50 mM NaCl, pH 7.5

  • Purified DHFR enzyme

  • NADPH solution

  • Dihydrofolate (DHF) solution

  • Test compounds (this compound analogues and methotrexate)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Protocol: [2][9]

  • Reagent Preparation: Prepare stock solutions of DHFR, NADPH, DHF, and the test compounds in the assay buffer (or DMSO for compounds).

  • Assay Setup: In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations (or a control vehicle), and the DHFR enzyme.

  • Pre-incubation: The plate is gently mixed and incubated at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[2]

  • Reaction Initiation: The reaction is initiated by adding the DHF substrate solution to all wells.

  • Kinetic Measurement: The plate is immediately placed in a microplate reader, and the absorbance at 340 nm is measured kinetically every 15-30 seconds for 10-20 minutes.[2]

  • Data Analysis: The rate of NADPH oxidation is determined from the linear portion of the absorbance curve. The inhibitory effect of the compounds is quantified by measuring the reduction in the rate of NADPH oxidation in their presence. The ID50 value is the concentration of the inhibitor that causes a 50% reduction in DHFR activity.

Conclusion

The available data suggests that while both aminopterin analogues and methotrexate are potent inhibitors of dihydrofolate reductase, aminopterin analogues exhibit superior cytotoxicity against L1210 leukemia cells in vitro.[1] This difference in cytotoxicity may be attributable to factors such as differential cellular uptake or intracellular polyglutamation, which can enhance drug retention and inhibitory activity.[1] Further investigation into the cellular pharmacology of this compound and its derivatives in L1210 cells is warranted to fully elucidate their therapeutic potential. The provided protocols offer a standardized framework for conducting such comparative studies.

References

Structure-Activity Relationship of 4-Aminopteroylaspartic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-aminopteroylaspartic acid analogs, primarily focusing on their role as inhibitors of dihydrofolate reductase (DHFR). This compound, commonly known as aminopterin (B17811), is a potent antifolate agent. Understanding how structural modifications to its core components—the pteridine (B1203161) ring, the p-aminobenzoyl linker, and the aspartic acid moiety—affect its biological activity is crucial for the rational design of novel therapeutics with improved efficacy and selectivity.

Core Structure of this compound (Aminopterin)

The fundamental structure of aminopterin serves as a scaffold for the analogs discussed in this guide. It consists of a pteridine ring, a p-aminobenzoyl group, and an L-aspartic acid residue. The 4-amino group on the pteridine ring is a critical feature for high-affinity binding to the active site of DHFR.

Comparative Analysis of Analog Activity

The inhibitory potency of this compound analogs against DHFR is a key determinant of their cytotoxic effects. This section presents available quantitative data from various studies, highlighting the impact of specific structural modifications.

Modifications of the Pteridine Ring

The pteridine ring is essential for the molecule's activity, and substitutions on this ring can significantly alter its inhibitory potential.

Analog/Modification Target Enzyme Inhibition Constant (Ki) Cell Line IC50 Key Findings & SAR Insights
Aminopterin (Parent Compound)Human recombinant DHFR3.7 pM[1]CCRF-CEM (Human leukemia)17 nM (median)[2]The 4-amino group is critical for high-affinity binding. Aminopterin is an exceptionally potent inhibitor.[1]
5-DeazaaminopterinE. coli & Chicken Liver DHFRNot specified, but tight-bindingL1210 (Murine leukemia)Significant anticancer activity[3]Replacement of N-5 with a carbon atom does not negatively affect the tightness of binding, indicating that N-5 is not essential for potent inhibition.[4]
2,4-Diaminopteridine derivativesSoybean LipoxygenaseIC50 down to 100 nM--The 4-amino substituent plays a crucial role in potency. Aromaticity and no substitution at position 7 are characteristic features for inhibition of xanthine (B1682287) oxidase by pteridines.[5][6]
Modifications of the p-Aminobenzoyl Moiety and Linker

Alterations to the central phenyl ring and the linker connecting it to the pteridine ring can influence binding affinity and cellular uptake.

Analog/Modification Target Enzyme Inhibition Constant (Ki) Cell Line IC50 Key Findings & SAR Insights
Meta and Ortho isomers of AminopterinDHFRWeak inhibitorsL1210 (Murine leukemia)Very little growth-inhibitory activity[7]The para-substitution pattern of the benzoyl ring is optimal for DHFR inhibition. Shifting the amino group to the meta or ortho position drastically reduces activity.[7]
Rotationally Restricted Aminopterin Analog (CH2 bridge)Human DHFR34 pMCCRF-CEM (Human leukemia)5.1 nMWhile still a potent inhibitor, the constrained conformation is less optimal for DHFR binding compared to the parent aminopterin. However, this modification increased binding to the reduced folate carrier (RFC).[6]
Modifications of the Aspartic Acid Side Chain

The aspartic acid portion of the molecule plays a significant role in its interaction with DHFR and in its cellular metabolism, particularly polyglutamylation.

Analog/Modification Target Enzyme Inhibition Constant (Ki) Cell Line IC50 Key Findings & SAR Insights
γ-Methylene and γ-Cyano substituted AminopterinDHFRNot specified, but active--The active site of DHFR can accommodate substitutions on the γ-carbon of the glutamate (B1630785) side chain, indicating some tolerance for modification at this position.[8]
Nα-(4-amino-4-deoxypteroyl)-Nδ-hemiphthaloyl-L-ornithine (PT523)DHFRExceptionally tight-binding-More cytotoxic than aminopterinReplacement of the glutamate side chain with a larger, more hydrophobic hemiphthaloyl-L-ornithine moiety leads to significantly tighter binding to DHFR and enhanced cytotoxicity. These analogs cannot be polyglutamylated.[9]
Analogs with a double bond in the side chainDHFRLess potent than parent drugL1210 (Murine leukemia)Diminished cell growth inhibitory potencyIntroduction of a double bond in the glutamate side chain reduces anti-DHFR activity and cellular potency.[7]

Signaling Pathways and Experimental Workflows

Dihydrofolate Reductase (DHFR) Signaling Pathway

Aminopterin and its analogs exert their primary effect by inhibiting DHFR, a crucial enzyme in the folate metabolism pathway. This inhibition depletes the intracellular pool of tetrahydrofolate (THF), a vital cofactor for the synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis. This ultimately leads to the cessation of cell proliferation and induction of apoptosis.

DHFR_Pathway cluster_0 Folate Metabolism DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) One_Carbon One-Carbon Metabolism THF->One_Carbon NADPH NADPH NADPH->DHFR Cofactor NADP NADP+ DHFR->THF Product DHFR->NADP Byproduct Aminopterin This compound Analogs Aminopterin->DHFR Inhibition Synthesis Purine & Thymidylate Synthesis One_Carbon->Synthesis DNA_RNA DNA & RNA Synthesis Synthesis->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation

Caption: DHFR signaling pathway and the inhibitory action of this compound analogs.

Experimental Workflow for DHFR Inhibition Assay

The following diagram outlines a typical workflow for determining the inhibitory potency of this compound analogs against DHFR in vitro.

DHFR_Assay_Workflow start Start reagents Prepare Reagents: - DHFR Enzyme - NADPH - DHF (Substrate) - Assay Buffer - Test Compounds start->reagents plate_setup Set up 96-well plate: - Blank (no enzyme) - Control (no inhibitor) - Test wells (with inhibitor) reagents->plate_setup pre_incubation Pre-incubate enzyme with inhibitor plate_setup->pre_incubation initiate_reaction Initiate reaction by adding DHF pre_incubation->initiate_reaction measurement Measure absorbance at 340 nm in kinetic mode initiate_reaction->measurement data_analysis Data Analysis: - Calculate reaction rates - Determine % inhibition - Plot dose-response curve measurement->data_analysis ic50 Calculate IC50/Ki data_analysis->ic50 end End ic50->end

Caption: Experimental workflow for an in vitro DHFR inhibition assay.

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol is a generalized method for determining the in vitro inhibitory activity of test compounds against DHFR.

Principle: The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The rate of this decrease is proportional to DHFR activity. The inhibitory effect of a compound is quantified by measuring the reduction in the rate of NADPH oxidation in its presence.[10][11][12][13]

Materials and Reagents:

  • Purified recombinant DHFR enzyme

  • NADPH

  • Dihydrofolic acid (DHF)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds (this compound analogs)

  • Positive control inhibitor (e.g., Methotrexate)

  • 96-well UV-transparent microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of DHFR enzyme, NADPH, DHF, and test compounds in appropriate solvents (e.g., assay buffer or DMSO).

    • On the day of the experiment, prepare fresh dilutions of all reagents to their final working concentrations in assay buffer.

  • Assay Plate Setup:

    • In a 96-well plate, add the following to the respective wells:

      • Blank: Assay buffer and DHF (to measure background absorbance).

      • Negative Control: Assay buffer, DHFR enzyme, and NADPH (represents 100% enzyme activity).

      • Positive Control: Assay buffer, DHFR enzyme, NADPH, and a known inhibitor like methotrexate (B535133).

      • Test Wells: Assay buffer, DHFR enzyme, NADPH, and serial dilutions of the test compound.

  • Pre-incubation:

    • Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding DHF to all wells except the blank.

    • Immediately place the plate in a microplate reader and begin kinetic measurement of the absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a specified duration (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate is known.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with test compounds.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Selected cancer cell line

  • Complete cell culture medium

  • Test compounds (this compound analogs)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[11]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds to the respective wells. Include vehicle-treated control wells.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 48-72 hours) to allow the compounds to exert their effects.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[11]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value, which represents the concentration required to inhibit cell growth by 50%.[10]

References

A Comparative Guide to the In Vivo and In Vitro Efficacy of 4-Aminopteroylaspartic Acid (Aminopterin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo and in vitro efficacy of 4-Aminopteroylaspartic acid, commonly known as Aminopterin (B17811). Aminopterin is a potent antifolate agent that functions as a competitive inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the synthesis of nucleotides.[1] By blocking DHFR, aminopterin disrupts DNA, RNA, and protein synthesis, leading to its antineoplastic effects.[1] This guide summarizes key experimental data, details relevant methodologies, and visualizes the underlying biological pathways to offer an objective assessment of aminopterin's performance.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of aminopterin across various cancer types.

Table 1: In Vitro Efficacy of Aminopterin
Cell LineCancer TypeIC50 ValueReference
CCRF-CEMAcute Lymphoblastic Leukemia4.4 nM[2]
NALM-6Acute Lymphoblastic LeukemiaMedian: 17 nM (for a panel of 6 pediatric leukemia/lymphoma cell lines)[3]
COG-LL-356Acute Lymphoblastic LeukemiaNot specified[4]
L1210Murine Leukemia2 nM[2]
HeLaCervical Cancer8.3 nM - 31 nM[2]
HuTu80Duodenal Adenocarcinoma4.7 nM[2]
KBNasopharyngeal Carcinoma0.003 µg/mL[2]
Table 2: In Vivo Efficacy of Aminopterin
Animal ModelCancer TypeTreatment RegimenKey OutcomesReference
ChildrenRefractory Acute Lymphoblastic Leukemia (ALL)Weekly oral aminopterin (2 mg/m² in two doses, 12 hours apart)27% (6 of 22) of children had clinically significant responses.[5]
NOD/SCID MiceAcute Lymphoblastic Leukemia (ALL) Xenografts (ALL-3, ALL-16, ALL-19)0.25 mg/kg or 0.5 mg/kg, intraperitoneallySignificantly delayed disease progression.[4]
MiceLeukemia and Lymphoma XenograftsNot specifiedSignificantly extended event-free survival in 3 out of 4 xenografts, with activity equivalent to methotrexate.[6]
AnimalsCarcinoma, Sarcoma, and MelanomaNot specifiedShowed an effect on tumor growth.[7]

Mechanism of Action: Dihydrofolate Reductase Inhibition

Aminopterin exerts its cytotoxic effects by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway. This inhibition depletes the intracellular pool of tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA. The resulting disruption of nucleic acid synthesis ultimately leads to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.

DHFR_Inhibition_Pathway Mechanism of Action of Aminopterin Folic Acid Folic Acid Dihydrofolate (DHF) Dihydrofolate (DHF) Folic Acid->Dihydrofolate (DHF) Dihydrofolate Reductase (DHFR) Dihydrofolate Reductase (DHFR) Dihydrofolate (DHF)->Dihydrofolate Reductase (DHFR) Tetrahydrofolate (THF) Tetrahydrofolate (THF) Purine Synthesis Purine Synthesis Tetrahydrofolate (THF)->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis Tetrahydrofolate (THF)->Thymidylate Synthesis Dihydrofolate Reductase (DHFR)->Tetrahydrofolate (THF) Inhibition Aminopterin Aminopterin Aminopterin->Dihydrofolate Reductase (DHFR) Inhibits DNA, RNA, and Protein Synthesis DNA, RNA, and Protein Synthesis Purine Synthesis->DNA, RNA, and Protein Synthesis Thymidylate Synthesis->DNA, RNA, and Protein Synthesis Cell Proliferation Cell Proliferation DNA, RNA, and Protein Synthesis->Cell Proliferation

Caption: Dihydrofolate Reductase (DHFR) Inhibition Pathway by Aminopterin.

Experimental Protocols

In Vitro Cytotoxicity Assay: Sulforhodamine B (SRB) Assay

This protocol is adapted from methodologies used to determine the in vitro cytotoxicity of antifolates.[3]

  • Cell Plating: Seed cells in 96-well microtiter plates at a suitable density and allow them to adhere overnight under standard cell culture conditions.

  • Compound Treatment: Treat the cells with a range of aminopterin concentrations and incubate for a period of 120 hours.[3]

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least one hour.

  • Staining: Wash the plates with water and air-dry. Add 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove the SRB solution and wash the plates with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Air-dry the plates and add 10 mM Tris base solution to each well to solubilize the bound dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. The absorbance is proportional to the cellular protein content, which reflects cell viability.

  • Data Analysis: Calculate the IC50 value, which is the concentration of aminopterin that causes 50% inhibition of cell growth compared to untreated controls.

SRB_Assay_Workflow SRB Assay Workflow A Seed Cells in 96-well Plate B Add Aminopterin (Varying Concentrations) A->B C Incubate for 120 hours B->C D Fix Cells with TCA C->D E Stain with Sulforhodamine B D->E F Wash with Acetic Acid E->F G Solubilize Dye with Tris Base F->G H Measure Absorbance at 540 nm G->H I Calculate IC50 Value H->I

Caption: Workflow for the Sulforhodamine B (SRB) Cytotoxicity Assay.

In Vivo Efficacy Study: Xenograft Mouse Model

This protocol outlines a general procedure for assessing the anti-tumor efficacy of aminopterin in a xenograft mouse model.[8]

  • Cell Preparation and Implantation:

    • Culture human cancer cells in vitro.

    • Harvest and resuspend the cells in a suitable medium, such as a mixture of PBS and Matrigel.

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., NOD/SCID mice).[4][8]

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor formation and growth.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer aminopterin to the treatment group via a clinically relevant route, such as intraperitoneal injection or oral gavage.[4][9] The control group receives a vehicle control.

    • The dosage and schedule should be based on previous studies (e.g., 0.25-0.5 mg/kg).[4]

  • Efficacy Evaluation:

    • Measure tumor volume and mouse body weight regularly (e.g., twice weekly).

    • Monitor the overall health and survival of the mice.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

  • Data Analysis:

    • Compare the tumor growth rates and survival between the treatment and control groups to determine the in vivo efficacy of aminopterin.

Xenograft_Study_Workflow In Vivo Xenograft Study Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_evaluation Evaluation A Culture Cancer Cells B Implant Cells into Mice A->B C Monitor Tumor Growth B->C D Randomize Mice C->D E Administer Aminopterin or Vehicle D->E F Measure Tumor Volume & Body Weight E->F G Monitor Survival F->G H Excise Tumors for Analysis G->H I Analyze Data (Tumor Growth Inhibition, Survival) H->I

Caption: General Workflow for an In Vivo Xenograft Efficacy Study.

Comparison and Conclusion

The available data demonstrates that aminopterin is a highly potent cytotoxic agent in vitro, with IC50 values in the low nanomolar range across a variety of hematological and solid tumor cell lines. This high in vitro potency translates to significant antitumor activity in vivo. Clinical studies in pediatric patients with refractory acute lymphoblastic leukemia have shown meaningful response rates.[5] Preclinical xenograft models in mice further support its efficacy in leukemia and lymphoma, where it demonstrated activity comparable to methotrexate.[6]

While the direct comparison of in vivo and in vitro efficacy is complex and influenced by factors such as pharmacokinetics, drug delivery, and the tumor microenvironment, the existing evidence strongly indicates that aminopterin's potent in vitro activity is a reliable predictor of its potential for in vivo therapeutic benefit. Further preclinical studies, particularly in a wider range of solid tumor xenograft models, would be beneficial to fully elucidate its therapeutic potential across different cancer types. The detailed protocols and pathway information provided in this guide serve as a valuable resource for researchers designing and interpreting future studies on aminopterin and other antifolate drugs.

References

A Comparative Analysis of 4-Aminopteroylaspartic Acid (Aminopterin) and Pemetrexed for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two pivotal folate antagonists, aminopterin (B17811) and pemetrexed (B1662193), reveals distinct enzymatic inhibition profiles and cytotoxic potencies. While both drugs disrupt folate metabolism, a crucial pathway for cell proliferation, pemetrexed distinguishes itself as a multi-targeted agent, whereas aminopterin exhibits potent and specific inhibition of a single key enzyme.

This guide provides a comprehensive comparison of aminopterin (also known as 4-aminopteroic acid or 4-aminofolic acid) and pemetrexed, focusing on their mechanisms of action, chemical properties, and in vitro efficacy. The information is intended to assist researchers, scientists, and drug development professionals in understanding the key differences between these two important chemotherapeutic agents.

Chemical and Physical Properties

Aminopterin and pemetrexed are both structurally analogous to folic acid, enabling them to competitively inhibit folate-dependent enzymes. However, their distinct chemical structures underpin their different target specificities and pharmacological properties.

Feature4-Aminopteroylaspartic Acid (Aminopterin)Pemetrexed
IUPAC Name (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid(2S)-2-{[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino}pentanedioic acid
Molecular Formula C₁₉H₂₀N₈O₅C₂₀H₂₁N₅O₆
Molar Mass 440.41 g/mol 427.42 g/mol
Appearance Orange-yellow powderWhite to off-white lyophilized powder

Mechanism of Action: A Tale of Two Inhibition Strategies

The primary difference between aminopterin and pemetrexed lies in their enzymatic targets within the folate pathway.

Aminopterin is a potent, competitive inhibitor of dihydrofolate reductase (DHFR) .[1][2] DHFR is responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines and thymidylate. By binding tightly to DHFR, aminopterin depletes the cellular pool of THF, leading to the cessation of DNA, RNA, and protein synthesis, ultimately resulting in cell death.[1][2]

Pemetrexed , in contrast, is a multi-targeted antifolate that inhibits three key enzymes in the folate pathway:

  • Thymidylate Synthase (TS)

  • Dihydrofolate Reductase (DHFR)

  • Glycinamide (B1583983) Ribonucleotide Formyltransferase (GARFT) [3][4]

By inhibiting TS, pemetrexed directly blocks the synthesis of thymidylate, a crucial component of DNA.[4] Its inhibition of GARFT disrupts the de novo purine (B94841) biosynthesis pathway.[4] While it also inhibits DHFR, this action is considered less pharmacologically significant compared to its effects on TS and GARFT.[5] This multi-targeted approach provides a broader disruption of nucleotide synthesis.

Folate Metabolism and Inhibition Sites cluster_purine Purine Synthesis cluster_pyrimidine Pyrimidine Synthesis cluster_folate_cycle Folate Cycle GARFT GARFT Purines Purines GARFT->Purines dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP TS->dTMP DHF Dihydrofolate (DHF) TS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) THF->GARFT THF->TS DHFR->THF Pemetrexed Pemetrexed Pemetrexed->GARFT Pemetrexed->TS Pemetrexed->DHFR Aminopterin Aminopterin Aminopterin->DHFR

Figure 1. Simplified signaling pathway of folate metabolism, highlighting the inhibitory targets of Pemetrexed and Aminopterin.

Comparative Efficacy: In Vitro Data

Direct comparison of the in vitro potency of aminopterin and pemetrexed is challenging due to variations in experimental conditions across different studies. However, available data consistently demonstrate that aminopterin is a more potent inhibitor of DHFR and exhibits greater cytotoxicity in some cancer cell lines.

Enzymatic Inhibition
CompoundTarget EnzymeInhibition Constant (Kᵢ)
Aminopterin Dihydrofolate Reductase (DHFR)3.7 pM
Thymidylate Synthase (TS)No direct inhibition data found
Glycinamide Ribonucleotide Formyltransferase (GARFT)No direct inhibition data found
Pemetrexed Dihydrofolate Reductase (DHFR)Data not consistently reported for parent drug
Thymidylate Synthase (TS)Polyglutamated forms are potent inhibitors; specific Kᵢ for parent drug not consistently reported
Glycinamide Ribonucleotide Formyltransferase (GARFT)Polyglutamated forms are potent inhibitors; specific Kᵢ for parent drug not consistently reported

Note: The inhibitory activity of pemetrexed is significantly enhanced upon intracellular polyglutamation.

Cytotoxicity (IC₅₀)

A head-to-head study comparing the cytotoxicity of several antifolates in a panel of six pediatric leukemia and lymphoma cell lines provides a direct comparison of aminopterin and pemetrexed.

CompoundMedian IC₅₀ (nM)
Aminopterin 17[1]
Pemetrexed 155[1]

Data from a 120-hour drug exposure using the sulforhodamine B assay.[1]

These results indicate that aminopterin is approximately 9-fold more potent than pemetrexed in terms of its cytotoxic effect in these specific cell lines.

Experimental Protocols

The following are summaries of standard experimental protocols used to evaluate the inhibitory activity of compounds like aminopterin and pemetrexed.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay measures the inhibition of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺.

Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a reductant. The consumption of NADPH leads to a decrease in absorbance at 340 nm.

General Procedure:

  • A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), NADPH, and the DHFR enzyme.

  • The inhibitor (aminopterin or pemetrexed) at various concentrations is added to the reaction mixture and pre-incubated.

  • The reaction is initiated by the addition of the substrate, DHF.

  • The decrease in absorbance at 340 nm is measured over time using a spectrophotometer.

  • The rate of reaction is calculated from the linear portion of the absorbance curve.

  • The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.

  • IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

cluster_workflow DHFR Inhibition Assay Workflow Prepare Reaction Mix Prepare Reaction Mix Add Inhibitor Add Inhibitor Prepare Reaction Mix->Add Inhibitor Pre-incubate Pre-incubate Add Inhibitor->Pre-incubate Add DHF (Substrate) Add DHF (Substrate) Pre-incubate->Add DHF (Substrate) Measure Absorbance (340 nm) Measure Absorbance (340 nm) Add DHF (Substrate)->Measure Absorbance (340 nm) Calculate Reaction Rate Calculate Reaction Rate Measure Absorbance (340 nm)->Calculate Reaction Rate Determine % Inhibition Determine % Inhibition Calculate Reaction Rate->Determine % Inhibition Calculate IC50 Calculate IC50 Determine % Inhibition->Calculate IC50

Figure 2. General workflow for a DHFR inhibition assay.

Thymidylate Synthase (TS) Inhibition Assay

The activity of TS is also commonly measured spectrophotometrically by monitoring the increase in absorbance at 340 nm, which is coupled to the oxidation of THF to DHF.

Principle: TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) using 5,10-methylenetetrahydrofolate as a methyl donor. This reaction also results in the oxidation of THF to DHF. The regeneration of THF from DHF by DHFR consumes NADPH, which can be monitored at 340 nm.

General Procedure:

  • A reaction mixture is prepared containing a buffer, dUMP, 5,10-methylenetetrahydrofolate, and a coupling enzyme system (DHFR and NADPH).

  • The inhibitor (e.g., pemetrexed) is added at various concentrations.

  • The reaction is initiated by the addition of the TS enzyme.

  • The decrease in absorbance at 340 nm due to NADPH consumption is measured over time.

  • The rate of reaction is determined and used to calculate the percentage of inhibition and IC₅₀ values.

Glycinamide Ribonucleotide Formyltransferase (GARFT) Inhibition Assay

Inhibition of GARFT is often assessed in whole cells by measuring the accumulation of the substrate, glycinamide ribonucleotide (GAR), or by determining the effect on purine nucleotide pools.

Principle: GARFT catalyzes the formylation of GAR to formylglycinamide ribonucleotide (FGAR) in the de novo purine synthesis pathway. Inhibition of GARFT leads to the accumulation of GAR and depletion of downstream purine nucleotides.

General Procedure (using radiolabeled substrate):

  • Cells are cultured in the presence of a radiolabeled purine precursor (e.g., [¹⁴C]glycine).

  • The cells are treated with the GARFT inhibitor (e.g., pemetrexed) at various concentrations.

  • After an incubation period, cellular metabolites are extracted.

  • The radiolabeled GAR is separated from other metabolites using techniques such as high-performance liquid chromatography (HPLC).

  • The amount of accumulated radiolabeled GAR is quantified, which is indicative of GARFT inhibition.

Conclusion

Aminopterin and pemetrexed, while both classified as antifolates, exhibit distinct mechanisms of action that influence their cytotoxic profiles. Aminopterin's high potency is derived from its tight binding and specific inhibition of DHFR. In contrast, pemetrexed's broader inhibitory activity against TS, DHFR, and GARFT provides a multi-pronged attack on nucleotide synthesis. The in vitro data presented here suggests that aminopterin is a more potent cytotoxic agent in certain cancer cell lines, likely due to its powerful inhibition of DHFR. The choice between these or similar antifolates in a research or clinical setting will depend on the specific cellular context, the expression levels of the target enzymes, and the desired therapeutic outcome. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and potential synergistic or antagonistic interactions of these compounds in various cancer models.

References

A Comparative Guide to Assessing the Polyglutamation of 4-Aminopteroylaspartic Acid and Related Antifolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for assessing the polyglutamation of the antifolate, 4-Aminopteroylaspartic acid. As direct experimental data for this specific compound is limited in publicly available literature, this guide draws upon the extensive research conducted on the structurally similar and well-characterized antifolate, methotrexate (B535133) (MTX). The principles and experimental protocols detailed herein are directly applicable to the study of this compound and other novel antifolate drugs.

The intracellular addition of multiple glutamate (B1630785) residues, a process known as polyglutamation, is a critical determinant of the efficacy and cellular retention of antifolate drugs.[1][2] This modification is catalyzed by the enzyme folylpoly-γ-glutamate synthetase (FPGS) and is essential for the potent inhibition of target enzymes involved in nucleotide synthesis.[1][3][4] Consequently, accurate assessment of polyglutamation is paramount in the preclinical and clinical development of this class of compounds.

This guide compares the most prevalent analytical techniques used to quantify polyglutamate species: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, it provides a protocol for an enzymatic assay to determine the activity of FPGS, the key enzyme in the polyglutamation pathway.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for quantifying polyglutamated antifolates depends on the specific requirements of the study, such as sensitivity, specificity, and the need to differentiate between various polyglutamate chain lengths. LC-MS/MS has emerged as the gold standard due to its superior sensitivity and specificity.[5][6]

Parameter High-Performance Liquid Chromatography (HPLC) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Enzymatic Assay (FPGS Activity)
Principle Separation of analytes based on physicochemical properties, with detection by UV or fluorescence.[7][8]Separation by HPLC followed by mass-based detection and fragmentation for specific identification and quantification.[5][9]Measures the rate of enzymatic addition of glutamate to the drug substrate by quantifying the product formed.[10][11]
Specificity Moderate; co-eluting compounds can interfere with quantification.High; provides structural confirmation and can distinguish between different polyglutamate forms with high confidence.[5][9]Indirect; measures enzyme activity, not the direct concentration of polyglutamates in a sample.
Sensitivity (Lower Limit of Quantification) ~10-50 nM range.0.1 - 1 nM range for individual polyglutamates.[5][9][12]Dependent on the detection of the product; can be highly sensitive when coupled with LC-MS/MS.
Quantitative Data Can quantify total and sometimes individual polyglutamates, though resolution can be challenging for longer chains.[13]Precisely quantifies individual polyglutamate species (e.g., PG1, PG2, PG3, etc.).[5][12][14]Provides enzyme kinetic parameters (Km, Vmax).[10][11]
Throughput Moderate.High, with run times as short as 3-6 minutes per sample.[6][12]Low to moderate, requires incubation steps.
Primary Application Routine therapeutic drug monitoring where high sensitivity for individual species is not critical.Definitive quantification of individual polyglutamate species in research and clinical samples.[7]Phenotyping studies to assess inter-individual variability in drug metabolism.[10][11]
Data Presentation: Performance of LC-MS/MS for Polyglutamate Quantification

The following table summarizes typical validation parameters for an LC-MS/MS method for the quantification of methotrexate polyglutamates (MTX-PGs) in red blood cells (RBCs), a common surrogate matrix.[5][14] These data highlight the method's precision, accuracy, and sensitivity.

Parameter MTX-PG2 MTX-PG3 MTX-PG4 MTX-PG5
Linearity (R²) >0.99>0.99>0.99>0.99
Lower Limit of Quantification (LLOQ) 1 nM1 nM1 nM1 nM
Intra-day Precision (%CV) 1-4%1-4%1-4%1-4%
Inter-day Precision (%CV) 6-15%6-15%6-15%6-15%
Recovery (%) 98-100%98-100%98-100%98-100%
Matrix Effect (%) 95-99%95-99%95-99%95-99%
(Data compiled from published literature on LC-MS/MS method validation for MTX-PGs.[5])

Visualized Pathways and Workflows

To better illustrate the underlying biological and experimental processes, the following diagrams have been generated.

Polyglutamation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Antifolate_out This compound (or Methotrexate) Antifolate_in Antifolate Antifolate_out->Antifolate_in SLC19A1 Transporter FPGS FPGS Antifolate_in->FPGS Efflux Efflux Transporter (e.g., ABC) Antifolate_in->Efflux Antifolate_PG1 Antifolate-Glu₁ Antifolate_PG1->FPGS Antifolate_PGn Antifolate-Glu₂₋ₙ DHFR_inactive Inactive DHFR Antifolate_PGn->DHFR_inactive Inhibition GGH GGH Antifolate_PGn->GGH DHFR_active Active DHFR THF THF DHFR_active->THF DHF DHF DHF->DHFR_active FPGS->Antifolate_PG1 + Glutamate + ATP FPGS->Antifolate_PGn + Glutamate + ATP GGH->Antifolate_in - Glutamate Efflux->Antifolate_out Efflux

Caption: Intracellular pathway of antifolate polyglutamation and action.

Analytical_Workflow start Biological Sample (e.g., Red Blood Cells) prep Sample Preparation (Lysis, Protein Precipitation) start->prep spe Solid-Phase Extraction (SPE) prep->spe hplc UPLC / HPLC Separation (C18 Column) spe->hplc ms Tandem Mass Spectrometry (MS/MS Detection) hplc->ms data Data Analysis (Quantification of PG₁₋ₙ) ms->data

Caption: General workflow for LC-MS/MS analysis of polyglutamates.

Experimental Protocols

Quantification of Polyglutamates by LC-MS/MS

This protocol is adapted from established methods for quantifying methotrexate polyglutamates in red blood cells (RBCs).[5][6]

a) Sample Preparation:

  • Collect whole blood in EDTA-containing tubes.

  • Centrifuge at 1,700 x g to separate plasma and RBCs.

  • Isolate and store the packed RBC pellet at -80°C until analysis.[5]

  • Thaw RBC pellets and lyse with a suitable lysis buffer.

  • Precipitate proteins by adding a cold solution of perchloric acid.[9]

  • Centrifuge to pellet the precipitated protein and collect the supernatant.

  • Neutralize the supernatant and proceed to solid-phase extraction (SPE) for sample cleanup and concentration.[9]

b) LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).[5]

    • Mobile Phase A: 10 mM ammonium (B1175870) bicarbonate (pH 10) in water.[6]

    • Mobile Phase B: Methanol.[6]

    • Gradient: A linear gradient from 5% to 100% Mobile Phase B over several minutes to elute the parent drug and its polyglutamate derivatives.

    • Flow Rate: 0.2 - 0.4 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.[6]

    • Detection: Multiple Reaction Monitoring (MRM) is used to detect specific precursor-to-product ion transitions for the parent drug and each polyglutamate species (PG1 through PGn).

    • Internal Standards: Stable isotope-labeled internal standards for each polyglutamate species should be used for accurate quantification.[5]

c) Data Analysis:

  • Generate a calibration curve for each polyglutamate species using standards of known concentrations.

  • Quantify the concentration of each polyglutamate in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Enzymatic Assay for Folylpoly-γ-glutamate Synthetase (FPGS) Activity

This protocol measures the activity of FPGS in cell lysates by quantifying the formation of the diglutamate product (PG2).[10][11]

a) Preparation of Cell Lysate:

  • Prepare a packed erythrocyte pellet as described in the LC-MS/MS protocol.

  • Lyse the cells in a hypotonic buffer on ice.

  • Centrifuge to remove cell debris and collect the supernatant (lysate) containing the cytosolic FPGS enzyme.

b) Enzymatic Reaction:

  • Prepare a reaction buffer (e.g., Tris buffer, pH 8.85) containing:

    • 10 mM ATP

    • 20 mM MgCl₂

    • 20 mM KCl

    • 10 mM DTT

    • 4 mM L-glutamic acid

    • 0.25 mM this compound (or MTX as substrate).[10]

  • Initiate the reaction by adding a specific amount of cell lysate to the pre-warmed reaction buffer.

  • Incubate the reaction at 37°C for a defined period (e.g., 2 hours).

  • Stop the reaction by adding a quenching solution, such as cold perchloric acid.

c) Product Quantification:

  • Process the quenched reaction mixture as described in the LC-MS/MS sample preparation protocol (protein precipitation, SPE).

  • Quantify the amount of the diglutamate product (Antifolate-Glu₂) formed using a validated LC-MS/MS method.

  • Calculate the FPGS activity, typically expressed as pmol of product formed per hour per mg of protein or per mL of packed cells.[11]

References

A Comparative Meta-Analysis of Methotrexate in Clinical Trials for Inflammatory Arthropathies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trials involving Methotrexate (B535133), a pivotal 4-Aminopteroylaspartic acid derivative. It offers an objective comparison of its performance and includes supporting experimental data, detailed methodologies, and visualizations of its mechanism of action.

Efficacy and Safety of Methotrexate: A Quantitative Comparison

The following tables summarize the quantitative data from meta-analyses of randomized controlled trials (RCTs) evaluating Methotrexate (MTX) in the treatment of Rheumatoid Arthritis (RA) and Osteoarthritis (OA).

Table 1: Efficacy of Methotrexate in Rheumatoid Arthritis
Outcome MeasureComparisonResult95% Confidence IntervalP-valueCitation
Remission (DAS28-ESR ≤2.6) MTX vs. ControlHigher in MTX group1.40, 1.97<0.00001[1]
Tender Joint Count (TJC) Reduction MTX vs. Placebo-5.18 jointsNot SpecifiedNot Specified[2]
ACR20 Response Subcutaneous MTX vs. Oral MTXHigher with SC MTX (85% vs 77%)Not Specified<0.05[3]

DAS28-ESR: Disease Activity Score 28 using Erythrocyte Sedimentation Rate. ACR20: American College of Rheumatology 20% improvement criteria.

Table 2: Efficacy of Methotrexate in Osteoarthritis
Outcome MeasureComparisonResult (WMD/SMD/RR)95% Confidence IntervalP-valueCitation
Pain Reduction (VAS) MTX vs. PlaceboWMD: -0.66-1.08, -0.240.002[4]
Pain Reduction MTX vs. PlaceboSMD: -0.44-0.67, -0.200.0003[5]
WOMAC Score - Stiffness MTX vs. PlaceboWMD: -0.72-1.04, -0.41<0.00001[4]
WOMAC Score - Function MTX vs. PlaceboWMD: -7.72-13.56, -1.870.01[4]
Ineffective Rate MTX vs. ControlRR: 0.400.24, 0.670.004[4]

WMD: Weighted Mean Difference. SMD: Standardized Mean Difference. RR: Risk Ratio. VAS: Visual Analog Scale. WOMAC: Western Ontario and McMaster Universities Osteoarthritis Index.

Table 3: Safety Profile of Methotrexate (Adverse Events)
ConditionComparisonResult (MD/RR)95% Confidence IntervalP-valueCitation
Rheumatoid Arthritis MTX vs. ControlMD: 1.46 (Higher incidence in MTX group)1.10, 1.920.008[6]
Rheumatoid Arthritis (ALT Levels) MTX vs. ControlNo significant difference0.28, 1.520.32[6]
Osteoarthritis MTX vs. PlaceboRR: 0.88 (No significant increase)0.75, 1.020.09[5]

MD: Mean Difference. RR: Risk Ratio. ALT: Alanine Aminotransferase.

Signaling Pathways and Mechanisms of Action

Methotrexate's primary mechanism of action involves the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis.[2][7] This inhibition disrupts the proliferation of rapidly dividing cells, including inflammatory cells. Additionally, methotrexate is known to suppress the JAK/STAT signaling pathway, which is critical for the action of many pro-inflammatory cytokines.[8]

Methotrexate_Folate_Pathway cluster_cell Cellular Environment MTX Methotrexate DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Conversion Purines_Pyrimidines Purine & Pyrimidine Synthesis THF->Purines_Pyrimidines Required for DNA_RNA DNA & RNA Synthesis Purines_Pyrimidines->DNA_RNA Cell_Proliferation Inflammatory Cell Proliferation DNA_RNA->Cell_Proliferation

Caption: Methotrexate's inhibition of the folate pathway.

Methotrexate_JAK_STAT_Pathway cluster_pathway JAK/STAT Signaling Pathway Cytokine Pro-inflammatory Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK Janus Kinase (JAK) Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates pSTAT Phosphorylated STAT (pSTAT) Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Induces MTX Methotrexate MTX->JAK Suppresses

Caption: Suppression of the JAK/STAT pathway by Methotrexate.

Experimental Protocols

Below is a synthesized protocol for a typical randomized, double-blind, placebo-controlled clinical trial evaluating the efficacy and safety of methotrexate in patients with inflammatory arthritis, based on methodologies reported in multiple studies.[9][10][11]

1. Study Design and Participants:

  • Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group trial.

  • Inclusion Criteria:

    • Adults (≥18 years) diagnosed with active Rheumatoid Arthritis according to the American College of Rheumatology/European League Against Rheumatism (ACR/EULAR) 2010 criteria.

    • Active disease defined by a specific number of swollen and tender joints and elevated inflammatory markers (e.g., C-reactive protein or erythrocyte sedimentation rate).

    • Willingness to provide informed consent.

  • Exclusion Criteria:

    • Previous treatment with methotrexate or other disease-modifying antirheumatic drugs (DMARDs).

    • Significant comorbidities (e.g., severe renal or hepatic impairment, active infections).

    • Pregnancy or lactation.

2. Randomization and Blinding:

  • Eligible participants are randomly allocated in a 1:1 ratio to receive either methotrexate or a matching placebo.

  • Randomization is typically stratified by center and baseline disease activity.

  • Both participants and investigators assessing outcomes are blinded to the treatment allocation.

3. Intervention:

  • Experimental Arm: Oral or subcutaneous methotrexate, initiated at a dose of 7.5-15 mg once weekly.[4][12] The dose may be escalated (e.g., by 2.5-5 mg every 2-4 weeks) to a target dose of 20-25 mg per week, based on efficacy and tolerability.[3][5]

  • Control Arm: Identical placebo administered on the same schedule.

  • Concomitant Medication: All participants typically receive folic acid supplementation (e.g., 5 mg weekly) to mitigate potential side effects.[10] Stable doses of non-steroidal anti-inflammatory drugs (NSAIDs) may be permitted.

4. Outcome Measures:

  • Primary Efficacy Endpoint: The proportion of patients achieving a specific level of disease improvement at a predefined time point (e.g., 24 weeks), such as ACR20 response or disease remission (DAS28 < 2.6).

  • Secondary Efficacy Endpoints:

    • Changes in disease activity scores (e.g., DAS28, Clinical Disease Activity Index).

    • Patient-reported outcomes (e.g., pain on a Visual Analog Scale, Health Assessment Questionnaire).

    • Changes in individual components of the ACR response criteria (tender and swollen joint counts).

  • Safety Endpoints: Incidence of adverse events (AEs) and serious adverse events (SAEs), monitored through clinical evaluation and regular laboratory tests (complete blood count, liver function tests, serum creatinine).[4]

5. Statistical Analysis:

  • The primary analysis is typically performed on the intention-to-treat (ITT) population.

  • The proportion of responders in each group is compared using a chi-squared test or logistic regression, adjusted for stratification variables.

  • Continuous secondary outcomes are analyzed using mixed-effects models for repeated measures or analysis of covariance (ANCOVA).

Clinical Trial Workflow

The following diagram illustrates a typical workflow for a clinical trial of methotrexate.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Baseline Baseline Assessment (Disease Activity, Labs) Consent->Baseline Randomization Randomization (1:1) Baseline->Randomization Arm_MTX Treatment Arm: Methotrexate + Folic Acid Randomization->Arm_MTX Group A Arm_Placebo Control Arm: Placebo + Folic Acid Randomization->Arm_Placebo Group B FollowUp Follow-up Visits (e.g., Weeks 4, 12, 24, 52) - Efficacy Assessments - Safety Monitoring Arm_MTX->FollowUp Arm_Placebo->FollowUp Primary_Endpoint Primary Endpoint Analysis (e.g., at 24 Weeks) FollowUp->Primary_Endpoint Final_Analysis Final Data Analysis Primary_Endpoint->Final_Analysis Continue Follow-up or Proceed to Final Analysis Reporting Study Report & Publication Final_Analysis->Reporting

Caption: A typical workflow for a methotrexate clinical trial.

References

Safety Operating Guide

Navigating the Disposal of 4-Aminopteroylaspartic Acid: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the operational and disposal procedures for 4-Aminopteroylaspartic acid, ensuring adherence to safety protocols and regulatory compliance.

It is imperative to note that a specific Safety Data Sheet (SDS) for this compound was not located in the available resources. The following procedures are based on general best practices for the disposal of hazardous laboratory chemicals. Researchers must obtain and consult the specific SDS for this compound from the supplier before handling or disposing of the substance. The SDS will provide detailed information on the chemical's specific hazards, handling precautions, and required disposal methods.

Immediate Safety and Handling Precautions

Before proceeding with any disposal protocol, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat.[1][2][3] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][2][3]

Step-by-Step Disposal Protocol

The disposal of this compound, like many specialized research chemicals, requires a systematic approach to ensure safety and compliance with environmental regulations.

  • Waste Identification and Segregation:

    • Characterize the waste. Determine if it is a solid, a liquid solution, or contaminated labware (e.g., gloves, pipette tips, containers).

    • Segregate waste containing this compound from other chemical waste streams to prevent inadvertent reactions.[4] Incompatible wastes, such as strong acids and bases, must be stored separately.

  • Containerization:

    • Use a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical properties of this compound.[4]

    • The original manufacturer's container, if empty and in good condition, can be a suitable option for collecting waste of the same chemical.[4]

    • Ensure the container has a secure, leak-proof lid and is kept closed except when adding waste.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.

    • Include the date when the first waste was added to the container. All hazardous waste must be collected within 90 days from the date waste is first put into the container.

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.

    • The SAA should have secondary containment to capture any potential leaks or spills.

  • Disposal Request:

    • Once the container is full or the accumulation time limit is approaching, request a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain or in the regular trash.[4] The SDS for a related compound, Aminopterin, indicates it is very toxic to aquatic life with long-lasting effects, reinforcing the need for professional disposal.[1]

Quantitative Disposal Guidelines

The following table summarizes general quantitative limits for laboratory chemical waste, which should be confirmed with your institution's specific policies and local regulations.

ParameterGuidelineCitation
Satellite Accumulation Area (SAA) Volume Limit Up to 55 gallons of hazardous waste
P-listed (Acutely Hazardous) Waste Limit in SAA 1 quart
Time Limit for Waste Accumulation in SAA 90 days from the start of accumulation
pH Range for Authorized Drain Disposal (if applicable) Between 5.5 and 10.5 (for specific, non-hazardous, and authorized substances only)

Note: It is highly unlikely that this compound is suitable for drain disposal. This information is for general context.

Experimental Workflow for Chemical Waste Disposal

The logical flow for determining the correct disposal path for a laboratory chemical is crucial for maintaining a safe working environment.

cluster_start Chemical Waste Generation cluster_sds Hazard Assessment cluster_disposal Disposal Pathway start Generate Chemical Waste (this compound) sds Consult Safety Data Sheet (SDS) start->sds hazards Identify Hazards: - Toxicity - Reactivity - Flammability - Environmental sds->hazards decision Hazardous Waste? hazards->decision hazardous_waste Segregate, Containerize, Label & Store in SAA decision->hazardous_waste Yes non_hazardous Follow Institutional Guidelines (e.g., Drain or Trash Disposal - RARE) decision->non_hazardous No ehs_pickup Request EHS Pickup hazardous_waste->ehs_pickup

Caption: Decision workflow for the proper disposal of laboratory chemical waste.

By adhering to these general guidelines and, most importantly, the specific instructions provided in the manufacturer's SDS, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Aminopteroylaspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Aminopteroylaspartic acid. It includes detailed operational and disposal plans to ensure the safe and compliant handling of this compound.

The following procedural guidance is designed to answer specific operational questions and establish a robust safety protocol in your laboratory. By adhering to these steps, you can minimize risks and ensure a secure research environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive personal protective equipment (PPE) strategy is crucial to prevent exposure. The following table summarizes the required PPE, categorized by the level of protection needed for different laboratory scenarios.

PPE LevelEquipmentRecommended Usage Scenario
Standard Laboratory Attire - Safety glasses with side shields- Lab coat (long-sleeved)- Closed-toe shoesFor all work in the laboratory where this compound is present, even if not directly handling the compound.
Direct Handling of Powder - Eye/Face Protection: Chemical safety goggles and a face shield- Gloves: Double-gloving with nitrile gloves- Body Protection: Chemical-resistant lab coat or disposable gown- Respiratory Protection: NIOSH-approved respirator for powders/dusts (e.g., N95 or higher)When weighing, transferring, or performing any procedure that may generate airborne particles of this compound.
Handling of Solutions - Eye/Face Protection: Chemical safety goggles- Gloves: Nitrile gloves- Body Protection: Chemical-resistant lab coatWhen working with diluted solutions of this compound where the risk of aerosolization is low.

Note: Always inspect gloves for tears or punctures before use and change them immediately if contaminated. Wash hands thoroughly after removing gloves.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following workflow diagram and procedural steps outline the key stages of handling this compound.

cluster_receiving Receiving & Storage cluster_handling Handling & Experimentation cluster_disposal Waste Management & Disposal receiving Receiving storage Secure Storage receiving->storage Inspect & Log pre_handling Pre-Handling Checks storage->pre_handling weighing Weighing & Preparation pre_handling->weighing Don Full PPE experiment Experimental Use weighing->experiment In Ventilated Hood decontamination Decontamination experiment->decontamination waste_collection Waste Collection decontamination->waste_collection Segregate Waste disposal Final Disposal waste_collection->disposal Follow EHS Guidelines

Caption: Workflow for handling this compound.

Step-by-Step Handling Procedures:
  • Receiving and Inspection:

    • Upon receipt, visually inspect the container for any signs of damage or leakage.

    • Verify that the container is properly labeled.

    • Log the compound in your chemical inventory.

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area.[1]

    • Keep the container tightly closed.[1]

    • Store away from incompatible materials, such as strong oxidizing agents.

  • Pre-Handling Checks:

    • Ensure that a current Safety Data Sheet (SDS) for a similar compound or the manufacturer's handling instructions are readily available.

    • Verify that the designated workspace (e.g., chemical fume hood) is clean and operational.

    • Assemble all necessary PPE and handling equipment before retrieving the compound from storage.

  • Weighing and Preparation (in a Ventilated Enclosure):

    • Perform all manipulations of powdered this compound within a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.

    • Don the appropriate PPE for handling powders, including a respirator.

    • Use a dedicated set of spatulas and weighing papers.

    • Clean all equipment and the work surface immediately after use.

  • Experimental Use:

    • When using solutions, handle them with the appropriate PPE to avoid skin and eye contact.

    • Avoid the formation of aerosols.

    • Clearly label all solutions containing this compound.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures:
Exposure RouteImmediate Action
Inhalation Move the affected person to fresh air. Seek immediate medical attention.
Skin Contact Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Response Plan:

The following flowchart outlines the decision-making process for responding to a spill of this compound.

spill Spill Occurs assess Assess Spill Size & Risk spill->assess small_spill Small Spill (Manageable by Lab Personnel) assess->small_spill Small large_spill Large Spill (Immediate Danger or Unmanageable) assess->large_spill Large don_ppe Don Appropriate PPE small_spill->don_ppe evacuate Evacuate Area & Alert EHS large_spill->evacuate contain Contain Spill with Absorbent Material don_ppe->contain collect Collect Contaminated Material contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose

Caption: Spill response decision-making flowchart.

For a small, manageable spill:

  • Alert others in the immediate area.

  • Don appropriate PPE , including respiratory protection for powders.

  • Contain the spill using a chemical spill kit with appropriate absorbent materials. Do not use paper towels for the initial cleanup of powders to avoid creating dust.

  • Gently cover the spill with an absorbent material. For powders, it is recommended to wet the absorbent material slightly to minimize dust generation.

  • Carefully scoop the contained material into a labeled, sealed container for hazardous waste.

  • Decontaminate the area with a suitable cleaning agent, and then wash with soap and water.

  • Dispose of all contaminated materials as hazardous waste.

For a large or unmanageable spill:

  • Evacuate the area immediately.

  • Alert your supervisor and the institution's Environmental Health and Safety (EHS) department.

  • Prevent others from entering the area.

  • Provide EHS with as much information as possible about the spilled substance.

Disposal Plan: Responsible Waste Management

All materials contaminated with this compound must be disposed of as hazardous chemical waste.

Waste TypeCollection and StorageDisposal Procedure
Solid Waste - Collect in a dedicated, clearly labeled, and sealed hazardous waste container.- Includes contaminated PPE, weighing papers, and absorbent materials.- Arrange for pickup by your institution's EHS department.- Do not mix with other waste streams.
Liquid Waste - Collect in a dedicated, clearly labeled, and sealed hazardous waste container.- Do not dispose of down the drain.- Arrange for pickup by your institution's EHS department.
Sharps - Dispose of in a designated sharps container for chemically contaminated sharps.- Follow your institution's protocol for the disposal of contaminated sharps.

By implementing these safety and handling protocols, you contribute to a safer research environment for yourself and your colleagues. Always prioritize safety and consult your institution's EHS department for any specific questions or concerns.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Aminopteroylaspartic acid
Reactant of Route 2
Reactant of Route 2
4-Aminopteroylaspartic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.